molecular formula C39H72O5 B052925 1-Stearoyl-2-linoleoyl-sn-glycerol CAS No. 34487-26-8

1-Stearoyl-2-linoleoyl-sn-glycerol

货号: B052925
CAS 编号: 34487-26-8
分子量: 621.0 g/mol
InChI 键: AJMZUFBKADIAKC-SKTOPKGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-stearoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 36:2. It is functionally related to an octadecanoic acid and a linoleic acid.
This compound has been reported in Arabidopsis thaliana with data available.

属性

IUPAC Name

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZUFBKADIAKC-SKTOPKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131538
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
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Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/18:2(9Z,12Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34487-26-8
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34487-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-linoleoyl-sn-glycerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as an intermediate in the biosynthesis of triglycerides and other glycerophospholipids in mammalian cells. Its synthesis is a key part of the broader Kennedy pathway, a fundamental metabolic route for glycerolipid assembly. The precise regulation of SLG levels is critical for maintaining cellular lipid homeostasis, and dysregulation of this pathway is implicated in various metabolic diseases. This technical guide provides an in-depth overview of the SLG synthesis pathway, including the enzymes involved, their kinetics, and regulatory mechanisms. It also details common experimental protocols for studying this pathway and presents visual representations of the core processes and their regulation.

The Kennedy Pathway: Core of Glycerolipid Synthesis

The primary route for the de novo synthesis of triacylglycerols (TAGs) and phospholipids (B1166683) in mammalian cells is the Kennedy pathway.[1][2] this compound is a key intermediate in this pathway. The synthesis occurs primarily in the endoplasmic reticulum (ER) and involves a series of four enzymatic reactions that sequentially build the glycerolipid backbone and attach fatty acyl chains.[3][4]

The synthesis of SLG proceeds through the following steps:

  • Acylation of Glycerol-3-Phosphate: The pathway initiates with the acylation of glycerol-3-phosphate at the sn-1 position with a saturated fatty acyl-CoA, in this case, stearoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate Acyltransferase (GPAT) .[3][5]

  • Formation of Phosphatidic Acid: The resulting lysophosphatidic acid (1-stearoyl-sn-glycerol-3-phosphate) is then acylated at the sn-2 position with an unsaturated fatty acyl-CoA, linoleoyl-CoA, by the enzyme 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT).[3][6] This step forms phosphatidic acid (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphate).

  • Dephosphorylation to Diacylglycerol: The phosphate (B84403) group at the sn-3 position of phosphatidic acid is removed by Phosphatidate Phosphatase (PAP) , also known as lipin, to yield this compound (SLG).[1][7]

  • Triacylglycerol Synthesis (Optional): The newly synthesized SLG can then be further acylated at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) to form a triacylglycerol.[1][8] Alternatively, it can be used as a precursor for the synthesis of other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

Key Enzymes and Their Isoforms

Several key enzymes, often existing as multiple isoforms with distinct tissue expression and regulatory properties, are involved in the synthesis of SLG.

EnzymeIsoformsSubcellular LocalizationKey Characteristics
Glycerol-3-phosphate Acyltransferase (GPAT) GPAT1, GPAT2, GPAT3, GPAT4GPAT1 & 2: Outer mitochondrial membrane; GPAT3 & 4: Endoplasmic reticulum[9]Catalyzes the initial and rate-limiting step in glycerolipid synthesis. Isoforms exhibit different sensitivities to N-ethylmaleimide (NEM) and have preferences for different fatty acyl-CoAs.[5][6][10]
1-acylglycerol-3-phosphate Acyltransferase (AGPAT/LPAAT) Multiple isoforms (AGPAT1-11/LPAATα-θ)Primarily Endoplasmic Reticulum, some in mitochondria.[6][11]Catalyzes the acylation of lysophosphatidic acid. Different isoforms show distinct substrate specificities for both the lysophosphatidic acid and the fatty acyl-CoA.[6][12]
Phosphatidate Phosphatase (PAP/Lipin) Lipin-1, Lipin-2, Lipin-3Cytosol and Endoplasmic Reticulum/Nuclear MembraneTranslocates to the ER membrane to dephosphorylate phosphatidic acid. Lipin-1 is a key regulator of the balance between phospholipid and triacylglycerol synthesis.[7]
Diacylglycerol Acyltransferase (DGAT) DGAT1, DGAT2Endoplasmic Reticulum[8]Catalyzes the final step in triacylglycerol synthesis. DGAT1 and DGAT2 have different substrate preferences and are thought to channel DAGs into distinct metabolic fates.[13]

Quantitative Data

Precise quantitative data for enzyme kinetics and substrate concentrations are crucial for understanding the flux through the SLG synthesis pathway. While specific kinetic parameters for stearoyl-CoA and linoleoyl-CoA are not always readily available for all enzyme isoforms, the following tables summarize available data and typical cellular concentrations.

Table 3.1: Enzyme Kinetic Parameters (Representative Values)
Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
LPAATδ (AGPAT4)18:0-LPA42.9 ± 2.923.2 ± 2.4[11][14]
LPAATδ (AGPAT4)18:1-LPA29 ± 138 ± 1[11][14]
DGAT1Oleoyl-CoA~25~362[12]
DGAT11,2-Dioleoylglycerol~50~812[12]

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., cell type, recombinant expression system) and the assay method.

Table 3.2: Cellular Concentrations of Diacylglycerol Intermediates
Cell Type/TissueTotal Diacylglycerol ConcentrationMethodSource
Mammalian Cells (general)Varies, often in the low micromolar rangeMass Spectrometry[15][16][17]
RAW 264.7 MacrophagesComplex mixture of speciesNeutral Loss Mass Spectrometry[2][15]
Obese db/db mouse liver~9-fold increase compared to lean controlsESI/MS after derivatization[16]

Note: Diacylglycerol concentrations are typically low under basal conditions and can increase transiently upon cellular stimulation. The composition of DAG species is highly complex and varies between cell types and metabolic states.

Regulation of the SLG Synthesis Pathway

The synthesis of SLG is tightly regulated by various signaling pathways that respond to nutritional and hormonal cues. Key regulatory pathways include:

  • Insulin (B600854) Signaling: Insulin promotes lipogenesis by activating downstream pathways such as the PI3K/Akt pathway. Akt can lead to the activation of SREBP-1c, a transcription factor that upregulates the expression of lipogenic enzymes, including GPAT and DGAT.[17][18][19] Insulin can also directly stimulate the phosphorylation and activity of GPAT3 and GPAT4.[17][18]

  • mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. mTORC1, in particular, promotes lipid synthesis by activating SREBP-1c.[1][8][19]

  • PKC Signaling: Diacylglycerol itself is a second messenger that activates Protein Kinase C (PKC). Activated PKC can have feedback effects on various metabolic pathways, including insulin signaling.[15][16][19]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is an energy sensor that is activated under conditions of low cellular energy. Activated AMPK generally inhibits anabolic pathways, including triglyceride synthesis, by phosphorylating and inactivating key enzymes and by suppressing the expression of lipogenic genes.[20][21][22]

Experimental Protocols

Studying the SLG synthesis pathway requires a combination of techniques to measure enzyme activities, and to extract, identify, and quantify lipid species.

Measurement of Diacylglycerol Acyltransferase (DGAT) Activity

A common method to assay DGAT activity involves the use of radiolabeled or fluorescently tagged substrates.

Principle: The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol acceptor to form a labeled triacylglycerol.

Materials:

  • Microsomal fraction isolated from cells or tissues

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • [¹⁴C]oleoyl-CoA or fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • 1,2-diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

  • Bovine serum albumin (fatty acid-free)

  • Solvents for lipid extraction (e.g., chloroform (B151607):methanol 2:1)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)

  • Scintillation counter or fluorescence imager

Procedure:

  • Prepare the reaction mixture containing assay buffer, BSA, and diacylglycerol in a microcentrifuge tube.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the labeled fatty acyl-CoA.

  • Incubate the reaction at 37°C for 10-20 minutes.

  • Stop the reaction by adding chloroform:methanol (2:1).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triacylglycerol product.

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the triacylglycerol spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity, or quantify the fluorescence of the spot using an imager.

  • Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Lipid Extraction and Quantification by Mass Spectrometry

Mass spectrometry is a powerful tool for the detailed analysis and quantification of lipid species, including SLG.

Principle: Lipids are extracted from cells or tissues using organic solvents, separated by chromatography, and then ionized and detected by a mass spectrometer to determine their mass-to-charge ratio, which allows for their identification and quantification.

Materials:

  • Cell or tissue samples

  • Solvents for extraction (e.g., chloroform, methanol, water - Folch or Bligh-Dyer methods)

  • Internal standards (deuterated or odd-chain lipid species) for quantification

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Homogenize the cell or tissue sample in a mixture of chloroform and methanol.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • Inject the sample into the LC-MS system. Lipids are separated based on their polarity by the liquid chromatography column.

  • The separated lipids are then introduced into the mass spectrometer, ionized, and their mass-to-charge ratios are measured.

  • Identify and quantify the lipid species of interest by comparing their mass spectra and retention times to those of known standards and using the internal standards for normalization.[15][16][17]

Visualizations

Diagrams of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the core synthesis pathway, its regulation, and a typical experimental workflow.

SLG_Synthesis_Pathway cluster_substrates Substrates G3P Glycerol-3-Phosphate LPA 1-Stearoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) GPAT GPAT G3P->GPAT StearoylCoA Stearoyl-CoA StearoylCoA->GPAT LinoleoylCoA Linoleoyl-CoA AGPAT AGPAT/LPAAT LinoleoylCoA->AGPAT LPA->AGPAT PA 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate (Phosphatidic Acid) PAP PAP/Lipin PA->PAP SLG This compound (SLG) GPAT->LPA AGPAT->PA PAP->SLG

Caption: The core synthesis pathway of this compound (SLG).

Regulatory_Signaling_Pathways cluster_signals Regulatory Signals cluster_kinases Key Kinase Cascades cluster_effectors Downstream Effectors cluster_target_enzymes Target Enzymes in SLG Synthesis Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Nutrients High Nutrients mTORC1 mTORC1 Pathway Nutrients->mTORC1 LowEnergy Low Energy (High AMP/ATP) AMPK AMPK Pathway LowEnergy->AMPK PI3K_Akt->mTORC1 SREBP1c SREBP-1c Activation PI3K_Akt->SREBP1c Enzyme_Phosphorylation Enzyme Phosphorylation (Activation/Inhibition) PI3K_Akt->Enzyme_Phosphorylation mTORC1->SREBP1c AMPK->mTORC1 Inhibits AMPK->SREBP1c Inhibits AMPK->Enzyme_Phosphorylation GPAT GPAT SREBP1c->GPAT Upregulates expression DGAT DGAT SREBP1c->DGAT Upregulates expression Enzyme_Phosphorylation->GPAT Modulates activity AGPAT AGPAT Enzyme_Phosphorylation->AGPAT Modulates activity

Caption: Major signaling pathways regulating SLG synthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Mammalian Cell Culture (e.g., Hepatocytes, Adipocytes) MicrosomeIsolation Microsome Isolation (for enzyme assays) CellCulture->MicrosomeIsolation LipidExtraction Lipid Extraction (Folch/Bligh-Dyer) CellCulture->LipidExtraction EnzymeAssay Enzyme Activity Assays (GPAT, AGPAT, DGAT) MicrosomeIsolation->EnzymeAssay LCMS LC-MS/MS Analysis of Lipid Species LipidExtraction->LCMS Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics Quantification Quantification of SLG and other lipids LCMS->Quantification PathwayAnalysis Pathway Flux Analysis Kinetics->PathwayAnalysis Quantification->PathwayAnalysis

Caption: A typical experimental workflow for studying SLG synthesis.

Conclusion

The synthesis of this compound is a central process in mammalian lipid metabolism, governed by the enzymes of the Kennedy pathway and tightly regulated by a network of signaling cascades. Understanding the intricacies of this pathway is essential for researchers and professionals in the fields of metabolic disease and drug development. This guide provides a foundational overview, quantitative data, and experimental methodologies to aid in the investigation of this critical metabolic route. Further research into the specific kinetics of enzyme isoforms with various fatty acyl-CoA substrates and the detailed molecular mechanisms of their regulation will continue to illuminate the complex world of cellular lipid homeostasis.

References

biological role of 1-Stearoyl-2-linoleoyl-sn-glycerol in protein kinase C activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 1-Stearoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) isoforms are critical mediators of a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. Their activation is intricately regulated, often involving the binding of the second messenger diacylglycerol (DAG). The specific molecular species of DAG can determine the magnitude and specificity of PKC isoform activation. This technical guide delves into the biological role of a specific endogenous diacylglycerol, this compound (SLG), in the activation of Protein Kinase C. We will explore the structural basis of this interaction, present quantitative data on activation, detail experimental protocols for its study, and provide visual representations of the key pathways and workflows.

Introduction to Protein Kinase C and Diacylglycerol Signaling

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are essential in transducing extracellular signals into intracellular responses.[1] These enzymes are involved in regulating numerous cellular functions, including gene expression, cell growth, and immune responses.[1][2] PKC isoforms are broadly categorized into three sub-classes based on their activation requirements:

  • Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[1]

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are activated by DAG but are independent of Ca²⁺.[1]

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which do not require Ca²⁺ or DAG for their activation.[3]

Diacylglycerols are lipid second messengers generated at the cell membrane following the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[4] They act as crucial allosteric activators for conventional and novel PKC isoforms.[5] The structure of the DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, plays a significant role in the differential activation of PKC isoforms.[6]

This compound (SLG) is an endogenous diacylglycerol with a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position.[][8] This specific structure influences its interaction with the C1 domain of PKC, leading to nuanced biological outcomes.

Mechanism of PKC Activation by this compound

The activation of conventional and novel PKC isoforms by SLG is a multi-step process that involves the recruitment of the enzyme to the cell membrane. The C1 domain, a conserved cysteine-rich motif present in cPKCs and nPKCs, is the specific binding site for DAGs like SLG.[3][9]

The proposed mechanism is as follows:

  • Generation of SLG: Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors), phospholipase C is activated and hydrolyzes membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. SLG is one of the molecular species of DAG that can be produced.

  • Recruitment of PKC to the Membrane: For conventional PKCs, an initial increase in intracellular Ca²⁺ concentration, triggered by IP₃, leads to the binding of Ca²⁺ to the C2 domain of PKC. This promotes the initial translocation of PKC from the cytosol to the cell membrane.[4] Novel PKCs, lacking a Ca²⁺-responsive C2 domain, are recruited to the membrane primarily through their affinity for DAG.[10]

  • Binding of SLG to the C1 Domain: At the membrane, the C1 domain of PKC binds to SLG. This interaction is stereospecific, with PKC recognizing the sn-1,2-diacylglycerol conformation.[11][12] The binding of SLG induces a conformational change in the PKC molecule.

  • Enzyme Activation: The conformational change relieves the autoinhibition imposed by a pseudosubstrate sequence within the regulatory domain of PKC.[3] This unmasks the catalytic domain, allowing it to phosphorylate target substrate proteins on serine and threonine residues, thereby propagating the downstream signal.

The unique structure of SLG, with its saturated sn-1 chain and polyunsaturated sn-2 chain, contributes to the specific biophysical properties of the membrane where it is located, which can further modulate PKC activity.[]

Signaling Pathway Diagram

PKC_Activation_by_SLG cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / Receptor Tyrosine Kinase Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes SLG This compound (SLG) PIP2->SLG IP3 IP₃ PIP2->IP3 PKC_mem Active PKC SLG->PKC_mem binds & activates Substrate Substrate Protein PKC_mem->Substrate phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates to membrane Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_cyto for cPKCs pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: PKC activation pathway initiated by agonist binding and SLG generation.

Quantitative Data on PKC Activation

The potency and efficacy of different diacylglycerol species in activating PKC can vary significantly. While specific quantitative data for this compound is not as abundant as for more commonly used synthetic analogs, studies on structurally similar DAGs provide valuable insights. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which also has a saturated sn-1 chain and a polyunsaturated sn-2 chain, has been shown to be a potent activator of several PKC isoforms.[13]

PKC IsoformActivatorConcentration Range (µM)Observed EffectReference
PKCα1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)0-5Significant stimulatory effect[13]
PKCβI1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)0-5Significant stimulatory effect[13]
PKCγ1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)0-5Significant stimulatory effect[13]
PKCδ1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)0-5Significant stimulatory effect[13]
PKCε1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)0-5Significant stimulatory effect[13]
PKCα1,2-dioleoyl-sn-glycerol (DOG)Not specifiedUsed as substrate in PKC activity assays[14]
PKC (islet homogenates)1-oleoyl-2-acetyl-sn-glycerol (OAG)5-500Dose-related activation[15]

Note: Data for 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is presented as a close structural and functional analog to SLG.

Experimental Protocols for Studying SLG-Mediated PKC Activation

Several key experimental approaches are used to investigate the role of SLG in PKC activation.

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of purified PKC in the presence of SLG.

Objective: To quantify the ability of SLG to activate a specific PKC isoform by measuring the phosphorylation of a substrate peptide.

Methodology:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (SLG) in chloroform (B151607) in a glass tube. A typical molar ratio is 4:1 (PS:SLG).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the dried lipids in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing and sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer (containing 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for cPKCs, and 1 mM DTT), the prepared lipid vesicles, and the purified PKC isoform.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation consensus sequence) and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Compare the kinase activity in the presence of SLG to a basal control (without SLG) and a positive control (e.g., phorbol (B1677699) esters).

Workflow Diagram for In Vitro PKC Kinase Assay

Kinase_Assay_Workflow start Start lipid_prep 1. Prepare Lipid Vesicles (PS + SLG) start->lipid_prep reaction_setup 2. Set up Kinase Reaction (Buffer, PKC, Vesicles) lipid_prep->reaction_setup pre_incubation 3. Pre-incubate at 30°C reaction_setup->pre_incubation initiate_reaction 4. Initiate with Substrate and [γ-³²P]ATP pre_incubation->initiate_reaction incubation 5. Incubate at 30°C initiate_reaction->incubation stop_reaction 6. Stop Reaction (Spot on P81 paper) incubation->stop_reaction wash 7. Wash to Remove Unincorporated ATP stop_reaction->wash quantify 8. Quantify Radioactivity (Scintillation Counting) wash->quantify analyze 9. Analyze Data quantify->analyze end End analyze->end Translocation_Assay_Workflow start Start cell_culture 1. Culture and Transfect Cells with GFP-PKC start->cell_culture imaging_setup 2. Mount on Microscope cell_culture->imaging_setup baseline_imaging 3. Acquire Baseline Images (t=0) imaging_setup->baseline_imaging add_stimulus 4. Add SLG to Cells baseline_imaging->add_stimulus time_lapse 5. Acquire Time-Lapse Images add_stimulus->time_lapse quantification 6. Quantify Membrane vs. Cytosol Fluorescence time_lapse->quantification analysis 7. Analyze Translocation Data quantification->analysis end End analysis->end

References

The Metabolic Journey of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule containing one saturated fatty acid (stearic acid) and one polyunsaturated fatty acid (linoleic acid). As a key intermediate in lipid metabolism, its fate within a biological system is of significant interest for understanding lipid-related physiological and pathological processes. This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of SLG, from its initial digestion and absorption to its subsequent transport, tissue distribution, and enzymatic conversion. Due to the limited availability of studies focusing specifically on this compound, this guide integrates data from studies on structurally similar structured di- and triacylglycerols to construct a likely metabolic pathway. Detailed experimental protocols for investigating the in vivo metabolism of SLG are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction

Structured lipids, such as this compound (SLG), are acylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone. This defined structure can influence their physical properties and, more importantly, their metabolic fate and physiological effects. SLG, with its combination of a saturated (stearic acid, 18:0) and a polyunsaturated (linoleic acid, 18:2 n-6) fatty acid, represents a class of diacylglycerols that are central to cellular signaling and are precursors for the synthesis of more complex lipids like triacylglycerols (TAGs) and phospholipids (B1166683). Understanding the in vivo journey of SLG is crucial for its potential applications in nutrition, pharmacology, and as a tool to probe lipid metabolic pathways.

Digestion and Absorption

Upon oral ingestion, SLG, like other dietary lipids, undergoes digestion primarily in the small intestine.

2.1. Emulsification and Hydrolysis: In the lumen of the small intestine, SLG is emulsified by bile salts to form smaller lipid droplets, increasing the surface area for enzymatic action. Pancreatic lipase (B570770), the primary enzyme for fat digestion, hydrolyzes the ester bonds of acylglycerols. As a diacylglycerol, SLG is likely hydrolyzed into 2-linoleoyl-sn-glycerol (a monoacylglycerol) and stearic acid.

2.2. Micellar Solubilization and Absorption: The resulting monoacylglycerol and free fatty acid, along with bile salts and other lipids, form mixed micelles. These micelles facilitate the transport of these hydrophobic molecules across the unstirred water layer to the apical membrane of the enterocytes, where they are absorbed.

Intestinal Metabolism and Lymphatic Transport

Within the enterocytes, the absorbed 2-linoleoyl-sn-glycerol and stearic acid are re-esterified back into acylglycerols.

3.1. Re-synthesis of Triacylglycerols: The primary fate of absorbed monoacylglycerols and fatty acids in the enterocyte is the synthesis of triacylglycerols (TAGs) via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways. It is anticipated that the 2-linoleoyl-sn-glycerol would be acylated with available fatty acids, including the absorbed stearic acid, to form TAGs. Some of the SLG may be re-formed, but the majority will likely be converted to TAGs with various fatty acid compositions.

3.2. Chylomicron Formation and Lymphatic Entry: The newly synthesized TAGs, along with cholesterol esters and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons. These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system. This lymphatic transport allows the absorbed lipids to bypass the liver initially and enter the systemic circulation via the thoracic duct.

Quantitative Data on Lymphatic Absorption of Structurally Similar Lipids
Lipid AdministeredAnimal ModelKey Findings
Structured Triglyceride (1,3-dioleoyl-2-stearoyl-glycerol)RatReduced absorption of stearic acid compared to when it is in the sn-1 or sn-3 position.
Structured Triglyceride (Medium-chain and long-chain fatty acids)RatLymphatic transport of long-chain fatty acids is efficient when incorporated into structured triglycerides.

This table summarizes findings from analogous studies and it is inferred that the lymphatic transport of the stearic and linoleic acid components of SLG would be efficient.

Systemic Transport and Tissue Distribution

Once in the bloodstream, the TAGs within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues.

4.1. Lipoprotein Lipase (LPL) Mediated Hydrolysis: LPL hydrolyzes the TAGs in chylomicrons, releasing fatty acids and glycerol. The fatty acids derived from the SLG backbone (stearic and linoleic acid) are then taken up by peripheral tissues.

4.2. Tissue-Specific Uptake and Distribution: The released fatty acids are utilized by various tissues based on their metabolic needs:

  • Adipose Tissue: For storage as TAGs.

  • Muscle (Skeletal and Cardiac): For energy production through β-oxidation.

  • Liver: The chylomicron remnants, depleted of most of their TAGs, are taken up by the liver via receptor-mediated endocytosis. The lipids within these remnants, including any remaining SLG and its constituent fatty acids, are then further metabolized.

Whole-body autoradiography studies with radiolabeled fatty acids have shown a general pattern of distribution to tissues with high metabolic activity, such as the liver, heart, and brown adipose tissue.

Hepatic Metabolism

The liver is the central organ for lipid metabolism and plays a crucial role in processing the components of SLG that arrive via chylomicron remnants.

5.1. Fate of Stearic and Linoleic Acid:

  • Stearic Acid (18:0): Can be elongated to longer-chain saturated fatty acids, desaturated to oleic acid (18:1) by stearoyl-CoA desaturase-1 (SCD1), or incorporated into TAGs and phospholipids.

  • Linoleic Acid (18:2): As an essential fatty acid, it can be elongated and desaturated to form arachidonic acid (20:4), a precursor for eicosanoids. It is also readily incorporated into phospholipids and TAGs.

5.2. Diacylglycerol as a Metabolic Hub: Within hepatocytes, diacylglycerols like SLG are at a critical metabolic branch point. They can be:

  • Converted to Triacylglycerols: This is the primary fate for excess fatty acids, catalyzed by DGAT1 and DGAT2, for storage in lipid droplets or for secretion in very-low-density lipoproteins (VLDL).

  • Converted to Phospholipids: Diacylglycerols are precursors for the synthesis of major phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential components of cell membranes and lipoproteins.

The balance between these two pathways is tightly regulated and depends on the metabolic state of the cell.

Signaling Pathways

Diacylglycerols, including SLG, are important second messengers in various signaling pathways. The most well-characterized is the activation of Protein Kinase C (PKC).

SLG This compound (SLG) PKC Protein Kinase C (PKC) SLG->PKC activates Downstream Downstream Cellular Responses (e.g., proliferation, differentiation) PKC->Downstream phosphorylates target proteins

Figure 1: Activation of Protein Kinase C by SLG.

Experimental Protocols

Investigating the in vivo metabolic fate of SLG requires a multi-faceted approach. Below are detailed methodologies for key experiments.

In Vivo Lymphatic Absorption Study

Objective: To quantify the absorption and lymphatic transport of SLG.

Animal Model: Male Sprague-Dawley rats (250-300g) with thoracic duct cannulation.

Protocol:

  • Animal Preparation: Fast rats overnight (12-16 hours) with free access to water. Anesthetize the rats and perform a laparotomy to cannulate the thoracic lymph duct.

  • Lipid Emulsion Preparation: Prepare a lipid emulsion containing radiolabeled or stable isotope-labeled SLG (e.g., [¹³C]-SLG).

  • Oral Administration: Administer the lipid emulsion via oral gavage.

  • Lymph Collection: Collect lymph continuously for 24 hours in pre-weighed tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT).

  • Sample Analysis:

    • Measure the total volume of lymph collected.

    • Extract total lipids from the lymph using a modified Folch method (chloroform:methanol, 2:1 v/v).

    • Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact SLG and its constituent fatty acids incorporated into TAGs.

cluster_0 Animal Preparation cluster_1 Experiment cluster_2 Analysis Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia Cannulation Thoracic Duct Cannulation Anesthesia->Cannulation Oral_Gavage Oral Gavage of Labeled SLG Cannulation->Oral_Gavage Lymph_Collection Continuous Lymph Collection (24h) Oral_Gavage->Lymph_Collection Lipid_Extraction Lipid Extraction from Lymph Lymph_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Quantification Lipid_Extraction->LCMS_Analysis

Figure 2: Workflow for Lymphatic Absorption Study.

Tissue Distribution and Metabolic Conversion Study

Objective: To determine the tissue distribution of SLG-derived fatty acids and their conversion into other lipid classes.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Protocol:

  • Animal Preparation: Fast mice for 4-6 hours.

  • Oral Administration: Administer a single dose of radiolabeled ([¹⁴C]-SLG) or stable isotope-labeled ([¹³C]-SLG) lipid emulsion by oral gavage.

  • Tissue Collection: At various time points (e.g., 1, 4, 8, 24 hours) post-administration, euthanize the mice and collect blood and various tissues (liver, adipose tissue, muscle, heart, brain, etc.).

  • Sample Processing:

    • Homogenize the tissues.

    • Extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer).

  • Analysis:

    • For radiolabeled studies, determine the radioactivity in the lipid extracts of each tissue using liquid scintillation counting.

    • For stable isotope studies, analyze the lipid extracts by LC-MS/MS to quantify the labeled SLG and its metabolites (TAGs, phospholipids, etc.) in each tissue.

Start Oral Administration of Labeled SLG to Mice Time_Points Euthanasia at Different Time Points Start->Time_Points Tissue_Harvest Harvest Blood and Tissues Time_Points->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction Analysis Quantification by Scintillation Counting or LC-MS/MS Lipid_Extraction->Analysis Result Tissue Distribution and Metabolic Conversion Profile Analysis->Result

Figure 3: Workflow for Tissue Distribution Study.

Conclusion

The in vivo metabolic fate of this compound is a complex process involving digestion, absorption, extensive metabolic conversion, and tissue-specific utilization. While direct experimental data on SLG is scarce, by drawing parallels from studies on similar structured lipids, a clear picture of its metabolic journey emerges. Following oral administration, SLG is hydrolyzed and its components are efficiently absorbed and re-esterified into triacylglycerols within the enterocytes for lymphatic transport. Systemically, the fatty acid constituents of SLG are delivered to peripheral tissues for energy or storage, with the liver playing a central role in their further metabolism and redistribution. As a diacylglycerol, SLG also has the potential to act as a signaling molecule. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise quantitative fate and biological activities of SLG and other structured diacylglycerols, paving the way for their potential therapeutic and nutritional applications.

1-Stearoyl-2-linoleoyl-sn-glycerol: A Potential Second Messenger in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule that has been identified as an activator of key signaling proteins, suggesting its role as a second messenger in cellular communication. As a member of the diacylglycerol family, SLG is presumed to be generated at the cell membrane in response to extracellular stimuli, leading to the recruitment and activation of downstream effector proteins. This guide provides a comprehensive overview of the current understanding of SLG's potential role in signal transduction, including its metabolism, downstream signaling pathways, and detailed experimental protocols for its investigation. While direct experimental data on SLG is emerging, this document extrapolates from the well-established principles of diacylglycerol signaling to provide a robust framework for its study.

Introduction to Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. They are transiently produced at the plasma membrane upon the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). The sn-1,2-diacylglycerol isomer is the biologically active form that recruits and activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.

The specific fatty acid composition of DAG molecules can influence their signaling properties, including their affinity for effector proteins and their metabolic fate. This compound (SLG) is a diacylglycerol containing a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position. This specific structure is thought to influence its interaction with downstream targets and its role in specific signaling pathways.

Metabolism of this compound

The cellular levels of SLG are tightly regulated by a balance of synthesis and degradation.

Synthesis: SLG is primarily generated through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes. Upon receptor activation by an external stimulus (e.g., a hormone, growth factor, or neurotransmitter), PLC is activated and cleaves PIP2, yielding SLG and IP3.

Degradation: The signaling activity of SLG is terminated by two main enzymatic pathways:

  • Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate SLG to produce phosphatidic acid (PA), another important lipid second messenger. There are ten known isoforms of DGKs in mammals, and they play a crucial role in attenuating DAG signaling.

  • Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze SLG to release the fatty acid at the sn-2 position (linoleic acid) and produce monoacylglycerol.

The interplay between these enzymes dictates the spatial and temporal dynamics of SLG signaling.

Downstream Signaling Pathways

SLG, as a canonical sn-1,2-diacylglycerol, is expected to activate several key downstream effector proteins that contain a conserved C1 domain, which is responsible for DAG binding.

Protein Kinase C (PKC) Activation

The most well-characterized downstream effectors of DAG are the members of the Protein Kinase C (PKC) family. Conventional (cPKCs: α, βI, βII, γ) and novel (nPKCs: δ, ε, η, θ) PKC isoforms are activated by DAG. Upon binding to SLG at the plasma membrane, PKC undergoes a conformational change that relieves autoinhibition and allows it to phosphorylate a wide range of substrate proteins, leading to diverse cellular responses.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A 1. Prepare SLG/PS Vesicles C 3. Initiate with [γ-³²P]ATP A->C B 2. Prepare Reaction Mix (PKC, Histone H1, Buffer) B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction D->E F 6. SDS-PAGE E->F G 7. Quantify Radioactivity F->G H 8. Determine EC₅₀ G->H

An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycerol: Structure, Physicochemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a diacylglycerol (DAG) molecule of significant interest in various scientific disciplines, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism, it plays a crucial role in cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological functions of SLG, with a focus on experimental methodologies and data presentation for researchers and drug development professionals.

Molecular Structure and Identification

This compound is a 1,2-diacyl-sn-glycerol distinguished by the specific stereochemistry of the glycerol (B35011) backbone and the nature of its acyl chains.[3] The 'sn' designation indicates stereospecific numbering, where the glycerol molecule is oriented with the secondary hydroxyl group to the left in a Fischer projection. In SLG, the primary hydroxyl group at the sn-1 position is esterified with stearic acid, a saturated fatty acid (18:0), while the secondary hydroxyl group at the sn-2 position is esterified with linoleic acid, a polyunsaturated fatty acid (18:2).[]

The unique combination of a saturated and a polyunsaturated fatty acid chain imparts an amphiphilic character to the molecule, influencing its behavior in biological membranes and its interaction with cellular proteins.[]

Below is a diagram illustrating the chemical structure of this compound.

SLG_Structure cluster_glycerol Glycerol Backbone cluster_stearoyl Stearoyl Chain (C18:0) cluster_linoleoyl Linoleoyl Chain (C18:2) G1 CH₂-O- G2 CH-O- S_CO C=O G1->S_CO G3 CH₂-OH L_CO C=O G2->L_CO S_Chain (CH₂)₁₆ S_CH3 CH₃ L_Chain1 (CH₂)₇ L_DB1 CH=CH L_Chain2 CH₂ L_DB2 CH=CH L_Chain3 (CH₂)₄ L_CH3 CH₃

Figure 1: Chemical Structure of this compound.

Table 1: Identification and Nomenclature of this compound

IdentifierValueReference(s)
IUPAC Name [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate[5]
CAS Number 34487-26-8[1]
Molecular Formula C₃₉H₇₂O₅[3]
Molecular Weight 621.0 g/mol [3]
Synonyms 1,2-sn-SLDG, DG(18:0/18:2), 1-stearoyl-2-linoleoyl-glycerol[3]

Physicochemical Properties

The physicochemical properties of SLG are critical for its biological function, influencing its partitioning into cell membranes, its interaction with enzymes, and its overall stability.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental MethodReference(s)
Physical State SolidVisual Inspection[3]
Melting Point Data not available for pure SLG. A related compound, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, has a gel to liquid-crystalline phase transition temperature of -13.7 °C.Differential Scanning Calorimetry (DSC) is a common method for determining the melting point and phase transitions of lipids.[]
Boiling Point 670.15 °C at 760 mmHg (Predicted)Not experimentally determined. Predicted by computational models.[7]
Density 0.94 g/cm³ (Predicted)Not experimentally determined. Predicted by computational models.[7]
Solubility Soluble in 100% ethanol (B145695) and DMSO. A related diacylglycerol, 1,3-dioctanoyl glycerol, is soluble in ethanol and chloroform (B151607) at approximately 10 mg/mL, and in DMSO at approximately 1 mg/mL.The shake-flask method is a standard technique for determining the solubility of a compound in various solvents.[7][8]
Octanol-Water Partition Coefficient (LogP) 14.6 (Predicted)The shake-flask method or potentiometric titration are common experimental methods. This value is computationally predicted.[3]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of SLG can be achieved through enzymatic or chemical methods. Enzymatic synthesis offers high specificity and milder reaction conditions, which is crucial for preventing acyl migration and preserving the stereochemistry.[9][10]

Enzymatic Synthesis Workflow:

Enzymatic_Synthesis Substrates 1-Stearoyl-sn-glycerol (B134734) + Linoleic Acid Reaction Esterification Reaction (in organic solvent, e.g., hexane) Substrates->Reaction Enzyme Lipase (e.g., from Candida antarctica) Enzyme->Reaction Catalyst Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 2: General workflow for the enzymatic synthesis of SLG.

Detailed Protocol for Enzymatic Synthesis (General Method):

  • Reactant Preparation: Dissolve 1-stearoyl-sn-glycerol and a molar excess of linoleic acid in an appropriate organic solvent (e.g., hexane) in a reaction vessel.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the reaction mixture. Immobilized enzymes facilitate easier separation from the product.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the desired 1,2-diacyl-sn-glycerol, separating it from unreacted starting materials and byproducts like triacylglycerols and free fatty acids.

  • Product Characterization: The purity and identity of the final product are confirmed by techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Determination of Physicochemical Properties

Melting Point Determination (Differential Scanning Calorimetry):

  • A small, precisely weighed sample of SLG is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are placed in a DSC instrument and heated at a constant rate.

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic transition.

Solubility Determination (Shake-Flask Method):

  • An excess amount of SLG is added to a known volume of the solvent of interest (e.g., ethanol, DMSO, chloroform) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of SLG in the clear supernatant is determined using a suitable analytical method, such as HPLC or gravimetric analysis after solvent evaporation.

Octanol-Water Partition Coefficient (LogP) Determination:

  • A solution of SLG in n-octanol is prepared.

  • This solution is mixed with an equal volume of water in a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

  • The funnel is allowed to stand until the two phases have completely separated.

  • The concentration of SLG in both the n-octanol and water phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Crystal Structure Determination (Single-Crystal X-ray Diffraction):

  • High-quality single crystals of SLG are grown from a suitable solvent by slow evaporation.

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded as the crystal is rotated.

  • The collected data are used to determine the unit cell dimensions and the electron density map of the crystal.

  • The atomic positions are then determined from the electron density map to elucidate the crystal structure.

Stability Assessment:

  • Samples of SLG are stored under various conditions of temperature, humidity, and light exposure.

  • At specified time intervals, aliquots of the samples are withdrawn.

  • The samples are analyzed for degradation products using techniques such as HPLC or TLC.

  • The rate of degradation and the identity of the degradation products are determined to assess the stability of the compound under different conditions.[5][11]

Biological Significance: Role in Protein Kinase C (PKC) Activation

This compound is a second messenger that plays a critical role in intracellular signaling by activating Protein Kinase C (PKC).[1][2] The generation of DAGs like SLG at the cell membrane is a key event in many signal transduction pathways.

PKC Activation Signaling Pathway:

The activation of PKC by SLG is a crucial step in a cascade of events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

PKC_Activation_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes SLG This compound (SLG) PIP2->SLG Generates IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Generates PKC_inactive Inactive PKC SLG->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane and becomes active Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) PKC_active->Downstream Phosphorylates target proteins Receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Receptor->PLC Activates Ligand Extracellular Signal (e.g., Hormone, Growth Factor) Ligand->Receptor Binds to ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC_inactive Binds to (for conventional PKCs)

Figure 3: Signaling pathway of Protein Kinase C (PKC) activation by SLG.

Experimental Protocol for PKC Activity Assay:

A common method to measure PKC activity involves the use of a radioactive or fluorescently labeled substrate.

  • Preparation of Liposomes: Prepare liposomes containing phosphatidylserine (B164497) (a cofactor for PKC activation) and SLG.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the PKC enzyme, a specific peptide substrate for PKC, and ATP (radiolabeled with ³²P or a fluorescent analog).

  • Initiation of Reaction: The kinase reaction is initiated by adding the liposomes and the enzyme mixture to the substrate solution.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).

  • Separation of Substrate and Product: The phosphorylated substrate is separated from the unreacted ATP using methods like phosphocellulose paper binding or gel electrophoresis.

  • Quantification: The amount of phosphorylated substrate is quantified by measuring the radioactivity (for ³²P-labeled ATP) or fluorescence. The activity of PKC is then calculated based on the amount of product formed per unit time.

Conclusion

This compound is a structurally and functionally significant diacylglycerol. Its unique physicochemical properties, arising from its specific acyl chain composition, are central to its role as a key signaling molecule in the Protein Kinase C pathway. This technical guide has provided an in-depth overview of its structure, properties, and biological relevance, along with detailed experimental protocols to aid researchers and scientists in their investigations of this important lipid second messenger. A thorough understanding of SLG is essential for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies targeting pathways in which it is involved.

References

The Ubiquitous Yet Elusive: A Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycerol in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-2 position. As an intermediate in lipid metabolism, SLG plays a crucial role in both the biosynthesis of triacylglycerols and as a signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of the natural occurrence of SLG in plant and animal tissues, details the experimental protocols for its analysis, and illustrates its involvement in key biochemical pathways. While SLG is a known constituent of cellular lipidomes, specific quantitative data across a wide range of biological tissues remains limited in publicly available literature. This guide, therefore, presents available quantitative data for closely related lipid species and total diacylglycerol content to provide a contextual understanding of its likely abundance.

Natural Occurrence of this compound

Diacylglycerols are minor components of most natural fats and oils, typically constituting 1-6% of the total lipid content.[1] Certain plant-based oils, such as cottonseed oil, can contain up to 10% diacylglycerols.[1] While specific quantification of this compound is not widely reported, its constituent fatty acids, stearic acid (18:0) and linoleic acid (18:2), are common in many plant and animal fats. Therefore, the presence of SLG can be inferred in tissues and oils rich in these fatty acids.

Quantitative Data on Diacylglycerols in Plant Tissues

Comprehensive lipidomic studies have begun to shed light on the diversity of diacylglycerol species in various plant tissues. However, specific concentration data for this compound remains largely embedded within broader lipid profiling datasets and is not always explicitly reported. The following table summarizes the content of total diacylglycerols and related molecular species in selected plant-derived sources.

Plant SourceTissue/OilTotal Diacylglycerol (DAG) ContentNotes
Olive OilVirgin Oil< 2.0%The ratio of 1,2- to 1,3-diacylglycerols is an indicator of oil freshness.[2][3]
Soybean OilOil~1%The fatty acid composition is similar to that of the parent triacylglycerols.
Rapeseed OilOil~0.8%Contains a variety of diacylglycerol molecular species.
Sesame SeedsDeveloping Seeds17 species detectedThe content of most lipid classes, including diacylglycerols, increases during seed development.
Pennycress SeedsDeveloping SeedsPredominantly long-chain fatty acidsVery long-chain fatty acids are less common in the diacylglycerol pool compared to triacylglycerols.[4][5]
Arabidopsis thalianaSeedsVarious species identifiedA model organism for studying plant lipid metabolism; SLG is known to be present.

Note: The quantitative data for specific diacylglycerol molecular species, including this compound, is often not explicitly stated in the primary literature. The values presented are for total diacylglycerols or are qualitative observations from lipidomic studies.

Quantitative Data on Diacylglycerols in Animal Tissues

In animal tissues, diacylglycerols are key intermediates in metabolic and signaling pathways. Their concentrations are typically low under basal conditions but can increase in response to specific stimuli.

Animal SourceTissueTotal Diacylglycerol (DAG) ContentNotes
Bovine MilkFat~2% of the lipid fractionContains a complex mixture of triacylglycerols and diacylglycerols.[6]
Human MilkMature Milk0.01% of total lipids (1,2-diacylglycerol)1,3-diacylglycerol was not detected in this study.[7]
SalmonMuscle98 triacylglycerol species identifiedWhile diacylglycerols were not the focus, the presence of stearic and linoleic acids in triacylglycerols suggests the potential for SLG as an intermediate.[8]
MouseVarious TissuesTissue-specific profilesLipidomic analysis reveals distinct diacylglycerol profiles in different organs, with ether-linked DAGs accumulating in aged mice.[9][10]
PigAdipose TissuesHigher in Mashen pigsThe relative intensity of diacylglycerols was significantly higher in the intramuscular fat and longissimus lumborum muscle of Mashen pigs compared to Duroc × (Landrace × Yorkshire) pigs.[11]

Note: Similar to plant tissues, specific quantitative data for this compound in animal tissues is scarce. The data presented reflects total diacylglycerol content or findings from broader lipidomic analyses.

Experimental Protocols

The accurate quantification of this compound and other diacylglycerol species requires robust methods for lipid extraction, separation, and detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Lipid Extraction from Plant and Animal Tissues

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer procedure.

Protocol: Modified Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For every 1 g of tissue, use 3 mL of solvent.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

  • Collection: Carefully collect the lower chloroform phase.

  • Washing: Wash the chloroform phase with a solution of 1 M KCl to remove non-lipid contaminants.

  • Drying and Storage: Evaporate the chloroform under a stream of nitrogen and store the lipid extract at -80°C until analysis.

Workflow for Lipid Extraction

G sample Tissue Sample homogenize Homogenize in Chloroform:Methanol (1:2) sample->homogenize phase_sep Add Chloroform & Water (Final Ratio 2:2:1.8) homogenize->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Lower (Chloroform) Phase centrifuge->collect wash Wash with 1M KCl collect->wash dry Dry under Nitrogen wash->dry store Store at -80°C dry->store

Caption: General workflow for lipid extraction from biological tissues.

Quantification by LC-MS/MS

Protocol: Diacylglycerol Analysis by HPLC-MS/MS

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent, such as methanol/chloroform (1:1, v/v). Add an internal standard (e.g., a deuterated or odd-chain diacylglycerol) for accurate quantification.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Run a gradient from 30% B to 100% B over approximately 20 minutes to separate the different diacylglycerol species.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: For this compound, monitor the transition of the precursor ion (e.g., [M+NH4]+) to specific product ions corresponding to the neutral loss of one of the fatty acyl chains.

  • Quantification: Calculate the concentration of SLG based on the peak area ratio of the analyte to the internal standard and a calibration curve generated with known amounts of an SLG standard.

Workflow for LC-MS/MS Analysis of Diacylglycerols

G extract Lipid Extract reconstitute Reconstitute in Solvent + Internal Standard extract->reconstitute hplc HPLC Separation (Reverse-Phase C18) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant

Caption: Workflow for the quantification of diacylglycerols using LC-MS/MS.

Biosynthesis of this compound

In plants, the primary pathway for the de novo synthesis of diacylglycerols is the Kennedy pathway.[12][13][14] This pathway involves the sequential acylation of glycerol-3-phosphate.

The synthesis of this compound specifically involves the incorporation of stearoyl-CoA and linoleoyl-CoA.

The Kennedy Pathway for this compound Biosynthesis

G g3p Glycerol-3-Phosphate gpat GPAT g3p->gpat stearoyl_coa Stearoyl-CoA stearoyl_coa->gpat lpa 1-Stearoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) lpat LPAAT lpa->lpat linoleoyl_coa Linoleoyl-CoA linoleoyl_coa->lpat pa This compound-3-phosphate (Phosphatidic Acid) pap PAP pa->pap slg This compound (SLG) gpat->lpa lpat->pa pap->slg

Caption: Biosynthesis of SLG via the Kennedy pathway.

Signaling Pathways Involving this compound

Diacylglycerols, including SLG, are critical second messengers in signal transduction cascades. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).[15][16][17]

The accumulation of DAGs in the cell membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms.[4]

Diacylglycerol-Mediated Protein Kinase C Activation

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (or other DAGs) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca2+ er->ca2 Releases ca2->pkc Activates (conventional PKCs) substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response substrate->response

Caption: Activation of PKC by diacylglycerol.

Conclusion

This compound is a fundamentally important molecule in the biochemistry of both plants and animals, serving as a building block for energy storage and as a potent signaling molecule. While its presence is widespread, a significant gap exists in the literature regarding its specific quantification across a diverse range of biological tissues. The methodologies for its analysis are well-established, relying on the power of liquid chromatography-tandem mass spectrometry. Further research employing targeted lipidomic approaches is necessary to build a comprehensive quantitative map of SLG distribution in nature. Such data would be invaluable for researchers in the fields of nutrition, metabolic diseases, and drug development, providing a deeper understanding of the roles this specific diacylglycerol plays in health and disease.

References

Enzymatic Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG), a specific diacylglycerol (DAG) of significant interest in biomedical research. This document details the prevalent enzymatic methodologies, comprehensive experimental protocols, and purification techniques. Furthermore, it elucidates the role of SLG in cellular signaling, providing a complete resource for researchers in lipid science and drug development.

Introduction to this compound (SLG)

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with a stearic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. As a specific 1,2-diacyl-sn-glycerol, SLG is a crucial second messenger in various cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1][2] The controlled synthesis of structurally defined DAGs like SLG is essential for studying their physiological roles and for developing potential therapeutics that target lipid-mediated signaling cascades.

Enzymatic synthesis offers a superior alternative to chemical methods for producing SLG, primarily due to the high regioselectivity of lipases, which allows for the specific placement of fatty acids on the glycerol backbone. This specificity is critical for obtaining the biologically active sn-1,2 isomer while minimizing the formation of other regioisomers.

Enzymatic Synthesis Strategies for SLG

The enzymatic synthesis of SLG can be achieved through several lipase-catalyzed reactions. The most common approaches include the esterification of glycerol or a glycerol derivative with stearic and linoleic acids, and the glycerolysis of triglycerides.

Key Enzymes in SLG Synthesis:

Several commercially available lipases have demonstrated efficacy in the synthesis of structured lipids, including DAGs. The choice of enzyme is critical as it determines the regioselectivity and overall yield of the reaction.

  • Novozym 435 (Immobilized Candida antarctica lipase (B570770) B): A non-specific lipase that is widely used due to its high activity and stability in organic solvents.[3][4]

  • Lipozyme RM IM (Immobilized Rhizomucor miehei lipase): An sn-1,3 specific lipase, which can be advantageous in certain synthetic strategies to control acyl group positioning.[3]

  • Lipozyme TL IM (Immobilized Thermomyces lanuginosus lipase): Another sn-1,3 specific lipase known for its thermal stability.

Lipase-Catalyzed Esterification

Direct esterification of glycerol with stearic acid and linoleic acid is a common method for SLG synthesis. This reaction can be performed in a solvent-free system or in the presence of an organic solvent to improve substrate solubility and reduce viscosity. A two-step process is often employed to achieve the desired 1,2-diacyl-sn-glycerol structure.

Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a triglyceride with glycerol to produce a mixture of mono-, di-, and triglycerides. By carefully selecting the starting triglyceride and controlling the reaction conditions, the production of specific DAGs can be favored.

Quantitative Data on Enzymatic DAG Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of diacylglycerols. While not all studies focus specifically on this compound, the data provides a representative overview of the reaction conditions and achievable yields for structurally similar DAGs.

Table 1: Reaction Parameters for Lipase-Catalyzed Esterification of Glycerol and Fatty Acids

LipaseSubstratesMolar Ratio (Glycerol:Fatty Acid)Enzyme Load (% w/w)Temperature (°C)Reaction Time (h)DAG Yield (%)Reference
Novozym 435Glycerol, Caprylic Acid1:23381466.76[5]
Lipozyme RM IMLard, Glycerol1:11445861.76[3]
Novozym 435Glycerol, Stearic Acid8:1660-~80 (Monostearin)[4]

Table 2: Reaction Parameters for Lipase-Catalyzed Glycerolysis

LipaseSubstratesMolar Ratio (Glycerol:Oil)Enzyme Load (% w/w)Temperature (°C)Reaction Time (h)DAG Yield (%)Reference
Immobilized MAS1-H108W LipaseOlive Oil, Glycerol1:2160449.3[6]
Lipozyme RM IMLard, Glycerol1:11445861.76[3]
Candida antarctica lipase BVarious Edible Oils, Glycerol1:12654840-50[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enzymatic synthesis of this compound, adapted from established methods for similar diacylglycerols. This is followed by a protocol for the purification of the synthesized SLG.

Enzymatic Synthesis of this compound via a Two-Step Esterification

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity.

Materials:

  • 1-Stearoyl-sn-glycerol

  • Linoleic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or 2-methyl-2-butanol)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas (e.g., nitrogen or argon)

Procedure:

Step 1: Esterification of 1-Stearoyl-sn-glycerol with Linoleic Acid

  • To a clean, dry reaction vessel, add 1-Stearoyl-sn-glycerol and linoleic acid in a desired molar ratio (e.g., 1:1.2 to provide a slight excess of the fatty acid).

  • Add an appropriate volume of anhydrous organic solvent to dissolve the reactants.

  • Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

  • If operating in a system sensitive to water, add activated molecular sieves.

  • Purge the reaction vessel with an inert gas to minimize oxidation of linoleic acid.

  • Seal the vessel and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to the optimal temperature for the chosen lipase (e.g., 50-60°C for Novozym 435).

  • Allow the reaction to proceed for a specified time (e.g., 8-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product containing this compound.

Purification of this compound by Molecular Distillation

Molecular distillation is an effective method for purifying diacylglycerols from a reaction mixture containing unreacted starting materials and byproducts.[3][8]

Equipment:

  • Short-path molecular distillation unit

Procedure:

  • First Stage (Removal of Lighter Components):

    • Feed the crude reaction product into the molecular distillator.

    • Set the evaporator temperature to a point where unreacted fatty acids and monoacylglycerols will distill, but the diacylglycerol will not (e.g., 180-190°C).[3]

    • Maintain a high vacuum (e.g., 25-60 Pa).[3]

    • Collect the distillate, which will contain the lighter impurities. The residue will be enriched in di- and triglycerides.

  • Second Stage (Isolation of Diacylglycerol):

    • Take the residue from the first stage and feed it back into the molecular distillator.

    • Increase the evaporator temperature to a point where the diacylglycerol will distill (e.g., 250-260°C).[3]

    • Maintain a high vacuum (e.g., 25 Pa).[3]

    • Collect the distillate, which will be the purified this compound. The residue will contain any triglycerides formed during the synthesis.

  • Analyze the purity of the final product using HPLC or Gas Chromatography (GC).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for SLG Synthesis and Purification

G Reactants 1-Stearoyl-sn-glycerol + Linoleic Acid Reaction Enzymatic Esterification (Controlled Temperature & Time) Reactants->Reaction Solvent Anhydrous Solvent Solvent->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Filtration Filtration to Remove Lipase Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude SLG Mixture Evaporation->Crude_Product MD1 Molecular Distillation (Stage 1) Removal of Lighter Impurities Crude_Product->MD1 MD2 Molecular Distillation (Stage 2) Isolation of SLG MD1->MD2 Residue Purified_SLG Purified this compound MD2->Purified_SLG Distillate Analysis Purity Analysis (HPLC/GC) Purified_SLG->Analysis

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Signaling Pathway of Protein Kinase C Activation by SLG

G Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SLG This compound (SLG) (Diacylglycerol) PIP2->SLG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) SLG->PKC binds to C1 domain Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC binds to C2 domain PKC_active Active PKC PKC->PKC_active translocates to membrane and becomes active Downstream Downstream Effector Proteins PKC_active->Downstream phosphorylates Cellular_Response Cellular Responses (e.g., Gene Expression, Proliferation, Inflammation) Downstream->Cellular_Response leads to

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound.

Conclusion

The enzymatic synthesis of this compound provides a powerful tool for researchers to obtain this important signaling molecule with high purity and stereospecificity. The methodologies outlined in this guide, from lipase-catalyzed esterification to purification by molecular distillation, offer a robust framework for the production of SLG for research purposes. Understanding the synthesis and biological role of SLG is critical for advancing our knowledge of lipid-mediated cellular processes and for the development of novel therapeutic strategies targeting these pathways.

References

The Biophysical Role and Fluidity Dynamics of 1-Stearoyl-2-linoleoyl-sn-glycerol in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a pivotal diacylglycerol (DAG) species integral to the biophysical properties of cellular membranes and a key player in signal transduction. Comprising a saturated stearoyl chain at the sn-1 position and a polyunsaturated linoleoyl chain at the sn-2 position, SLG's unique asymmetric structure confers distinct characteristics that influence membrane fluidity, lipid packing, and the activation of signaling cascades. This technical guide provides an in-depth exploration of SLG's role in membrane biophysics, presenting quantitative data on its physical properties, detailed experimental protocols for its study, and a visualization of its involvement in cellular signaling.

Introduction: The Significance of this compound in Membrane Biology

Biological membranes are complex assemblies of lipids and proteins, where the lipid composition is a critical determinant of membrane structure and function. This compound (SLG) is a naturally occurring diacylglycerol that serves as a precursor for the synthesis of various phospholipids (B1166683) and as a second messenger in cellular signaling.[1] Its distinct amphiphilic nature, with a rigid saturated acyl chain and a flexible polyunsaturated acyl chain, allows it to modulate membrane mechanics, domain formation, and the activity of membrane-associated proteins.[1] Understanding the biophysical behavior of SLG is crucial for elucidating its role in physiological and pathological processes and for the development of therapeutics that target lipid-dependent signaling pathways.

Quantitative Biophysical Data of this compound

The physical properties of pure SLG have been characterized, providing a baseline for understanding its behavior in more complex membrane systems. The following tables summarize the polymorphic phases and their transition characteristics for both dry and hydrated SLG, as determined by Differential Scanning Calorimetry (DSC) and X-ray Diffraction.

Table 1: Polymorphic Phases of Dry this compound [1]

PhaseTransition Temperature (°C)ΔH (kcal/mol)StructureChain Packing
α11.67.5Extended Bilayer (d ≈ 59.5 Å)Hexagonal
sub-α 13.00.6Extended Bilayer (d ≈ 59.5 Å)Pseudohexagonal
sub-α 2-1.00.5Extended Bilayer (d ≈ 59.5 Å)Pseudohexagonal
β'16.115.4Tilted Bilayer (d ≈ 46.9 Å)Orthorhombic perpendicular elements

Table 2: Polymorphic Phases of Hydrated this compound (0.5 mol H₂O) [1]

PhaseTransition Temperature (°C)ΔH (kcal/mol)Structure
αwLower than dry αLower than dry αExtended Bilayer (d ≈ 61.5 Å)
sub-αw1Lower than dry sub-α1Lower than dry sub-α1Extended Bilayer (d ≈ 61.5 Å)
sub-αw2Lower than dry sub-α2Lower than dry sub-α2Extended Bilayer (d ≈ 61.5 Å)

Note: The β' phase is not formed in the hydrated state.[1]

Role of this compound in Membrane Fluidity and Organization

While extensive data on SLG's specific effects within mixed phospholipid bilayers is limited, its influence on membrane fluidity and organization can be inferred from its structure and the behavior of similar diacylglycerols.

The presence of the kinked, polyunsaturated linoleoyl chain is expected to disrupt the ordered packing of adjacent saturated acyl chains in a lipid bilayer. This disruption increases the free volume within the hydrophobic core of the membrane, thereby increasing membrane fluidity. In contrast, the saturated stearoyl chain can participate in more ordered domains. This dual nature suggests that SLG may promote the formation of lipid domains with varying degrees of order and fluidity.

Molecular dynamics simulations of membranes containing diacylglycerols indicate that they can induce a condensing effect on the surrounding phospholipids, though less so than cholesterol. This is attributed to the smaller headgroup of DAGs compared to phospholipids, allowing for tighter packing at the interface and ordering of the phospholipid acyl chains.

Signaling Role of this compound: The Protein Kinase C Pathway

As a diacylglycerol, SLG is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes. The generation of SLG at the plasma membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a signaling cascade.

SLG_PKC_Signaling GPCR GPCR Activation PLC Phospholipase C (PLC) Activation GPCR->PLC PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 SLG This compound (SLG) PIP2->SLG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC (Membrane) SLG->PKC_active recruits & activates Ca_release->PKC_active co-activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phosphorylation Phosphorylation of Substrates Substrate->Phosphorylation Response Cellular Response Phosphorylation->Response

Figure 1. SLG-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Differential Scanning Calorimetry (DSC) of Liposomes

DSC is employed to measure the thermotropic phase behavior of lipid bilayers, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of a primary phospholipid like DPPC and SLG) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the highest melting point lipid.

    • To obtain unilamellar vesicles, the multilamellar vesicle suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Analysis:

    • Degas the liposome suspension and the reference buffer prior to loading into the DSC sample and reference cells, respectively.

    • Equilibrate the system at a starting temperature well below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak (which corresponds to the enthalpy of the transition).

DSC_Workflow Start Start Lipid_Film Prepare Lipid Film (e.g., DPPC + SLG in Chloroform) Start->Lipid_Film Evaporation Solvent Evaporation (Nitrogen Stream & Vacuum) Lipid_Film->Evaporation Hydration Hydration with Buffer (Vortexing > Tm) Evaporation->Hydration Extrusion Extrusion (Optional) (e.g., 100 nm filter) Hydration->Extrusion Degassing Degas Liposome Suspension and Reference Buffer Extrusion->Degassing Loading Load into DSC Cells Degassing->Loading Scanning Temperature Scan (e.g., 1°C/min) Loading->Scanning Analysis Data Analysis (Tm, ΔH) Scanning->Analysis End End Analysis->End

Figure 2. Workflow for Differential Scanning Calorimetry (DSC) analysis of liposomes.
X-ray Diffraction of Lipid Bilayers

X-ray diffraction is used to determine the structural organization of lipid assemblies, such as the bilayer repeat distance (d-spacing) and the packing arrangement of the acyl chains.

Methodology:

  • Sample Preparation:

    • For oriented samples, a solution of the lipid mixture in an organic solvent is deposited onto a solid substrate (e.g., a silicon wafer or glass slide).

    • The solvent is allowed to evaporate slowly, resulting in the formation of multiple aligned bilayers.

    • The sample is then hydrated in a controlled humidity chamber.

    • For unoriented samples (powders), the hydrated lipid suspension is centrifuged to form a pellet.

  • X-ray Diffraction Measurement:

    • The prepared sample is mounted on a goniometer in an X-ray diffractometer.

    • A collimated beam of monochromatic X-rays is directed at the sample.

    • The scattered X-rays are detected at various angles.

    • For oriented samples, diffraction patterns are recorded at different sample orientations relative to the X-ray beam.

  • Data Analysis:

    • The positions of the diffraction peaks are used to calculate the d-spacing of the lamellar phases using Bragg's law (nλ = 2d sinθ).

    • The wide-angle X-ray scattering (WAXS) region provides information about the lateral packing of the acyl chains (e.g., hexagonal or orthorhombic).

    • Electron density profiles can be calculated from the intensities of the diffraction peaks, providing information about the distribution of different molecular groups within the bilayer.

Conclusion

This compound is a multifaceted lipid that exerts significant influence on the biophysical properties of cellular membranes and plays a critical role in signal transduction. Its unique combination of a saturated and a polyunsaturated acyl chain allows for a nuanced modulation of membrane fluidity and organization. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of SLG in health and disease. Future studies focusing on the behavior of SLG in complex, multi-component model membranes will be invaluable for a more complete understanding of its function in a cellular context.

References

discovery and initial characterization of diacylglycerol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of Diacylglycerol Isomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Diverse World of Diacylglycerols

Diacylglycerol (DAG) is a fundamental lipid molecule composed of a glycerol (B35011) backbone to which two fatty acid chains are esterified.[1] Far from being a simple metabolic intermediate, DAG is a critical signaling molecule involved in a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1][2][3] The functional diversity of DAG is rooted in its structural isomerism. Variations in the point of attachment of the fatty acid chains to the glycerol backbone give rise to distinct positional isomers, primarily 1,2-diacylglycerol and 1,3-diacylglycerol. Furthermore, the C2 carbon of the glycerol backbone is a chiral center, leading to the stereoisomers sn-1,2-diacylglycerol and sn-2,3-diacylglycerol, where 'sn' stands for stereospecific numbering.[2]

It is now well-established that these isomers are not functionally equivalent. The sn-1,2-DAG isomer is the primary biologically active form that functions as a second messenger in signal transduction.[4][5] In contrast, 1,3-DAG and sn-2,3-DAG are largely considered intermediates in the biosynthesis and breakdown of other lipids, such as triglycerides and phospholipids.[6] This functional specificity is dictated by the stereoselective nature of the enzymes that generate, bind to, and metabolize these isomers.[2]

Figure 1: Structures of the main diacylglycerol isomers.

Core Signaling Pathway: The PLC-DAG-PKC Axis

The discovery of DAG's role as a second messenger was intrinsically linked to research on Protein Kinase C (PKC). The canonical pathway for generating the signaling-active sn-1,2-DAG begins with the activation of cell surface receptors, which in turn activate Phospholipase C (PLC) enzymes.[3][7] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and membrane-bound sn-1,2-DAG.[5][7]

This newly generated sn-1,2-DAG serves as a high-affinity binding site for the C1 domain, a conserved cysteine-rich motif present in several protein families, most notably PKC.[3][8] The binding of DAG recruits PKC to the membrane and induces a conformational change that, often in conjunction with calcium binding to the C2 domain, relieves autoinhibition and activates the kinase.[8] The signaling is terminated when DAG is phosphorylated by Diacylglycerol Kinases (DGKs) to form phosphatidic acid (PA), another important lipid messenger.[9][10][11]

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate dag->mid_point pkc_inactive Inactive PKC pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Substrates pkc_active->downstream Phosphorylates response Cellular Response downstream->response pa Phosphatidic Acid (PA) dgk->pa mid_point->pkc_active Activates

Figure 2: The canonical PLC-DAG-PKC signaling pathway.

Experimental Protocols for Isomer Characterization

The characterization of DAG isomers requires robust analytical methods to separate and quantify structurally similar molecules, coupled with biochemical assays to determine their functional activity.

Lipid Extraction and Isomer Separation

A typical workflow for analyzing DAG isomers from biological samples involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

G sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction derivatization Derivatization (Optional) (e.g., Silylation for GC) extraction->derivatization separation Chromatographic Separation (HPLC / GC) derivatization->separation ms Mass Spectrometry (MS / MS-MS) separation->ms analysis Data Analysis (Identification & Quantification) ms->analysis

Figure 3: Experimental workflow for DAG isomer analysis.

Protocol 3.1.1: Lipid Extraction (Modified Bligh & Dyer Method) This procedure is a standard method for extracting lipids from biological tissues.[12]

  • Homogenize the tissue sample in a chloroform (B151607)/methanol solution.

  • Add an internal standard (e.g., a DAG species not abundant in the sample, like 1,3-di15:0 DAG) for quantification.[12]

  • Perform a phase separation by adding chloroform and water, then centrifuging.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) for analysis.[12]

Protocol 3.1.2: Isomer Separation by Reversed-Phase HPLC Reversed-phase high-performance liquid chromatography (RP-HPLC) can effectively separate DAG positional isomers.[13]

  • Column: Use a C18 or similar reversed-phase column.[14][15]

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is effective for separating 1,2(2,3)- and 1,3-DAG isomers.[13] Gradient elution may also be used for more complex mixtures.[14]

  • Detection: Couple the HPLC system to a UV detector (e.g., at 205 nm) or, more commonly, to a mass spectrometer for sensitive and specific detection.[6][13]

  • Elution Order: Typically, 1,3-DAG isomers elute before their corresponding 1,2-DAG counterparts with the same fatty acid composition.[13]

Functional Characterization: PKC Activation Assay

This assay measures the ability of different DAG isomers to activate PKC isoforms by quantifying the phosphorylation of a substrate.

Protocol 3.2.1: In Vitro PKC Kinase Assay [16][17][18]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified PKC isoform (e.g., PKCα, PKCδ).

    • Lipid vesicles or micelles containing phosphatidylserine (B164497) (PS), a critical cofactor for PKC activity.

    • The specific DAG isomer to be tested, incorporated into the vesicles/micelles.

    • Calcium Chloride (CaCl2), if testing a calcium-dependent conventional PKC isoform.

    • A specific peptide substrate for the PKC isoform.

    • ATP, including a radiolabeled version (e.g., [γ-³²P]ATP) for detection.

  • Initiation: Start the reaction by adding the PKC enzyme or ATP to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-10 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold EDTA solution).

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Analysis: Compare the level of substrate phosphorylation in the presence of different DAG isomers to a control (e.g., phorbol (B1677699) ester, a potent PKC activator) and a baseline without an activator.

Quantitative Data on DAG Isomer Activity and Analysis

Quantitative analysis has been crucial in defining the distinct roles of DAG isomers. The following tables summarize key data from foundational studies.

Table 1: Differential Activation of Protein Kinase C (PKC) Isoforms by DAG Species The potency of DAG in activating PKC is influenced by both its stereochemistry and the nature of its fatty acyl chains.

DAG Isomer/SpeciesPKC IsoformRelative Activation/EffectExperimental System
1,2-sn-dioleoylglycerol (1,2-DOG)PKCαMore effective in promoting membrane binding than 1,3-DOGPOPC/POPS vesicles[16]
1,2-diacylglycerolsPKCαConsiderably higher activating capacity than 1,3-diacylglycerolsPOPS/Triton X-100 mixed micelles[16]
Unsaturated 1,2-diacylglycerolsPKCαMore potent activators than saturated 1,2-diacylglycerolsPOPS/Triton X-100 mixed micelles[16]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδSignificantly higher stimulatory effect than SDG and SEGIn vitro kinase assay[17]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHigher activation than SAGIn vitro kinase assay[17]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation than SAGIn vitro kinase assay[17]

Table 2: Kinetic Parameters of Diacylglycerol Kinase (DGK) for DAG and Analogs DGK specifically phosphorylates sn-1,2-DAG, and its activity can be inhibited by specific analogs, demonstrating the enzyme's stereoselectivity.

CompoundParameterValueEnzyme SourceNotes
sn-1,2-dioctanoylglycerolKM24 µMPartially purified pig brain DGKServes as a specific substrate.[19]
dioctanoylethylene glycolKI58 µMPartially purified pig brain DGKPotent inhibitor in vitro.[19]
1-monooleoylglycerolKI91 µMPartially purified pig brain DGKPotent inhibitor in vitro.[19]

Table 3: Performance of Analytical Methods for DAG Isomer Quantification The development of sensitive analytical techniques has enabled the precise measurement of different DAG isomers in complex biological matrices.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC with UV detection1,3-dilinolein0.2 µg/mL0.7 µg/mL
RP-HPLC with UV detection1,2-dioleoyl-sn-glycerol0.6 µg/mL1.9 µg/mL
HPSEC with ELSDsn-1,3-DAG39.2 µg/mL118.7 µg/mL
HPSEC with ELSDsn-1,2-DAG32.8 µg/mL99.5 µg/mL

Conclusion and Future Directions

The initial discovery and characterization of diacylglycerol isomers unveiled a remarkable level of specificity in lipid-mediated signaling. It is now clear that the sn-1,2 stereoisomer is the principal second messenger, acting primarily through the activation of PKC isoforms. This specificity is enforced by the enzymes that synthesize and metabolize DAGs. The development of sophisticated analytical techniques, particularly liquid chromatography coupled with mass spectrometry, has been instrumental in dissecting the distinct roles of these isomers.

For researchers and drug development professionals, this understanding is critical. The ability to selectively modulate the activity of specific PKC isoforms by targeting distinct pools of DAG isomers presents novel therapeutic opportunities. Future work will likely focus on developing more advanced analytical tools to probe the subcellular localization and dynamics of specific DAG molecular species in real-time, further unraveling the complexity of this essential signaling network.

References

An In-depth Technical Guide to the Cellular Localization and Trafficking of 1-Stearoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule, a class of lipids crucial for cellular signaling and metabolism.[1] As a key second messenger, DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular processes.[2] Understanding the precise subcellular location and movement of specific DAG isomers like SLG is paramount for elucidating their distinct roles in cellular function and pathology. This technical guide provides a comprehensive overview of the current understanding of DAG localization and trafficking, with a focus on methodologies applicable to the study of SLG. While specific quantitative data for the subcellular distribution of this compound is not extensively available in the current literature, this guide will present data for the broader diacylglycerol class, to which SLG belongs.

Cellular Localization of Diacylglycerols

Diacylglycerols are found in various cellular membranes, where they influence membrane properties and participate in signaling events. The distribution of the total DAG pool is not uniform and is dynamically regulated.

Table 1: Expected Subcellular Distribution of the General Diacylglycerol (DAG) Pool

Subcellular FractionExpected Relative Abundance of DAGKey Roles
Plasma Membrane HighSite of generation by phospholipase C (PLC) in response to extracellular stimuli; activation of protein kinase C (PKC).
Endoplasmic Reticulum (ER) HighPrimary site of de novo synthesis of DAG; precursor for phospholipid and triacylglycerol synthesis.
Golgi Apparatus ModerateInvolved in vesicular trafficking; local DAG pools are crucial for the formation of transport vesicles.
Mitochondria Low to ModeratePresent in mitochondrial membranes and associated ER membranes (MAMs); role in mitochondrial dynamics and metabolism.[3][4][5]
Nucleus LowNuclear DAG signaling is an area of active research, with potential roles in regulating gene expression.

Metabolism and Trafficking of Diacylglycerols

The localization of DAG is tightly controlled by the concerted action of synthesizing and degrading enzymes, as well as transport mechanisms.

Synthesis and Degradation Pathways

The primary pathways governing DAG levels are:

  • De Novo Synthesis: Occurs predominantly in the endoplasmic reticulum, where glycerol-3-phosphate is acylated to form phosphatidic acid (PA), which is then dephosphorylated to yield DAG.

  • Phospholipase C (PLC) Pathway: Upon stimulation of cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, rapidly generating DAG and inositol (B14025) trisphosphate (IP3).

  • Phosphatidylcholine (PC) Hydrolysis: Phospholipase D (PLD) can hydrolyze PC to produce PA, which is subsequently converted to DAG.

  • Triacylglycerol (TAG) Lipolysis: Lipases can break down stored TAG to release DAG.

DAG can be metabolized through:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to form PA, terminating its signaling activity.

  • Acylation: Diacylglycerol acyltransferases (DGATs) acylate DAG to synthesize TAG for energy storage.

  • Hydrolysis: Diacylglycerol lipases (DAGLs) hydrolyze DAG to a free fatty acid and monoacylglycerol.

DAG_Metabolism cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane G3P Glycerol-3-Phosphate GPAT_AGPAT GPAT/AGPAT G3P->GPAT_AGPAT Acylation PA Phosphatidic Acid PAP PAP PA->PAP Dephosphorylation PIP2 PIP2 PLC PLC PIP2->PLC Hydrolysis PC Phosphatidylcholine PLD PLD PC->PLD Hydrolysis TAG Triacylglycerol Lipases Lipases TAG->Lipases Lipolysis DAG This compound (DAG) DGK DGK DAG->DGK Phosphorylation DGAT DGAT DAG->DGAT Acylation DAGL DAGL DAG->DAGL Hydrolysis IP3 IP3 FFA_MAG Fatty Acid + Monoacylglycerol GPAT_AGPAT->PA PAP->DAG PLC->DAG PLC->IP3 PLD->PA Lipases->DAG DGK->PA DGAT->TAG DAGL->FFA_MAG

Caption: Metabolic pathways of diacylglycerol (DAG) synthesis and degradation.

Protein Kinase C (PKC) Signaling Pathway

A primary function of DAG is the activation of PKC. In its inactive state, PKC resides in the cytosol. An increase in intracellular calcium and the generation of DAG at the plasma membrane leads to the recruitment and activation of conventional and novel PKC isoforms.

PKC_Signaling cluster_membrane Plasma Membrane Receptor G-protein Coupled Receptor (GPCR) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates DAG 1,2-Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolyzes PKC_active Active PKC (membrane) DAG->PKC_active Binds Ca_ER Ca2+ release from ER IP3->Ca_ER Ca_ER->PKC_active Binds PKC_inactive Inactive PKC (cytosol) PKC_inactive->PKC_active Translocates to membrane Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Caption: Activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Experimental Protocols

Subcellular Fractionation for Lipid Analysis

This protocol describes the isolation of major organelles for subsequent lipid extraction and analysis.[6][7]

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Microcentrifuge and ultracentrifuge with appropriate rotors

  • Protease inhibitor cocktail

Procedure:

  • Cell Harvesting:

    • Grow cells to confluency in culture flasks.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into a minimal volume of ice-cold PBS and transfer to a centrifuge tube.

    • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer containing protease inhibitors.

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

    • Monitor cell lysis under a microscope.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in ER and Golgi), and the supernatant is the cytosolic fraction.

  • Washing and Storage:

    • Wash each pellet by resuspending in fractionation buffer and repeating the respective centrifugation step.

    • Store the fractions at -80°C for subsequent lipid extraction.

Quantification of Diacylglycerol Species by Mass Spectrometry

This protocol outlines the general steps for lipid extraction and quantification of DAG species using liquid chromatography-mass spectrometry (LC-MS).[8][9][10][11][12]

Materials:

  • Subcellular fractions from Protocol 1.

  • Internal standards (e.g., deuterated or odd-chain DAGs).

  • Chloroform (B151607), methanol (B129727), and water (HPLC grade).

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the subcellular fraction, add a known amount of internal standard.

    • Add chloroform and methanol in a ratio of 1:2 (v/v) to the sample, vortex thoroughly.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Vortex and centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

    • Inject the sample into the LC-MS/MS system.

    • Separate lipid species using a suitable chromatography column (e.g., C18).

    • Perform mass spectrometric analysis in positive ion mode.

    • Identify and quantify specific DAG species, including this compound, based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing their peak areas to that of the internal standard.

Visualization of DAG Pools using Fluorescent Biosensors

Genetically encoded biosensors allow for the real-time visualization of DAG dynamics in living cells.[13][14][15][16]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Plasmid encoding a DAG biosensor (e.g., GFP-C1a-PKCδ).

  • Transfection reagent (e.g., Lipofectamine).

  • Confocal microscope with live-cell imaging capabilities.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the DAG biosensor plasmid according to the manufacturer's protocol for the transfection reagent.

    • Allow 24-48 hours for biosensor expression.

  • Live-Cell Imaging:

    • Replace the culture medium with an imaging buffer (e.g., HBSS).

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO2.

    • Acquire baseline fluorescence images.

    • If desired, stimulate the cells with an agonist (e.g., a Gq-coupled receptor agonist) to induce DAG production.

    • Capture time-lapse images to monitor the translocation of the fluorescent biosensor from the cytosol to membranes where DAG is produced.

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to measure the relative changes in DAG levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular localization and trafficking of this compound.

Experimental_Workflow start Start: Hypothesis on SLG localization/trafficking cell_culture Cell Culture start->cell_culture subcellular_fractionation Subcellular Fractionation cell_culture->subcellular_fractionation live_cell_imaging Live-Cell Imaging with Fluorescent Biosensor cell_culture->live_cell_imaging lipid_extraction Lipid Extraction subcellular_fractionation->lipid_extraction data_analysis_qual Qualitative Data Analysis (Localization and dynamics) live_cell_imaging->data_analysis_qual mass_spec LC-MS/MS Analysis lipid_extraction->mass_spec data_analysis_quant Quantitative Data Analysis (SLG levels in fractions) mass_spec->data_analysis_quant interpretation Interpretation of Results data_analysis_quant->interpretation data_analysis_qual->interpretation conclusion Conclusion interpretation->conclusion

Caption: A typical experimental workflow for studying SLG localization and trafficking.

Conclusion

The study of the cellular localization and trafficking of specific diacylglycerol isomers like this compound is essential for a complete understanding of their roles in cell biology. While direct quantitative data for SLG remains to be extensively documented, the combination of subcellular fractionation with advanced mass spectrometry and live-cell imaging using fluorescent biosensors provides a powerful toolkit for researchers. The protocols and workflows detailed in this guide offer a solid foundation for investigating the intricate life of SLG within the cell, paving the way for new discoveries in lipid signaling and its implications for drug development.

References

Methodological & Application

Quantitative Analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with stearic acid at the sn-1 position and linoleic acid at the sn-2 position. Diacylglycerols are critical signaling molecules and metabolic intermediates in numerous cellular processes. They are known to activate protein kinase C (PKC) isoforms, playing a role in cell proliferation, differentiation, and apoptosis. Dysregulation of DAG metabolism has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders. Therefore, the accurate and precise quantification of specific DAG species like SLG in biological matrices is essential for understanding disease mechanisms and for the development of novel therapeutic agents.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

The method involves the extraction of lipids, including SLG, from the biological matrix using a liquid-liquid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography, which separates lipid species based on their hydrophobicity. The eluting compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. Quantification is achieved by comparing the peak area of SLG to that of a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH), Chloroform, Water (LC-MS grade)

  • Reagents: Ammonium formate, Formic acid

  • Standards: this compound (purity >99%), 1-Stearoyl-d35-2-linoleoyl-sn-glycerol or other suitable stable isotope-labeled internal standard (IS)

  • Biological Matrix: Human plasma (or other relevant biological sample)

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 20 minutes at 4°C.

  • Add 200 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer into a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of ACN/IPA (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

Mass Spectrometry (MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 150 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion for SLG (DG 36:2) is typically monitored as the [M+NH₄]⁺ or [M+H]⁺ adduct. The product ions often correspond to the neutral loss of water and one of the fatty acyl chains.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (SLG)638.6 ([M+NH₄]⁺)355.35025
621.5 ([M+H]⁺)339.35030
Internal Standard (e.g., SLG-d35)673.8 ([M+NH₄]⁺)390.55025
656.7 ([M+H]⁺)374.55030

Note: The exact m/z values and collision energies should be optimized for the specific instrument and internal standard used.

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed over the desired concentration range.

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11500500000.030
57600510000.149
1015200505000.301
5075500498001.516
100151000502003.008
5007520004990015.070
100015050005010030.040

Linearity: R² > 0.99

Method Validation Parameters

The method should be validated for its performance characteristics according to standard guidelines.

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) Intraday: <10%, Interday: <15%
Accuracy (%Bias) Within ±15% of the nominal concentration
Recovery (%) 85-115%
Matrix Effect (%) Within an acceptable range (e.g., 85-115%)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (MeOH/MTBE/H₂O) add_is->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in ACN/IPA dry_down->reconstitute lc_separation UPLC Separation (C18 Column) reconstitute->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM Mode) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of SLG calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag This compound (SLG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., Cell Growth, Proliferation) pkc->downstream Phosphorylates

Caption: Simplified signaling pathway involving this compound (SLG).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The detailed protocol, from sample preparation to data analysis, offers a reliable workflow for researchers in various fields, including lipidomics, drug discovery, and clinical research. The method's high sensitivity, specificity, and accuracy make it a valuable tool for investigating the role of SLG in health and disease.

Application Notes and Protocols for the Extraction and Quantification of 1-Stearoyl-2-linoleoyl-sn-glycerol from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) species that plays a significant role in cellular signaling pathways. Accurate quantification of SLG from cell cultures is crucial for understanding its function in various physiological and pathological processes. This document provides a detailed protocol for the extraction, separation, and quantification of SLG from cultured mammalian cells. The primary method described is based on a modified Bligh-Dyer lipid extraction, followed by sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative method utilizing High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization is also presented.

Introduction

Diacylglycerols are critical second messengers that regulate the activity of a variety of proteins, including protein kinase C (PKC) isoforms. The specific fatty acid composition of DAGs can influence their signaling properties and metabolic fate. This compound, containing a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, is a physiologically relevant DAG species. To elucidate its precise roles in cellular signaling, a robust and reproducible method for its extraction and quantification is essential. The following protocols provide a comprehensive guide for researchers to accurately measure SLG levels in cell culture models.

Experimental Protocols

Part 1: Total Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is adapted for a 60 mm culture dish and can be scaled accordingly.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Deionized water (H₂O)

  • Internal Standard (IS): 1,2-dipentadecanoyl-sn-glycerol (B1258508) (d₅-DAG 15:0/15:0) or other suitable deuterated or odd-chain DAG standard.[1][2]

  • Glass centrifuge tubes with PTFE-lined caps

  • Cell scraper

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Place the 60 mm culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with 3 mL of ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Add 1 mL of ice-cold methanol to the plate.

    • Scrape the cells from the plate and transfer the cell suspension to a glass centrifuge tube.

    • Add a known amount of internal standard to the cell suspension.

    • Add 2 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute.

  • Phase Separation:

    • Add 0.8 mL of deionized water to the mixture.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe a lower organic phase (chloroform), an upper aqueous phase (methanol/water), and a protein disk at the interface.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for the subsequent analysis (e.g., isopropanol (B130326) or methanol/chloroform 1:1, v/v).

Safety Precautions: Chloroform and methanol are toxic and flammable. All steps involving these solvents must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

Part 2: Quantification of this compound by LC-MS/MS

Instrumentation and Materials:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • This compound analytical standard.

  • Internal Standard (as used in extraction).

LC-MS/MS Method:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto the C18 column.

    • Use a gradient elution to separate the different lipid species. A typical gradient could be:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for re-equilibration.

    • Flow rate: 0.3 mL/min.

    • Column temperature: 40°C.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 621.5 ([M+H]⁺)[5]

      • Product Ions (Q3): m/z 341.3 (loss of stearic acid) and m/z 339.3 (loss of linoleic acid). A common fragment is also observed at m/z 603.5 (loss of water).[5]

    • MRM Transition for Internal Standard (d₅-DAG 15:0/15:0):

      • Precursor Ion (Q1): m/z 544.5 ([M+H]⁺)

      • Product Ion (Q3): m/z 288.3 (loss of deuterated pentadecanoic acid).

    • Optimize collision energies and other source parameters for maximum signal intensity.

Data Analysis:

  • Generate a calibration curve using the analytical standard of this compound with a constant amount of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the amount of SLG in the samples by interpolating the peak area ratios from the calibration curve.

  • Normalize the final concentration to the initial cell number or protein content of the sample.

Part 3: Alternative Method - HPLC with Derivatization

This method is suitable for laboratories without access to LC-MS/MS and relies on the derivatization of the hydroxyl group of the diacylglycerol to introduce a chromophore or fluorophore.

Materials:

  • (S)-(+)-1-(1-Naphthyl)ethyl isocyanate[6][7]

  • Anhydrous toluene

  • 4-Pyrrolidinopyridine

  • Normal-phase HPLC system with UV or fluorescence detector.

  • Silica (B1680970) HPLC column.

  • Mobile Phase: Hexane (B92381)/Isopropanol gradient.

Derivatization Protocol:

  • Transfer the dried lipid extract to a clean glass tube.

  • Add 1 mL of anhydrous toluene.

  • Add a catalytic amount of 4-pyrrolidinopyridine.

  • Add an excess of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate.[6]

  • Seal the tube and heat at 60°C for 2 hours.

  • Evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

HPLC Analysis:

  • Inject the derivatized sample onto a silica column.

  • Use a gradient of hexane and isopropanol to separate the different diacylglycerol derivatives.

  • Detect the derivatives using a UV detector (e.g., at 280 nm) or a fluorescence detector.

  • Quantify against a calibration curve prepared with derivatized this compound standard.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Quantification of this compound in Different Cell Lines.

Cell LineTreatmentSLG Concentration (pmol/10^6 cells)Standard Deviation
HeLaControlExample ValueExample Value
HeLaTreatment XExample ValueExample Value
HEK293ControlExample ValueExample Value
HEK293Treatment YExample ValueExample Value

Note: Basal levels of total diacylglycerol in SK-N-SH neuroblastoma cells have been reported to be around 1.5 nmol/mg protein.[8] Levels of specific DAG species will vary depending on the cell type and stimulation conditions.

Visualization of Experimental Workflow

experimental_workflow Workflow for SLG Extraction and Quantification cluster_extraction Lipid Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., 60 mm dish) harvesting 2. Cell Harvesting (Wash with PBS) cell_culture->harvesting extraction 3. Lipid Extraction (Methanol/Chloroform) harvesting->extraction phase_separation 4. Phase Separation (Centrifugation) extraction->phase_separation collection 5. Collect Organic Phase phase_separation->collection drying 6. Dry Down Lipids collection->drying reconstitution 7. Reconstitute Lipids drying->reconstitution lcms 8. LC-MS/MS Analysis (C18 column, MRM) reconstitution->lcms quantification 9. Quantification (vs. Internal Standard) lcms->quantification dag_signaling Simplified Diacylglycerol Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling pkc->downstream Phosphorylates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

References

Synthesis of Radiolabeled 1-Stearoyl-2-linoleoyl-sn-glycerol for Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1-stearoyl-2-linoleoyl-sn-glycerol (SLG), a critical tool for in-vitro and in-vivo metabolic studies. The protocols described herein focus on a chemoenzymatic approach, which offers high stereospecificity and radiochemical purity. The primary methods detailed involve the synthesis of a radiolabeled phosphatidylcholine precursor followed by enzymatic hydrolysis to yield the desired radiolabeled diacylglycerol. This approach allows for the introduction of radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H) into the fatty acid moieties or the glycerol (B35011) backbone, enabling sensitive tracking and quantification in various biological systems.

Introduction

This compound (SLG) is a significant diacylglycerol (DAG) species involved in numerous metabolic pathways. As a key intermediate in lipid metabolism, it serves as a precursor for the synthesis of triglycerides and phospholipids, and also functions as a second messenger in cellular signaling cascades. The ability to trace the metabolic fate of SLG is crucial for understanding lipid homeostasis, disease pathogenesis (e.g., metabolic syndrome, cancer), and the mechanism of action of therapeutic agents. Radiolabeling of SLG provides an invaluable method for such investigations due to the high sensitivity of detection.

This guide outlines the synthesis of radiolabeled SLG, with a focus on a chemoenzymatic strategy that ensures the correct stereochemical configuration (sn-), which is vital for biological activity.

Chemoenzymatic Synthesis of Radiolabeled this compound

The chemoenzymatic synthesis of radiolabeled SLG is a multi-step process that begins with the synthesis of a radiolabeled phosphatidylcholine precursor, followed by enzymatic hydrolysis using phospholipase C to yield the final product. This method provides excellent control over the position of the radiolabel and the stereochemistry of the glycerol backbone. A general method for synthesizing stereo-specific sn-1,2-diacylglycerols radioactively labeled on the glycerol backbone has been developed, which involves the acylation of L-[U-¹⁴C]glycerol 3-phosphate.[1]

A similar facile preparation has been demonstrated for 2-O-[1'-¹⁴C]arachidonoyl-1-O-stearoyl-sn-glycerol, which was synthesized from its corresponding phosphatidylcholine precursor using phospholipase C.[2][3] This approach can be adapted for the synthesis of [¹⁴C-linoleoyl]-SLG.

Materials and Reagents
Material/ReagentSupplierGrade
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)Commercially Available≥99%
[1-¹⁴C]Linoleic AcidCommercially AvailableHigh Specific Activity
Linoleic Anhydride (B1165640)Synthesized or Commercially Available≥98%
4-(Dimethylamino)pyridine (DMAP)Commercially AvailableReagent Grade
Dicyclohexylcarbodiimide (B1669883) (DCC)Commercially AvailableReagent Grade
Phospholipase C (from Bacillus cereus)Commercially Available≥1000 units/mg
Diethyl EtherCommercially AvailableAnhydrous
Chloroform (B151607)Commercially AvailableHPLC Grade
MethanolCommercially AvailableHPLC Grade
HexaneCommercially AvailableHPLC Grade
AcetoneCommercially AvailableHPLC Grade
TriethylamineCommercially AvailableReagent Grade
Silica (B1680970) Gel for Flash ChromatographyCommercially Available230-400 mesh
Thin Layer Chromatography (TLC) PlatesCommercially AvailableSilica Gel 60 F254
Experimental Protocols

Protocol 1: Synthesis of [¹⁴C-Linoleoyl]-1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine

This protocol is adapted from established methods for acylating lysophospholipids.

  • Preparation of Linoleic Anhydride: If not commercially available, linoleic anhydride can be prepared by reacting [1-¹⁴C]linoleic acid with dicyclohexylcarbodiimide (DCC).

  • Acylation Reaction:

    • In a round-bottom flask, dissolve 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) in anhydrous chloroform.

    • Add a 3-fold molar excess of [1-¹⁴C]linoleic anhydride and a 2-fold molar excess of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The reaction is typically complete within 12-24 hours.

  • Purification of Radiolabeled Phosphatidylcholine:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting radiolabeled phosphatidylcholine by silica gel flash column chromatography using a gradient of chloroform and methanol.

    • Collect fractions and analyze by TLC and autoradiography to identify the pure product.

    • Combine the pure fractions and evaporate the solvent to yield [¹⁴C-linoleoyl]-1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine.

Protocol 2: Enzymatic Hydrolysis to [¹⁴C-Linoleoyl]-1-Stearoyl-2-linoleoyl-sn-glycerol

This protocol is based on the enzymatic conversion of phosphatidylcholine to diacylglycerol.[2][3]

  • Reaction Setup:

    • Dissolve the purified [¹⁴C-linoleoyl]-1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine in a two-phase solvent system of diethyl ether and a suitable buffer (e.g., Tris-HCl with CaCl₂).

    • Add phospholipase C from Bacillus cereus to the aqueous phase.

    • Vigorously stir the biphasic mixture at 37°C.

  • Monitoring the Reaction:

    • Monitor the hydrolysis by TLC using a mobile phase of hexane:diethyl ether:acetic acid (70:30:1, v/v/v). The R_f_ value of the diacylglycerol product will be higher than the phosphatidylcholine starting material.

  • Purification of Radiolabeled SLG:

    • After completion of the reaction (typically 1-2 hours), extract the lipid phase with diethyl ether.

    • Wash the organic phase with water to remove the enzyme and buffer salts.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude [¹⁴C-linoleoyl]-SLG by flash chromatography on a short silica gel column, eluting with a hexane:diethyl ether gradient.[2]

  • Analysis and Quantification:

    • Confirm the radiochemical purity of the final product using TLC with autoradiography. A purity of >99% is desirable.[2][3]

    • Determine the specific activity (e.g., in mCi/mmol) by quantifying the amount of product (e.g., by gravimetry or a colorimetric assay) and measuring its radioactivity using a liquid scintillation counter.

Quantitative Data Summary
ParameterReported Value (for a similar compound)Reference
Radiochemical Yield 83%[2][3]
Specific Activity 57.0 mCi/mmol[2][3]
Radiochemical Purity >99% by TLC[2][3]

Application in Metabolic Studies

Radiolabeled SLG is a powerful tool for investigating various aspects of lipid metabolism.

  • Tracing Metabolic Fates: By introducing radiolabeled SLG into cell cultures or animal models, researchers can trace its incorporation into other lipid species such as triglycerides, phosphatidylcholine, and phosphatidylethanolamine. This provides insights into the dynamics of lipid synthesis and turnover.

  • Enzyme Assays: Radiolabeled SLG can serve as a substrate for enzymes involved in its metabolism, such as diacylglycerol kinases and diacylglycerol acyltransferases. The enzymatic activity can be quantified by measuring the formation of radiolabeled products.

  • Lipid Signaling: As a signaling molecule, the metabolic fate of SLG in response to various stimuli can be investigated. For example, its conversion to phosphatidic acid by diacylglycerol kinase can be monitored.

  • Pharmacokinetic Studies: In drug development, radiolabeled SLG can be used to assess how new therapeutic agents affect lipid metabolism and distribution in vivo.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Enzymatic Hydrolysis cluster_purification Purification LysoPC 1-Stearoyl-2-hydroxy- sn-glycero-3-phosphocholine Acylation Acylation (DMAP, Chloroform) LysoPC->Acylation LinoleicAnhydride [1-14C]Linoleic Anhydride LinoleicAnhydride->Acylation RadiolabeledPC [14C-Linoleoyl]-1-Stearoyl-2-linoleoyl- sn-glycero-3-phosphocholine Acylation->RadiolabeledPC PLC Phospholipase C RadiolabeledPC->PLC RadiolabeledSLG [14C-Linoleoyl]-1-Stearoyl- 2-linoleoyl-sn-glycerol PLC->RadiolabeledSLG Purification Silica Gel Chromatography RadiolabeledSLG->Purification FinalProduct Pure Radiolabeled SLG Purification->FinalProduct

Caption: Workflow for the chemoenzymatic synthesis of radiolabeled SLG.

Metabolic_Fate SLG Radiolabeled This compound DGAT DGAT SLG->DGAT CPT CPT SLG->CPT EPT EPT SLG->EPT DGK DGK SLG->DGK TAG Triglycerides (TAG) PC Phosphatidylcholine (PC) PE Phosphatidylethanolamine (PE) PA Phosphatidic Acid (PA) DGAT->TAG CPT->PC EPT->PE DGK->PA

Caption: Metabolic fate of radiolabeled SLG in cellular pathways.

References

Application Notes and Protocols for Inducing Protein Kinase C (PKC) Translocation with 1-Stearoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the presence of the second messenger diacylglycerol (DAG). Upon binding DAG, these PKC isoforms undergo a conformational change that facilitates their translocation from the cytosol to the plasma membrane, an event widely recognized as a hallmark of their activation.[1][2] 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol species that can be used to induce this translocation and subsequent activation of PKC. These application notes provide detailed protocols for inducing and quantifying PKC translocation using SLG in cultured cells.

Signaling Pathway of PKC Activation by SLG

The activation of PKC by this compound is a critical step in intracellular signal transduction. Initially, extracellular signals activate Phospholipase C (PLC) at the plasma membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, SLG, as a form of DAG, remains in the plasma membrane. It recruits cytosolic PKC to the membrane, leading to its activation and the subsequent phosphorylation of target proteins, which in turn modulates a variety of cellular responses.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis SLG This compound (SLG) PIP2->SLG Active_PKC Active PKC SLG->Active_PKC 4. Recruitment & Activation Phosphorylated_Protein Phosphorylated Target Protein Active_PKC->Phosphorylated_Protein 5. Phosphorylation Inactive_PKC Inactive PKC Inactive_PKC->Active_PKC Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response 6. Downstream Effects

PKC Activation by this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for PKC translocation induced by diacylglycerols, including species similar to SLG. The exact extent and kinetics of translocation may vary depending on the cell type, PKC isoform, and experimental conditions.

Activator (Concentration)Cell TypePKC Isoform(s)MethodKey FindingsReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (0-5 µM)N/A (in vitro)PKCα, PKCδ, PKCγ, PKCε, PKCβIKinase AssaySignificant activation of multiple PKC isoforms.[3]
1,2-dioctanoyl-sn-glycerol (20 µg/ml)IEC-18PKCαImmunofluorescenceRapid translocation to the plasma membrane within 15 minutes.[2]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (4-60 µM)GH3Endogenous PKCElectrophysiologyHalf-maximal inhibition of Ca2+ currents at ~25 µM, indicative of PKC activation.[4]

Experimental Protocols

Two primary methods are provided for assessing PKC translocation: Immunofluorescence Microscopy for visualization and Subcellular Fractionation with Western Blotting for biochemical quantification.

Experimental Workflow Overview

The overall experimental process begins with cell culture and treatment with this compound. Subsequently, two parallel methodologies can be employed: immunofluorescence for visual analysis of PKC translocation, or subcellular fractionation followed by Western blotting for a quantitative assessment of PKC distribution between the cytoplasm and membrane.

Experimental_Workflow cluster_IF Immunofluorescence cluster_WB Subcellular Fractionation & Western Blot Start Cell Culture Treatment Treatment with This compound Start->Treatment Fixation Fixation & Permeabilization Treatment->Fixation Fractionation Subcellular Fractionation (Cytosol & Membrane) Treatment->Fractionation Staining Antibody Staining (PKC & DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis_IF Image Analysis & Quantification Imaging->Analysis_IF Protein_Assay Protein Quantification Fractionation->Protein_Assay SDS_PAGE SDS-PAGE & Western Blot Protein_Assay->SDS_PAGE Analysis_WB Densitometry Analysis SDS_PAGE->Analysis_WB

Workflow for PKC Translocation Assays.

Protocol 1: Immunofluorescence Microscopy

This protocol allows for the direct visualization of PKC translocation from the cytoplasm to the plasma membrane.

Materials:

  • Cells cultured on glass coverslips

  • This compound (SLG)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the PKC isoform of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Prepare a stock solution of SLG in an appropriate solvent (e.g., DMSO).

    • Dilute the SLG stock solution in cell culture medium to the desired final concentration (e.g., 1-20 µM).

    • Replace the existing medium with the SLG-containing medium and incubate for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (medium with DMSO).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary anti-PKC antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei by incubating with DAPI in PBS for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the PKC and DAPI signals.

    • Quantify translocation by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.[6][7] This can be done using image analysis software by defining regions of interest (ROIs) for the membrane and cytoplasm and calculating the ratio of their mean fluorescence intensities.[8]

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol provides a biochemical method to quantify the amount of PKC in the cytosolic and membrane fractions.

Materials:

  • Cultured cells

  • This compound (SLG)

  • PBS

  • Fractionation Buffer (e.g., hypotonic buffer with protease and phosphatase inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge and ultracentrifuge

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Antibodies for fraction markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in petri dishes to a high confluency.

    • Treat the cells with SLG as described in Protocol 1, Step 1.

  • Cell Lysis and Homogenization:

    • Wash the cells with ice-cold PBS and scrape them into a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[9]

    • Resuspend the cell pellet in ice-cold Fractionation Buffer.

    • Allow the cells to swell on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until most cells are lysed (check under a microscope).

  • Subcellular Fractionation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei and unlysed cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant from this step is the cytosolic fraction .

    • The pellet contains the membrane fraction . Resuspend the pellet in a suitable buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic and membrane fractions using a protein assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary anti-PKC antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure the purity of the fractions, probe separate blots with antibodies against cytosolic and membrane markers.

  • Analysis:

    • Quantify the band intensities for PKC in each fraction using densitometry software.

    • Calculate the percentage of total PKC in the membrane fraction for both control and SLG-treated samples to determine the extent of translocation.

References

Application Note: Mass Spectrometry-Based Analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a diacylglycerol (DAG) composed of a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone.[] As a crucial intermediate in lipid metabolism and a second messenger in cellular signaling, SLG plays a significant role in pathways such as the activation of protein kinase C (PKC).[][2] Accurate identification and quantification of specific DAG molecular species like SLG are vital for understanding their biological functions and for drug development targeting lipid signaling pathways. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of SLG and a comprehensive protocol for its analysis.

Molecular Profile

PropertyValue
Chemical FormulaC₃₉H₇₂O₅[]
Average Molecular Weight620.99 g/mol []
IUPAC Name[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate[]
SynonymsDG(18:0/18:2), 18:0-18:2 DG, DAG(18:0/18:2)[][3]

Mass Spectrometry Fragmentation Pattern

The structural elucidation of this compound by mass spectrometry is typically achieved using a soft ionization technique, such as electrospray ionization (ESI), followed by tandem mass spectrometry (MS/MS).[4][5] ESI allows for the formation of intact precursor ions, most commonly protonated molecules ([M+H]⁺) or adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like lithium ([M+Li]⁺).[6][7] Subsequent collision-induced dissociation (CID) of the precursor ion induces characteristic fragmentation patterns, primarily through the neutral loss of the constituent fatty acyl chains.[7][8]

For SLG, the protonated molecule ([M+H]⁺) has a theoretical m/z of 621.99. A reported experimental value is m/z 621.5453.[3] The primary fragmentation pathways observed in MS/MS analysis involve the neutral loss of stearic acid (C₁₈H₃₆O₂, MW = 284.48 g/mol ) and linoleic acid (C₁₈H₃₂O₂, MW = 280.45 g/mol ).

The key fragment ions for the [M+H]⁺ precursor of SLG are summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIdentity of Neutral Loss
621.5603.518.0H₂O
621.5341.3280.2C₁₈H₃₂O₂
621.5337.2284.3C₁₈H₃₆O₂

Note: The observed m/z values are based on experimental data from PubChem, which may have slight variations from theoretical values.[3]

The loss of a water molecule (18.0 Da) from the precursor ion is a common fragmentation event for lipids containing a hydroxyl group. The neutral loss of linoleic acid (280.2 Da) and stearic acid (284.3 Da) results in the formation of monoacylglycerol-like fragment ions, which are diagnostic for the identification of the fatty acyl chains present in the original DAG molecule.

Visualization of Fragmentation Pathway

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z = 621.5 frag1 [M+H - H₂O]⁺ m/z = 603.5 precursor->frag1 - H₂O frag2 [M+H - Linoleic Acid]⁺ m/z = 341.3 (Stearoyl-glycerol) precursor->frag2 - C₁₈H₃₂O₂ frag3 [M+H - Stearic Acid]⁺ m/z = 337.2 (Linoleoyl-glycerol) precursor->frag3 - C₁₈H₃₆O₂

Caption: Proposed fragmentation pathway of [M+H]⁺ of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of SLG from a lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound standard (Avanti Polar Lipids or equivalent)

  • Chloroform, Methanol, Isopropanol, Acetonitrile (HPLC or LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Internal standard (e.g., a deuterated or odd-chain DAG)

2. Sample Preparation (Lipid Extraction)

  • A standard Folch or Bligh-Dyer lipid extraction method can be used to extract total lipids from biological samples.

  • The extracted lipid film is dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., Chloroform:Methanol 1:1, v/v).

3. Liquid Chromatography

  • Column: A normal-phase silica (B1680970) column is often used for the separation of DAG isomers.

  • Mobile Phase A: A non-polar solvent such as hexane (B92381) or isooctane.

  • Mobile Phase B: An eluting solvent mixture such as isopropanol:ethyl acetate.

  • Gradient: A suitable gradient is developed to separate the DAG fraction from other lipid classes.

  • Flow Rate: Typically in the range of 200-500 µL/min.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: A full scan is performed to identify the precursor ion of SLG ([M+H]⁺ at m/z 621.5 or [M+NH₄]⁺ at m/z 638.5).

  • MS/MS Scan (Product Ion Scan): The precursor ion is selected and fragmented using an appropriate collision energy. The resulting product ions are scanned.

  • Key Parameters:

    • Capillary voltage: 3-4 kV

    • Source temperature: 100-150 °C

    • Desolvation gas flow and temperature should be optimized for the specific instrument.

5. Data Analysis

  • The retention time of the peak corresponding to SLG is compared with that of the standard.

  • The MS/MS spectrum of the peak is analyzed to confirm the presence of the characteristic fragment ions (m/z 603.5, 341.3, 337.2 for the [M+H]⁺ precursor).

  • Quantification can be performed by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow

Experimental_Workflow start Sample (e.g., Biological Tissue) extraction Lipid Extraction (Folch or Bligh-Dyer) start->extraction reconstitution Reconstitute in Injection Solvent extraction->reconstitution lc Normal-Phase LC Separation reconstitution->lc ms ESI-MS/MS Analysis (Positive Ion Mode) lc->ms analysis Data Analysis (Identification & Quantification) ms->analysis end Results analysis->end

Caption: General workflow for the analysis of this compound.

Signaling Pathway Involvement

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC).[9] The production of DAGs, including SLG, at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a signaling cascade that regulates a multitude of cellular processes.[9]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag This compound (SLG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Substrates agonist Agonist agonist->receptor

Caption: Role of SLG in the Protein Kinase C signaling pathway.

Conclusion

The detailed analysis of this compound using mass spectrometry provides valuable structural information through its characteristic fragmentation pattern. The methodologies outlined in this application note offer a robust framework for the reliable identification and quantification of SLG in complex biological matrices. This information is critical for advancing research in lipidomics and for the development of therapeutics targeting DAG-mediated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
Low or no SLG signal during LC-MS/MS analysis. Inefficient extraction of diacylglycerols (DAGs) from the sample matrix.Optimize the lipid extraction protocol. The Folch or Bligh-Dyer methods using a chloroform (B151607)/methanol (B129727) mixture are standard, but a single-phase extraction with butanol/methanol may improve recovery for some DAG species. Ensure complete phase separation if using a biphasic method.[1]
Low ionization efficiency of SLG.Diacylglycerols lack a permanent charge and have low proton affinity, leading to poor ionization.[2] Consider derivatization to introduce a charged group. Derivatization with N,N-dimethylglycine (DMG) can significantly enhance the signal intensity of DAGs in positive ion mode ESI-MS.[3][4]
Inappropriate LC-MS/MS parameters.Ensure the mass spectrometer is set to detect the correct precursor and product ions for SLG. For derivatized SLG, the transitions will be different. Optimize source parameters like temperature and gas flows.[5]
High variability in replicate injections. Sample degradation or acyl migration.2-acyl-1-lysophospholipids can undergo intramolecular acyl migration to form the more stable 1-acyl-2-lyso isomers. While SLG is a diacylglycerol, similar acyl migration can occur, especially under harsh extraction or storage conditions. Extract samples at low temperatures (e.g., 4°C) and under acidic conditions (pH 4) to minimize this.[6] Analyze samples promptly after preparation.
Inconsistent sample cleanup.Residual salts or phospholipids (B1166683) from the biological matrix can cause ion suppression. Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to further purify the lipid fraction.
Carryover from the LC system.Lipids can be "sticky" and adhere to the column and tubing. Implement a robust column wash with a strong organic solvent (e.g., isopropanol) between injections.
Poor chromatographic peak shape (fronting, tailing, or broad peaks). Inappropriate column chemistry or mobile phase.For separation of DAG isomers, a HILIC column can be effective.[7] For general lipidomics, a C18 reversed-phase column is commonly used.[3] Ensure the mobile phase composition is optimized for the chosen column.
Column overload.Reduce the amount of sample injected onto the column.
Contamination of the column or guard column.Replace the guard column. If the problem persists, backflush or replace the analytical column.
Difficulty in distinguishing SLG from its isomers (e.g., 1-linoleoyl-2-stearoyl-sn-glycerol). Co-elution of isomers.Isomeric DAGs can be difficult to separate chromatographically. Optimize the LC gradient to improve resolution. Using a longer column or a column with a different stationary phase may be necessary.
Identical MS/MS fragmentation patterns.While challenging, subtle differences in fragment ion ratios may exist. High-resolution mass spectrometry can aid in confirming elemental composition. Chemical derivatization can sometimes alter fragmentation in a way that allows for isomer differentiation.

Frequently Asked Questions (FAQs)

1. Why is quantifying this compound (SLG) in biological samples so challenging?

Quantifying SLG is challenging due to several factors:

  • Low Abundance: SLG is often present at low concentrations in complex biological matrices, which are rich in other lipids and proteins that can interfere with analysis.

  • Isomeric Complexity: Numerous positional and fatty acyl isomers of SLG exist, which can be difficult to distinguish and quantify individually.

  • Lack of a Permanent Charge: As a neutral lipid, SLG does not ionize efficiently in electrospray ionization (ESI) mass spectrometry, leading to low sensitivity.[2]

  • Acyl Migration: The fatty acyl chains can migrate between the sn-1 and sn-2 positions of the glycerol (B35011) backbone, particularly during sample extraction and storage, leading to inaccurate quantification of the specific isomer.

2. What is the most effective method for extracting SLG from plasma or tissue?

The choice of extraction method can significantly impact the recovery of diacylglycerols.

  • Folch and Bligh-Dyer Methods: These are classic biphasic liquid-liquid extraction methods using chloroform and methanol. They are widely used for total lipid extraction.

  • Single-Phase Extraction: A monophasic extraction using a mixture of butanol and methanol (1:1 v/v) has been shown to be efficient for a broad range of lipid classes, including diacylglycerols, and can be more amenable to high-throughput applications.[1]

  • Methyl-tert-butyl ether (MTBE) Method: This is another biphasic method that is gaining popularity as it is less toxic than chloroform and can provide good recovery of a wide range of lipids.

The optimal method may depend on the specific biological matrix and the other lipid classes being analyzed. It is recommended to validate the extraction recovery using an appropriate internal standard.

3. Is derivatization necessary for SLG quantification by LC-MS/MS?

While not strictly necessary, derivatization is highly recommended to improve the sensitivity and accuracy of SLG quantification. Derivatizing the free hydroxyl group of SLG with a reagent that introduces a permanent positive charge, such as N,N-dimethylglycine (DMG), can increase the ionization efficiency by orders of magnitude.[3][8] This leads to lower limits of detection and quantification.

4. What are the key signaling pathways involving 1,2-diacyl-sn-glycerols like SLG?

1,2-diacyl-sn-glycerols are crucial second messengers in cellular signaling. Their primary role is the activation of Protein Kinase C (PKC) isoforms.[9][10] Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and, in conjunction with calcium ions released by IP3, recruits and activates conventional and novel PKC isoforms.[11][12] This activation leads to the phosphorylation of numerous downstream target proteins, regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[13][14]

Quantitative Data Summary

The following tables summarize representative quantitative data for diacylglycerols in biological samples. Note that concentrations can vary significantly based on species, physiological state, and analytical methodology.

Table 1: Diacylglycerol Concentrations in Rodent Tissues

TissueConditionTotal DAG Concentration (nmol/g)Reference
Mouse LiverWild Type~25[2]
Mouse Liverob/ob (diabetic)~225[2]
Rat LiverControl~30[15]
Rat LiverHigh Fat Diet~55[15]

Table 2: Diacylglycerol Concentrations in Human and Non-human Primate Plasma

SpeciesConditionTotal DAG Concentration (nmol/mL)Reference
Rhesus MonkeyHealthy~42[6]
Rhesus MonkeyMetabolically Impaired~85[6]
HumanLean~15[7]
HumanObese~20[7]
HumanType 2 Diabetes~25[7]

Experimental Protocols

Protocol 1: Extraction of Diacylglycerols from Plasma

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 50 µL of plasma in a glass tube, add an appropriate amount of a suitable internal standard (e.g., a deuterated or odd-chain DAG).

  • Lipid Extraction (Butanol/Methanol Method):

    • Add 500 µL of a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 1:1).

Protocol 2: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)

  • Reagent Preparation: Prepare fresh solutions of:

    • 0.125 M N,N-dimethylglycine (DMG) in dry chloroform.

    • 0.5 M 4-dimethylaminopyridine (B28879) (DMAP) in dry chloroform.

    • 0.25 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dry chloroform.

  • Derivatization Reaction:

    • To the dried lipid extract, add 2 µL of the DMG solution, 2 µL of the DMAP solution, and 2 µL of the EDC solution.

    • Vortex for 20 seconds.

    • Flush the tube with dry nitrogen, cap tightly, and incubate at 45°C for 90 minutes.[8]

  • Quenching and Extraction:

    • Stop the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium (B1175870) hydroxide.

    • Vortex for 1 minute to extract the derivatized lipids into the organic phase.

    • Centrifuge to separate the phases and collect the lower organic layer.

  • Drying and Reconstitution: Evaporate the organic solvent under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue Homogenate) istd Addition of Internal Standard sample->istd extraction Lipid Extraction (e.g., Butanol/Methanol) istd->extraction derivatize Derivatization (e.g., with DMG) extraction->derivatize Improves Sensitivity lcms LC-MS/MS Analysis extraction->lcms Direct Analysis derivatize->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the quantification of SLG.

dag_pkc_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (e.g., SLG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Recruits & Activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response downstream->response

Caption: Simplified 1,2-Diacylglycerol signaling pathway via PKC activation.

References

preventing isomerization of 1,2-diacyl-sn-glycerols during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1,2-diacyl-sn-glycerols (1,2-DAGs) to 1,3-diacyl-sn-glycerols (1,3-DAGs) during sample preparation. Accurate quantification of 1,2-DAGs is crucial as they are key second messengers in cellular signaling and intermediates in lipid metabolism.[1][2][3] Isomerization to the more thermodynamically stable 1,3-DAG isoform, largely an artifact of sample handling, can lead to erroneous results.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is diacylglycerol isomerization and why is it a problem?

A1: Diacylglycerol isomerization is the process of acyl migration, where a fatty acyl chain moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol (B35011) backbone. This converts the biologically active 1,2-diacyl-sn-glycerol into the more stable 1,3-diacyl-sn-glycerol.[6] This is a significant issue in analytical biochemistry because 1,3-DAGs are often present in biological samples as a result of this chemical rearrangement during sample preparation, not due to biological processes.[4] Therefore, isomerization can lead to an overestimation of 1,3-DAGs and an underestimation of the physiologically relevant 1,2-DAGs, compromising experimental results.

Q2: What are the main factors that cause isomerization of 1,2-diacyl-sn-glycerols?

A2: The primary factors that promote the isomerization of 1,2-DAGs to 1,3-DAGs are:

  • Temperature: Elevated temperatures significantly accelerate the rate of acyl migration.[7][8][9][10][11]

  • pH: Both acidic and basic conditions can catalyze acyl migration.[12][13] Neutral pH is generally recommended to minimize isomerization.

  • Solvents: The choice of solvent can influence the rate of isomerization. Non-polar solvents may accelerate acyl migration, while polar solvents can inhibit it.[8][14][15]

  • Water Activity: The presence of water can impact the rate of acyl migration, with some studies suggesting that lower water activity may decrease isomerization.[9]

  • Enzymatic Activity: While some lipases are used to specifically synthesize 1,3-DAGs, residual enzymatic activity in a sample could potentially contribute to isomerization if not properly quenched.[16][17][18][19]

Q3: How can I minimize isomerization during sample storage?

A3: To minimize isomerization during storage, it is crucial to store lipid extracts at low temperatures, preferably at -80°C.[20] Samples should be stored in a solvent that does not promote acyl migration, such as a chloroform/methanol mixture. It is also advisable to minimize the storage time before analysis. For long-term storage, dried lipid extracts under an inert gas (like nitrogen or argon) are preferable to solvent-dissolved samples.

Q4: Which analytical techniques can be used to differentiate and quantify 1,2- and 1,3-DAG isomers?

A4: Several analytical techniques can distinguish between 1,2- and 1,3-DAG isomers:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate 1,2- and 1,3-DAG isomers.[21]

  • Mass Spectrometry (MS): Tandem MS (MS/MS) techniques can differentiate the isomers based on their fragmentation patterns.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy can be used to examine the kinetics of acyl migration.[7]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be employed for the separation of DAG isomers.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High levels of 1,3-diacylglycerols detected in freshly extracted samples. Isomerization occurred during sample extraction and processing.- Ensure all extraction and processing steps are performed at low temperatures (on ice).- Use solvents that are pre-chilled.- Minimize the time between sample collection and extraction.- Ensure the pH of all solutions is neutral.
Inconsistent quantification of 1,2-diacylglycerols across replicate samples. Variable isomerization due to inconsistent sample handling.- Standardize the sample preparation protocol, ensuring consistent timing, temperatures, and solvent volumes for all samples.- Use an internal standard to account for variability.
Appearance of unexpected peaks corresponding to 1,3-diacylglycerol isomers during chromatography. Isomerization may be occurring in the autosampler or during the chromatographic run.- Cool the autosampler to 4°C.- Optimize the chromatographic method to reduce run time and/or temperature.
Low recovery of 1,2-diacylglycerols. Significant isomerization to 1,3-diacylglycerols during sample preparation or storage.- Review the entire sample preparation workflow for potential sources of heat, extreme pH, or inappropriate solvent use.- Analyze samples as quickly as possible after extraction.- For storage, dry the lipid extract under nitrogen and store at -80°C.

Quantitative Data on Isomerization

The rate of acyl migration is highly dependent on the experimental conditions. The following table summarizes the effect of temperature on the half-life of 1,2-diacylglycerols.

Temperature (°C)Half-life of 1,2-DAG (hours)
253,425
8015.8

Data extracted from a study on long-chain 1,2-diacylglycerols.[7]

Experimental Protocols

Protocol for Lipid Extraction with Minimized Isomerization

This protocol is a modified Folch extraction designed to minimize the isomerization of 1,2-diacyl-sn-glycerols.

Materials:

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Methanol (HPLC grade), pre-chilled to -20°C

  • 0.9% NaCl solution, pre-chilled to 4°C

  • Glass centrifuge tubes

  • Homogenizer

  • Centrifuge (refrigerated)

  • Nitrogen or Argon gas source

Procedure:

  • Homogenization:

    • Place the tissue or cell sample in a pre-chilled glass homogenizer on ice.

    • Add 20 volumes of a pre-chilled 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the sample thoroughly while keeping it on ice.

  • Phase Separation:

    • Transfer the homogenate to a pre-chilled glass centrifuge tube.

    • Add 0.25 volumes of the pre-chilled 0.9% NaCl solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 2 volumes of pre-chilled chloroform. Vortex and centrifuge as before.

    • Combine the lower organic phases.

  • Drying and Storage:

    • Dry the combined organic phase under a gentle stream of nitrogen or argon gas in a fume hood. Ensure the sample is not heated during this process.

    • Once completely dry, the lipid film can be stored at -80°C under an inert atmosphere.

    • For analysis, reconstitute the dried lipid film in an appropriate solvent immediately before use.

Visualizations

IsomerizationMechanism cluster_12DAG 1,2-diacyl-sn-glycerol cluster_Intermediate Orthoester Intermediate cluster_13DAG 1,3-diacyl-sn-glycerol 1,2-DAG Glycerol - Acyl (sn-1) - Acyl (sn-2) - OH (sn-3) Intermediate Cyclic Acyl Intermediate 1,2-DAG->Intermediate Acyl Migration (Heat, pH) 1,3-DAG Glycerol - Acyl (sn-1) - OH (sn-2) - Acyl (sn-3) Intermediate->1,3-DAG Rearrangement

Caption: Mechanism of 1,2-DAG to 1,3-DAG isomerization via an orthoester intermediate.

ExperimentalWorkflow Sample 1. Sample Collection (Rapidly freeze in liquid N2) Homogenization 2. Homogenization (On ice with cold 2:1 CHCl3:MeOH) Sample->Homogenization Minimize time Extraction 3. Phase Separation (Add cold 0.9% NaCl, centrifuge at 4°C) Homogenization->Extraction Collection 4. Collect Organic Phase (Bottom layer) Extraction->Collection Drying 5. Dry Down (Under N2 stream, no heat) Collection->Drying Critical Step Storage 6. Storage (Dried at -80°C) Drying->Storage Inert atmosphere Analysis 7. Analysis (Reconstitute immediately before use) Storage->Analysis

Caption: Recommended workflow for sample preparation to minimize DAG isomerization.

References

optimizing mass spectrometry source parameters for 1-Stearoyl-2-linoleoyl-sn-glycerol detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerols, with a special focus on 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry source parameters for accurate and sensitive detection.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (SLG) signal weak or undetectable?

A1: The weak signal of neutral lipids like SLG is a common issue. These molecules lack a permanent charge and have low proton affinity, making them difficult to ionize efficiently.[1][2][3] To enhance signal intensity, it is crucial to promote the formation of adduct ions during electrospray ionization (ESI).

Q2: What are adducts and which ones are best for SLG analysis?

A2: Adducts are ions formed when your molecule of interest (M) associates with a cation from the solvent or an additive. For diacylglycerols (DAGs), common adducts include ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][2][4]

  • Ammonium adducts ([M+NH₄]⁺) are highly recommended for qualitative and quantitative analysis using tandem mass spectrometry (MS/MS). They exhibit characteristic fragmentation patterns, such as the neutral loss of a fatty acid along with ammonia, which is useful for structural confirmation.[1][5]

  • Sodium adducts ([M+Na]⁺) can also be abundant but are generally more stable. This makes them harder to fragment in MS/MS experiments unless higher collision energies are used.[1]

  • Lithium adducts ([M+Li]⁺) have been shown to enhance ionization and can provide lipid class-specific fragmentation, which is beneficial for distinguishing DAGs from other isobaric species like cholesteryl esters.[2]

Q3: How do I promote the formation of specific adducts?

A3: Adduct formation is controlled by the composition of your mobile phase or infusion solvent.

  • To generate ammonium adducts , add ammonium formate (B1220265) or ammonium acetate (B1210297) to your solvent system at concentrations typically ranging from 1.5 mM to 10 mM.[6][7]

  • For sodium adducts , the presence of sodium ions, even from glassware, can be sufficient. To ensure their formation, you can add sodium iodide (NaI) at a concentration of around 100 µM.[8]

  • For lithium adducts , the addition of a lithium salt is necessary.

It is important to be consistent with your choice of additive, as variations in adduct ratios can lead to inaccuracies in quantification.[4]

Q4: Can I distinguish between 1,2- and 1,3-sn-glycerol isomers of my DAG?

A4: Distinguishing between these regioisomers is challenging with standard ESI-MS as they can have identical mass and similar fragmentation. Derivatization of the free hydroxyl group can prevent acyl group migration and allow for chromatographic separation and unique fragmentation patterns for sensitive and specific determination.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Signal Inefficient ionization of the neutral lipid.Ensure an adduct-forming salt (e.g., ammonium formate, ammonium acetate, or sodium iodide) is present in the mobile phase or infusion solvent.[1][6][8] Consider derivatization to introduce a permanent charge, which can increase signal intensity by up to two orders of magnitude.[3]
Poor Signal Reproducibility Inconsistent adduct formation. Fluctuations in source conditions.Prepare fresh mobile phases with consistent salt concentrations.[4] Allow the mass spectrometer to stabilize before analysis. Check for and control sources of alkali metal contamination (e.g., glassware).
Multiple Adducts Complicating Quantification Presence of multiple cations (e.g., NH₄⁺, Na⁺, K⁺) in the sample or mobile phase.To simplify the mass spectrum, aim to promote the formation of a single, dominant adduct by carefully selecting your mobile phase additive.[4] If multiple adducts are unavoidable, sum the intensities of all adducts for a given species for more accurate quantification.[4]
In-Source Fragmentation The cone voltage (or equivalent parameter like declustering potential) is set too high, causing the molecule to fragment in the source before mass analysis.Systematically reduce the cone voltage. A typical starting range for DAGs is 15-50 V.[8] Lower voltages (e.g., 15 V) often favor the precursor ion, while higher voltages can induce fragmentation.[8]
Isobaric Interference Other lipids, such as cholesteryl esters, may have the same nominal mass as your target DAG.[2]Utilize high-resolution mass spectrometry to differentiate based on exact mass. Employ tandem MS (MS/MS) with neutral loss or product ion scans, as the fragmentation patterns for DAGs and other lipid classes are distinct.[2][5] Chromatographic separation (LC-MS) is also highly effective.

Experimental Protocols & Parameter Tables

Protocol: Flow Injection Analysis for Source Parameter Optimization

This protocol outlines a systematic approach to optimizing key ESI source parameters for SLG detection.

  • Prepare the Analyte Solution: Create a standard solution of this compound in a solvent mixture appropriate for your system (e.g., chloroform/methanol 2:1, v/v).[8]

  • Select an Adduct-Forming Additive: Based on your analytical goals, add an appropriate salt to your infusion solvent. For MS/MS analysis, a final concentration of 2-5 mM ammonium formate is a good starting point.[6]

  • Set Up the Infusion: Infuse the solution at a constant, low flow rate (e.g., 10-40 µL/min) directly into the mass spectrometer source.[8]

  • Initial Instrument Settings: Begin with the manufacturer's default parameters or use the starting points from the table below.

  • Systematic Optimization: While infusing the solution, vary one parameter at a time and monitor the signal intensity of the target adduct ion (e.g., m/z for [SLG+NH₄]⁺).

    • Cone Voltage/Declustering Potential: Start at a low value (e.g., 15 V) and gradually increase until the signal is maximized without significant in-source fragmentation.[8]

    • Spray Voltage: Adjust to achieve a stable spray. A typical range is 3,000-5,500 V.[6][7]

    • Gas Flows (Nebulizer, Drying, Sheath): Optimize gas flows to ensure efficient desolvation without causing signal instability. Higher flow rates are often needed for higher liquid flow rates.

    • Source/Desolvation Temperature: Increase the temperature to improve solvent evaporation. Typical ranges are 150-400°C.[6][8] Be cautious, as excessive temperatures can cause thermal degradation of the analyte.

Table: Typical ESI Source Parameters for Diacylglycerol Analysis

The following table provides starting points for optimizing your mass spectrometer. Note that optimal values are instrument-dependent and should be determined empirically.

ParameterTypical RangeRationale & Key Considerations
Ionization Mode Positive Electrospray (ESI)Essential for forming cationic adducts ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) with neutral lipids.[6][8]
Spray Voltage 3,000 - 5,500 VAffects the stability and efficiency of the electrospray.[6][7]
Cone Voltage / Declustering Potential 15 - 85 VControls the energy of ions entering the mass analyzer. Higher values can lead to in-source fragmentation.[7][8]
Source / Desolvation Temperature 150 - 400 °CAids in the evaporation of solvent droplets, releasing ions into the gas phase.[6][8][9]
Drying Gas / Sheath Gas Flow 5 - 11 L/minAssists in desolvation and nebulization.[6]
Mobile Phase Additive 2-10 mM Ammonium Formate/AcetatePromotes the formation of [M+NH₄]⁺ adducts, which are ideal for MS/MS analysis.[6][7]

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for optimizing mass spectrometry source parameters for SLG detection.

OptimizationWorkflow cluster_prep Sample & System Preparation cluster_optimization Iterative Optimization Cycle Prep_Standard Prepare SLG Standard in appropriate solvent Prep_Solvent Prepare Infusion Solvent with Adduct-Forming Additive (e.g., Ammonium Formate) Start Start Infusion (Flow Injection Analysis) Prep_Solvent->Start Set_Initial Set Initial MS Parameters (from Table/Defaults) Start->Set_Initial Select_Param Select ONE Parameter to Vary (e.g., Cone Voltage) Set_Initial->Select_Param Vary_Param Vary Parameter Across Range Select_Param->Vary_Param Monitor_Signal Monitor [M+Adduct]⁺ Signal Intensity Vary_Param->Monitor_Signal Find_Optimum Identify Optimal Setting for the Parameter Monitor_Signal->Find_Optimum Set_Optimum Set Parameter to its Optimal Value Find_Optimum->Set_Optimum More_Params More Parameters to Optimize? Set_Optimum->More_Params More_Params->Select_Param Yes Finalize Finalize Optimized Method More_Params->Finalize No

Caption: Logical workflow for systematic optimization of MS source parameters.

References

troubleshooting poor recovery of 1-Stearoyl-2-linoleoyl-sn-glycerol during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound (SLG) that I should be aware of for extraction?

A1: this compound is a diacylglycerol (DAG) composed of a saturated stearic acid (18:0) and a polyunsaturated linoleic acid (18:2)[][2]. As a diacylglycerol, it is a hydrophobic, non-polar lipid[3][4]. Its solubility is high in non-polar solvents like chloroform (B151607) and moderately polar solvent mixtures[][3]. It is soluble in 100% ethanol (B145695) and DMSO[]. Understanding its hydrophobic nature is key to selecting an appropriate extraction solvent system.

Q2: Which are the most common lipid extraction methods suitable for a diacylglycerol like SLG?

A2: The most widely used methods for total lipid extraction, including diacylglycerols, are the Folch and Bligh & Dyer methods[3][4][5]. These methods utilize a chloroform/methanol (B129727)/water solvent system to partition lipids into an organic phase. For highly hydrophobic lipids like DAGs, liquid-liquid extraction (LLE) with non-polar solvents such as n-hexane or toluene (B28343) can also be effective[4].

Q3: Can I use a single-step extraction method?

A3: Yes, single-step extraction methods using a single or a combination of miscible organic solvents like methanol, isopropanol, or acetonitrile (B52724) are available[3]. These methods work by precipitating proteins and solubilizing lipids simultaneously. While potentially faster, their efficiency for SLG recovery should be validated against the benchmark Folch or Bligh & Dyer methods.

Troubleshooting Guide: Poor Recovery of this compound (SLG)

This guide addresses common issues that can lead to poor recovery of SLG during lipid extraction.

Issue 1: Low SLG Yield in the Final Extract

Possible Cause 1: Inappropriate Solvent System

  • Explanation: this compound is a non-polar lipid. The polarity of the extraction solvent system is critical for its efficient solubilization. Using a solvent system that is too polar may result in poor partitioning of SLG into the organic phase.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: For methods like Folch or Bligh & Dyer, ensure the correct ratio of chloroform to methanol is used to maintain a sufficiently non-polar organic phase. Diacylglycerols are efficiently extracted with non-polar solvents[3][4].

    • Consider Alternative Solvents: For targeted extraction of hydrophobic lipids like SLG, consider using less polar solvent systems such as n-hexane/isopropanol[4].

    • Ensure Solvent Quality: Use high-purity, fresh solvents to avoid unwanted reactions or changes in polarity that could affect extraction efficiency[6].

Possible Cause 2: Incomplete Phase Separation

  • Explanation: A clean separation between the aqueous and organic phases is crucial for isolating the lipid extract. Emulsions or incomplete separation can lead to the loss of SLG in the aqueous phase or at the interface.

  • Troubleshooting Steps:

    • Centrifugation: Ensure adequate centrifugation speed and time to break up any emulsions and achieve a sharp interface.

    • Saline Wash: The addition of a salt solution (e.g., 0.9% NaCl) in the Folch method helps to improve phase separation and remove non-lipid contaminants[4].

    • Avoid Contamination: When collecting the lower organic phase (in the case of chloroform-based extractions), be careful not to aspirate any of the upper aqueous phase or the proteinaceous interface[7][8].

Possible Cause 3: Inadequate Sample Homogenization

  • Explanation: Lipids are often sequestered within cellular structures. Inefficient homogenization can prevent the extraction solvents from accessing and solubilizing the SLG.

  • Troubleshooting Steps:

    • Mechanical Disruption: Employ rigorous mechanical disruption methods such as sonication, bead beating, or grinding with liquid nitrogen, especially for solid tissues[4].

    • Sufficient Time: Allow adequate time for the solvents to interact with the homogenized sample. Gentle mixing for a sufficient duration (e.g., 20 minutes) can improve extraction efficiency[9].

Issue 2: Presence of Contaminants in the Dried Lipid Extract

Possible Cause 1: Carryover of Non-Lipid Components

  • Explanation: The dried lipid extract should be readily soluble in a non-polar solvent. If you observe a white, insoluble precipitate, it is likely due to the presence of non-lipid contaminants like salts or proteins[8].

  • Troubleshooting Steps:

    • Washing the Organic Phase: After the initial extraction, washing the organic phase with a salt solution (as in the Folch method) can help remove water-soluble contaminants[4].

    • Careful Aspiration: As mentioned previously, be meticulous when collecting the organic layer to avoid aspirating the aqueous phase or the interface[8].

    • Filtration: If a precipitate is present after drying, attempt to dissolve the lipids in a minimal amount of a non-polar solvent like chloroform and then filter or centrifuge to remove the insoluble material[8].

Experimental Protocols

Modified Folch Method for Total Lipid Extraction

This protocol is a standard method for extracting total lipids from a biological sample and is suitable for the recovery of SLG.

  • Homogenization: Homogenize the sample (e.g., tissue or cell pellet) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the sample volume[4].

  • Mixing: Mix the homogenate gently for 20 minutes to ensure thorough extraction[9].

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution. Mix and then centrifuge to facilitate phase separation.

  • Collection of Organic Phase: The mixture will separate into two phases. The lower phase is the organic layer containing the lipids. Carefully collect this lower phase, avoiding the upper aqueous layer and the interface[7].

  • Washing: Wash the collected organic phase by adding a small amount of the upper phase created by a blank extraction (chloroform:methanol:0.9% NaCl at 8:4:3 v/v/v), vortexing, and re-centrifuging. This step helps to remove any residual non-lipid contaminants.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen to obtain the dried lipid extract.

  • Storage: Store the dried lipid extract at -20°C or lower under an inert atmosphere to prevent oxidation of the polyunsaturated linoleoyl chain[].

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

MethodKey Solvent SystemPrimary ApplicationAdvantagesDisadvantages
Folch Chloroform:Methanol (2:1, v/v)Total lipid extraction from various tissues[4].High lipid yield, especially for samples with >2% lipid content[4][10].Uses toxic chloroform, can be time-consuming[4].
Bligh & Dyer Chloroform:Methanol:Water (1:1:0.9, v/v/v)Rapid total lipid extraction, particularly from tissues with high water content[4].Faster than the Folch method[4].May underestimate lipid content in samples with high lipid concentrations (>2%)[10].
MTBE Extraction Methyl-tert-butyl ether:Methanol:WaterAlternative to chloroform-based methods.Uses a less toxic solvent.MTBE is highly volatile, which can affect reproducibility[4].
Hexane/Isopropanol n-Hexane:Isopropanol (3:2, v/v)Extraction of neutral lipids.Good for hydrophobic lipids like DAGs[4].May be less efficient for polar lipids.

Visualizations

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_purification Purification & Drying Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Sample->Homogenize Step 1 Add_Salt Add 0.9% NaCl & Centrifuge Homogenize->Add_Salt Step 2 Phases Separated Phases (Aqueous & Organic) Add_Salt->Phases Step 3 Collect_Organic Collect Lower Organic Phase Phases->Collect_Organic Step 4 Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Step 5 Final_Product Dried Lipid Extract (Contains SLG) Dry_Extract->Final_Product Step 6

Caption: Workflow for the Folch lipid extraction method.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_contaminants Troubleshooting Contaminants Start Poor SLG Recovery Issue1 Low SLG Yield? Start->Issue1 Issue2 Contaminants Present? Issue1->Issue2 No Cause1_Yield Check Solvent System - Polarity - Freshness Issue1->Cause1_Yield Yes Cause1_Contam Wash Organic Phase Issue2->Cause1_Contam Yes Cause2_Yield Improve Phase Separation - Centrifugation - Saline Wash Cause1_Yield->Cause2_Yield Cause3_Yield Enhance Homogenization - Mechanical Disruption - Incubation Time Cause2_Yield->Cause3_Yield End Optimized Recovery Cause3_Yield->End Cause2_Contam Careful Aspiration Cause1_Contam->Cause2_Contam Cause3_Contam Filter/Centrifuge Post-Drying Cause2_Contam->Cause3_Contam Cause3_Contam->End

Caption: Troubleshooting logic for poor SLG recovery.

References

Technical Support Center: Minimizing Adduct Formation of 1-Stearoyl-2-linoleoyl-sn-glycerol in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing adduct formation of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) and other diacylglycerols (DAGs) in electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain cleaner mass spectra and more reliable quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for this compound (SLG) in positive ion ESI-MS?

In positive ion mode electrospray ionization, neutral lipids like SLG typically form several common adducts. The most prevalent are the ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) adducts.[1] Under certain conditions, a dehydrated protonated molecule ([M+H-H₂O]⁺) may also be observed. The relative abundance of these adducts can be highly variable, which poses a challenge for accurate quantification.[1]

Q2: Why is it important to control adduct formation for SLG analysis?

Controlling adduct formation is crucial for several reasons:

  • Quantitative Accuracy: Variations in the ratios of different adducts can lead to significant errors in quantification, with potential inaccuracies of up to 70% if only one adduct is considered.[1]

  • Spectral Simplicity: A single, predominant adduct simplifies the mass spectrum, making data interpretation more straightforward.

  • Sensitivity: Consolidating the ion signal into a single adduct species can improve the signal-to-noise ratio and enhance the limit of detection (LOD).

  • Reproducibility: Consistent adduct formation is essential for reproducible results across different samples and experimental batches.

Q3: What are the primary sources of sodium and potassium that lead to unwanted adducts?

Sodium and potassium adducts are common contaminants in ESI-MS. The primary sources include:

  • Glassware: The manufacturing process of glass can introduce metal salts that leach into solvents.[2]

  • Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions.[2] Buffers and other mobile phase additives can also be a source of contamination.

  • Sample Matrix: Biological samples often have high endogenous concentrations of sodium and potassium salts.[3]

  • Handling: Touching labware with bare hands can transfer enough salt to cause significant metal adduct formation.[3]

Troubleshooting Guides

Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

Symptoms:

  • The [M+Na]⁺ and/or [M+K]⁺ adducts are the most intense peaks in the mass spectrum, even when using mobile phase additives intended to promote ammonium adduct formation.

  • Significant variability in the intensity of metal adducts between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Test new batches of solvents for sodium and potassium contamination.
Leaching from Glassware Switch to polypropylene (B1209903) or other plastic vials and containers to minimize leaching of metal ions.[2]
Sample Contamination If the sample matrix has a high salt content, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.
Insufficient Ammonium Concentration Increase the concentration of the ammonium salt (e.g., ammonium formate) in the mobile phase to outcompete sodium and potassium for adduct formation.
Ineffective Protonation Lower the pH of the mobile phase by adding a small amount of formic acid (e.g., 0.1%) to promote the formation of the protonated molecule, which can sometimes be more favorable than metal adducts.[3]
Carryover from Previous Analyses Implement a rigorous column washing procedure between runs, such as a wash with 50/50 methanol/0.1% formic acid.[4]
Issue 2: Poor Signal Intensity and Multiple Low-Abundance Adducts

Symptoms:

  • Low overall signal intensity for SLG.

  • The ion current is split among several adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺), with no single adduct being predominant.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Additive For promoting a single adduct, consider adding a small, controlled amount of a salt to the mobile phase to drive the formation of a specific adduct. For example, adding a low concentration of sodium acetate (B1210297) can promote the formation of a dominant [M+Na]⁺ adduct.[3]
Inefficient Ionization Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[5]
Suppression of Ionization High concentrations of non-volatile buffers or other contaminants in the sample can suppress the ESI signal. Ensure proper sample preparation and use volatile mobile phase modifiers.
Derivatization Needed For challenging analytes with low ionization efficiency, consider chemical derivatization to introduce a permanently charged group, which can significantly enhance signal intensity.[6]

Data Presentation

The relative abundance of different adducts for diacylglycerols can vary significantly depending on the specific lipid species and the biological matrix. The following table provides an example of this variability for two different DAGs in inguinal fat tissue.

Table 1: Example of Adduct Ratio Variability for Diacylglycerols in Inguinal Fat

Diacylglycerol[M+NH₄]⁺ Relative Abundance[M+Na]⁺ Relative Abundance
DAG 30:023%62%
DAG 36:355%35%
Data adapted from a study on nontargeted lipidomics.[1]

This variability underscores the importance of either summing the intensities of all major adducts for quantification or optimizing experimental conditions to favor the formation of a single, consistent adduct.

Experimental Protocols

Protocol 1: Promoting Ammonium Adducts ([M+NH₄]⁺) for SLG Analysis

This protocol is designed to promote the formation of ammonium adducts, which are often preferred for their favorable fragmentation patterns in tandem MS.

  • Sample Preparation:

    • Reconstitute the lipid extract in a solvent compatible with the mobile phase, such as isopropanol/acetonitrile (90:10, v/v).

    • Use polypropylene vials to avoid sodium contamination from glassware.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 65 °C.[1]

    • Gradient: A suitable gradient to ensure proper separation of lipid species.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: Optimize in the range of 3.0-4.0 kV.

    • Nebulizer Gas Pressure: Typically 30-50 psi.

    • Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

    • Cone Voltage: Lower cone voltages (e.g., 20-40 V) are generally preferred to minimize in-source fragmentation.

Protocol 2: Driving the Formation of a Single Sodium Adduct ([M+Na]⁺)

This protocol can be used when a consistent, single adduct is desired for quantification, and fragmentation is not the primary concern.

  • Sample Preparation:

    • Reconstitute the lipid extract in a suitable solvent.

  • LC-MS Conditions:

    • Mobile Phase: Use a mobile phase with a controlled, low concentration of a sodium salt, such as 100 µM sodium acetate. This high concentration of sodium ions will drive the equilibrium towards the formation of the [M+Na]⁺ adduct.

  • ESI-MS Parameters (Positive Ion Mode):

    • Optimize source parameters as described in Protocol 1. Note that sodiated adducts can sometimes require slightly higher collision energies for fragmentation in MS/MS experiments compared to ammoniated adducts.[7]

Visualizations

Adduct_Formation_Workflow Troubleshooting Workflow for Unwanted Adducts start High [M+Na]+ or [M+K]+ Adducts Observed solvent_check Check Solvent and Reagent Purity start->solvent_check glassware_check Switch to Plasticware solvent_check->glassware_check If contamination persists sample_prep Optimize Sample Cleanup (SPE/LLE) glassware_check->sample_prep If matrix effects are suspected additive_conc Increase Ammonium Formate Concentration sample_prep->additive_conc ph_adjust Add 0.1% Formic Acid additive_conc->ph_adjust If ammonium adduct is still low column_wash Implement Rigorous Column Wash ph_adjust->column_wash If carryover is suspected end Predominant [M+NH4]+ or [M+H]+ column_wash->end

Caption: Troubleshooting workflow for minimizing sodium and potassium adducts.

Mobile_Phase_Logic Logic for Mobile Phase Additive Selection goal Desired Outcome quantification Improved Quantitative Accuracy goal->quantification fragmentation Favorable MS/MS Fragmentation goal->fragmentation single_adduct Promote a Single Adduct Type quantification->single_adduct ammonium_formate Use 10 mM Ammonium Formate fragmentation->ammonium_formate single_adduct->ammonium_formate sodium_acetate Add Low Conc. Sodium Acetate single_adduct->sodium_acetate formic_acid Add 0.1% Formic Acid ammonium_formate->formic_acid to aid ionization

Caption: Decision logic for selecting mobile phase additives.

References

stability of 1-Stearoyl-2-linoleoyl-sn-glycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (SLG)?

A1: The two primary degradation pathways for SLG are oxidation of the polyunsaturated linoleoyl chain and acyl migration. Oxidation typically occurs at the double bonds of the linoleoyl moiety, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other oxygenated species. Acyl migration is the process where the fatty acyl chain moves from the sn-2 position to the sn-1 or sn-3 position, resulting in the isomerization of the biologically active 1,2-diacyl-sn-glycerol to the more stable 1,3-diacylglycerol.

Q2: What are the recommended storage conditions for SLG?

A2: To minimize degradation, SLG should be stored at low temperatures, typically -20°C or -80°C, under an inert atmosphere such as argon or nitrogen to prevent oxidation. It is often supplied and best stored in a glass vial with a Teflon-lined cap to avoid leaching of plasticizers that can occur with plastic containers. Some suppliers indicate a shelf life of at least 3 months when stored at -20°C. For a similar diacylglycerol, a stability of ≥ 2 years at -80°C has been reported.

Q3: In which common laboratory solvents is SLG soluble?

A3: SLG is soluble in 100% ethanol (B145695) and DMSO. It is also commonly supplied in chloroform (B151607). For cell-based assays, a common procedure is to evaporate the chloroform and redissolve the SLG in ethanol or DMSO before diluting into an aqueous medium.

Q4: How do repeated freeze-thaw cycles affect the stability of SLG solutions?

A4: Repeated freeze-thaw cycles can accelerate the degradation of lipids, including SLG. This can be due to the increased exposure to oxygen during temperature changes and potential phase separation of the solvent, which can concentrate reactive species. It is highly recommended to aliquot SLG solutions into single-use vials to avoid multiple freeze-thaw cycles.

Q5: What is the most significant factor affecting the stability of SLG in solution?

A5: The presence of oxygen is one of the most significant factors affecting the stability of SLG due to the polyunsaturated linoleoyl chain, which is highly susceptible to oxidation. Therefore, proper handling to minimize exposure to air is critical.

Data Presentation: Stability of this compound

Quantitative data on the specific degradation rates of this compound in different solvents over time is limited in publicly available literature. The stability is highly dependent on storage conditions such as temperature, light exposure, and the presence of oxygen and other reactive species. The following table summarizes the recommended storage conditions and general stability information.

SolventRecommended Storage TemperatureExpected StabilityPrimary Degradation Concerns
Chloroform-20°C to -80°CSupplier dependent, typically monthsOxidation, Acyl Migration
Ethanol-20°C to -80°CNot explicitly defined, should be prepared freshOxidation, Acyl Migration
DMSO-20°C to -80°CNot explicitly defined, should be prepared freshOxidation, Acyl Migration

Note: It is strongly recommended to use freshly prepared solutions of SLG for experiments whenever possible. If storage of solutions is necessary, they should be kept under an inert atmosphere at -20°C or lower and used as quickly as possible.

Mandatory Visualizations

degradation_pathways Degradation Pathways of this compound SLG This compound (sn-1,2-DAG) Oxidation Oxidation (O2, light, heat, metal ions) SLG->Oxidation AcylMigration Acyl Migration (Temperature, pH) SLG->AcylMigration Hydroperoxides Linoleoyl Hydroperoxides Oxidation->Hydroperoxides Isomer 1-Stearoyl-3-linoleoyl-sn-glycerol (sn-1,3-DAG) AcylMigration->Isomer SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones, Epoxides) Hydroperoxides->SecondaryOxidation experimental_workflow Experimental Workflow for Assessing SLG Stability start Prepare SLG solution in test solvent storage Store aliquots under defined conditions (e.g., different temperatures, light/dark) start->storage sampling Withdraw samples at specified time points storage->sampling analysis Analyze samples sampling->analysis hplc HPLC-UV/ELSD Analysis (Purity, Isomerization) analysis->hplc peroxide Peroxide Value Assay (Oxidation) analysis->peroxide data Compile and analyze data hplc->data peroxide->data end Determine stability profile data->end

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids. These interferences can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses. Electrospray ionization (ESI) is particularly susceptible to these effects.

Q2: Why is this compound (SLG) analysis particularly susceptible to matrix effects?

A2: The analysis of SLG, a diacylglycerol (DAG), is prone to matrix effects primarily because it is often measured in complex biological matrices like plasma, serum, or tissue extracts. These matrices are rich in phospholipids (B1166683), which are a major cause of matrix effects. Phospholipids can co-extract with SLG during sample preparation and have similar chromatographic properties, leading them to co-elute and interfere with SLG ionization in the MS source.

Q3: What are the common signs of matrix effects in my SLG data?

A3: Signs of significant matrix effects in your data can include poor reproducibility between sample injections, high variability in quality control (QC) samples, and inaccurate quantification. You might also observe shifts in retention time or distorted peak shapes for your analyte when comparing standards in pure solvent versus those in a sample matrix. A lack of dose-proportionality in your calibration curve when using matrix-matched standards can also be an indicator.

Q4: How can I quantitatively assess the matrix effect for SLG?

A4: The most common and recommended method is the post-extraction addition (or post-extraction spike) experiment. This involves comparing the peak area of SLG spiked into the final extract of a blank matrix sample to the peak area of SLG in a neat (pure) solvent solution at the same concentration. The ratio of these peak areas provides a quantitative measure of ion suppression or enhancement (see Experimental Protocols section for a detailed methodology).

Q5: What is the best way to compensate for matrix effects during quantification?

A5: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS for SLG would be chemically identical, co-elute perfectly, and experience the same degree of ion suppression or enhancement as the analyte. This allows the ratio of the analyte to the IS to remain constant, enabling accurate quantification. If a SIL-IS is unavailable, preparing calibration standards in a blank matrix identical to your samples (matrix-matched calibration) is the next best approach to account for matrix-induced changes.

Troubleshooting Guide

This guide addresses the common problem of poor reproducibility and inaccurate quantification during the LC-MS analysis of SLG.

Problem: Poor Reproducibility, Inaccurate Quantification, or High Variability in SLG Results.

This issue is frequently caused by unaddressed matrix effects. Follow this logical progression to troubleshoot the problem.

Step 1: Quantitatively Assess the Matrix Effect

Before making changes to your workflow, you must first confirm and quantify the extent of the matrix effect. Use the Post-Extraction Addition Method detailed in the protocols section below. This will tell you if you are experiencing ion suppression or enhancement and to what degree. An ideal matrix factor (MF) should be between 0.8 and 1.2 (or 80% and 120%). Values outside this range indicate a significant matrix effect that must be addressed.

Step 2: Improve the Sample Preparation Protocol

Effective sample preparation is the most critical step for mitigating matrix effects. The goal is to selectively remove interfering matrix components, especially phospholipids, while maximizing the recovery of SLG.

  • Protein Precipitation (PPT): While simple, PPT alone is often insufficient as it does not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. A modified Bligh and Dyer or Folch extraction is a common starting point for lipids.

  • Solid-Phase Extraction (SPE): SPE provides better selectivity than LLE. Consider using a reversed-phase or a specialized phospholipid removal sorbent. These products are designed to retain phospholipids while allowing analytes like SLG to pass through, significantly reducing matrix interference.

Step 3: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, focus on your LC method. The goal is to chromatographically separate the SLG peak from any remaining co-eluting matrix components.

  • Modify the Gradient: Adjust the elution gradient to increase the resolution around the retention time of SLG.

  • Change Mobile Phase: Experiment with different organic modifiers or additives.

  • Use a Different Column: A column with a different chemistry (e.g., a different bonded phase or particle size) may provide the necessary selectivity to resolve SLG from interferences.

Step 4: Implement an Appropriate Calibration Strategy
  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to ensure accurate quantification in the presence of matrix effects. A SIL-IS for SLG will behave nearly identically during extraction, chromatography, and ionization, effectively canceling out variability.

  • Use Matrix-Matched Calibrants: If a SIL-IS is not available, prepare your calibration standards and QCs in a blank matrix extract (a sample known to not contain SLG that has been processed through your entire sample preparation procedure). This ensures that your standards and samples experience similar matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol provides a step-by-step guide to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) from at least 6 different sources/lots.

  • SLG analytical standard of known concentration.

  • All solvents and reagents used in the established LC-MS workflow.

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Prepare a solution of the SLG standard in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Analyze these samples (n=3) via LC-MS.

    • Calculate the mean peak area, referred to as Area_Neat .

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take aliquots of your blank matrix and process them using your complete sample preparation protocol (extraction, evaporation, etc.).

    • In the final step, reconstitute the dried extracts with the SLG standard solution prepared in Step 1 (instead of pure reconstitution solvent). The final concentration of SLG must be identical to that in Sample Set A.

    • Analyze these spiked matrix samples (n=6, one for each lot) via LC-MS.

    • Calculate the mean peak area, referred to as Area_PostSpike .

Calculation: The Matrix Factor (MF) is calculated as a percentage using the following formula:

MF (%) = (Area_PostSpike / Area_Neat) * 100

  • MF = 100%: No matrix effect.

  • MF < 100%: Ion suppression.

  • MF > 100%: Ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

This table summarizes the general effectiveness of common sample preparation methods in mitigating matrix effects for lipid analysis.

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryPotential for Matrix EffectsRecommended Use Case
Protein Precipitation (PPT) LowGood to HighHigh Quick screening where high accuracy is not critical.
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerate General lipid extraction; cleaner than PPT.
Solid-Phase Extraction (SPE) HighGood to HighLow Targeted analysis requiring clean extracts.
Phospholipid Removal Plates Very High (>99%)HighVery Low High-throughput analysis in complex matrices like plasma.

Visual Guides

Workflow for Assessing and Mitigating Matrix Effects

cluster_Start Phase 1: Initial Analysis cluster_Assess Phase 2: Problem Identification cluster_Mitigate Phase 3: Mitigation cluster_End Phase 4: Completion A Perform LC-MS Analysis of SLG B Review Data: - Reproducibility? - Accuracy? A->B C Matrix Effect Suspected? B->C D Quantify Matrix Effect (Post-Extraction Spike Protocol) C->D Yes I No Significant ME Proceed with Validation C->I No E Significant ME Found? (MF <80% or >120%) D->E F Implement Mitigation Strategy: 1. Improve Sample Prep (SPE, LLE) 2. Optimize Chromatography 3. Use SIL-IS / Matrix-Matched Calibrants E->F Yes E->I No G Re-validate Method & Re-assess ME F->G G->E H Analysis Complete (Reliable & Robust Method) I->H

Caption: A typical workflow for identifying, quantifying, and mitigating matrix effects.

Troubleshooting Decision Tree for SLG Analysis

Start Problem: Poor Reproducibility / Inaccurate SLG Quantification Q1 Are you using a Stable Isotope-Labeled (SIL) Internal Standard? Start->Q1 A1_Yes Action: Check IS response. Is it stable across samples? If not, investigate sample prep. Q1->A1_Yes Yes A1_No Recommendation: This is the highest priority. Acquire and implement a SIL-IS. Q1->A1_No No Q2 Was the Matrix Effect (ME) quantitatively assessed? A1_Yes->Q2 End Solution: A robust and reliable method with controlled matrix effects. A1_No->End A2_Yes Is ME acceptable? (e.g., 80-120%) Q2->A2_Yes Yes A2_No Action: Perform Post-Extraction Spike experiment to get a quantitative value for the ME. Q2->A2_No No Q3 What sample preparation method is used? A2_Yes->Q3 No (ME is poor) A2_Yes->End Yes (ME is good) A2_No->End A3_PPT Action: Protein Precipitation is likely insufficient. Switch to a more rigorous method like SPE or LLE. Q3->A3_PPT PPT A3_SPE Action: Optimize SPE method. Consider specialized phospholipid removal cartridges. Q3->A3_SPE LLE / SPE A3_PPT->End A3_SPE->End

Caption: A decision tree for troubleshooting common issues in SLG quantification.

Technical Support Center: Navigating Co-elution Challenges with 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to co-eluting contaminants during the analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) via liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent contaminants that co-elute with this compound (SLG)?

A1: Co-eluting contaminants with SLG can be categorized into three primary groups:

  • Isomers: These molecules share the same chemical formula and mass as SLG but differ in their atomic arrangement. The most significant isomers include:

    • Regioisomers: Notably, 1,3-Stearoyl-linoleoyl-glycerol and 2-stearoyl-1-linoleoyl-sn-glycerol. The separation of these from 1,2-SLG is a common analytical challenge.

    • Acyl Chain Positional Isomers: Lipids possessing the same total carbon number and double bonds in their fatty acid chains but with varied positioning, such as 1-Linoleoyl-2-stearoyl-sn-glycerol.

  • Isobaric Lipids: These are distinct lipid species that have the same nominal mass as SLG (m/z 621.5 for [M+H]⁺). This category can include other diacylglycerols, triglycerides, or phospholipids (B1166683) with specific fatty acid compositions.

  • General Laboratory Contaminants: These contaminants can be introduced from various sources like solvents, labware, and sample handling procedures, and may have retention times that overlap with SLG. Common examples are:

    • Plasticizers (e.g., phthalates like dioctyl phthalate).

    • Polymers such as polyethylene (B3416737) glycol (PEG) and polysiloxanes.

    • Other highly abundant endogenous lipids from the sample matrix.

Q2: What makes the separation of SLG from its regioisomers so challenging?

A2: The 1,2- and 1,3-diacylglycerol regioisomers exhibit very similar physicochemical properties, which results in nearly identical retention behavior in standard reversed-phase liquid chromatography. Furthermore, acyl chain migration from the sn-2 to the sn-1 or sn-3 position can occur during sample preparation and storage, adding another layer of complexity to the analysis. Achieving separation often necessitates the use of specialized chromatographic techniques or chemical derivatization.

Q3: How can I definitively identify my SLG peak if co-elution is suspected?

A3: To confirm the identity of your SLG peak amidst potential co-elution, the following methods are recommended:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, enabling the prediction of the elemental composition and helping to distinguish SLG from isobaric interferences.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of SLG is characteristic. By analyzing the daughter ions, you can differentiate it from other lipid classes. Key fragments to monitor include the neutral loss of the stearic and linoleic acid moieties.

  • Comparison with a Certified Reference Standard: The most reliable method for confirmation is to inject a pure standard of this compound under identical chromatographic conditions to verify its retention time and fragmentation pattern.

Troubleshooting Guide: Tackling Co-elution with this compound

This guide offers a structured methodology for diagnosing and resolving co-elution problems encountered during the LC-MS analysis of SLG.

Problem: The chromatographic peak for SLG exhibits poor shape, or there is a suspicion of co-eluting species.

Step 1: Pinpoint the Potential Contaminant

Refer to the tables below to identify the most probable co-eluting contaminant based on your analytical observations.

Table 1: Common Isomeric and Isobaric Co-contaminants for this compound (SLG)

Contaminant TypeSpecific ExampleNominal m/z ([M+H]⁺)Typical Elution Behavior in RP-LC relative to 1,2-SLG
Regioisomer 1,3-Stearoyl-linoleoyl-glycerol621.5Tends to elute slightly earlier.[1][2][3]
Regioisomer 2-Stearoyl-1-linoleoyl-sn-glycerol621.5Very similar retention, often co-elutes.
Acyl Chain Positional Isomer 1-Linoleoyl-2-stearoyl-sn-glycerol621.5Very similar retention, often co-elutes.
Isobaric Diacylglycerol DG(16:0/20:2)621.5Elution depends on the specific fatty acid chains.
Isobaric Triglyceride Fragment e.g., TG(18:0/18:1/18:1)~621.5 (as a fragment ion)Variable and dependent on source conditions.
Isobaric Phospholipid Adduct e.g., PC(34:2)~621.5 (as [M+Na]⁺)Typically elutes earlier due to higher polarity.

Table 2: Common General Laboratory Contaminants

ContaminantCommon SourcePotential for Co-elution
Phthalates (e.g., DEHP) Plastic containers, tubing, pipette tipsHigh, particularly in non-polar mobile phases.
Polysiloxanes Septa, vial caps, lubricantsCan manifest as a series of repeating peaks in the chromatogram.
Polyethylene Glycols (PEGs) Solvents, detergentsCan lead to significant ion suppression.
Other Matrix Lipids Biological samples (e.g., plasma, tissue)High, necessitating efficient sample cleanup procedures.

Step 2: Enhance Chromatographic Separation

If a regioisomer is the suspected contaminant, consider these optimization strategies:

  • Adjust the Mobile Phase:

    • To improve the separation of less polar compounds in a reversed-phase system, increase the proportion of the aqueous solvent.

    • Experiment with different organic modifiers, such as acetonitrile (B52724) versus methanol, as this can alter the selectivity of the separation.

  • Modify the Column Chemistry:

    • Employ a column with a different stationary phase (e.g., C30 instead of C18) to leverage alternative retention mechanisms.

    • For separations based on the degree of unsaturation, consider using a silver-ion chromatography column.[4]

  • Derivatization:

    • Chemically modifying the hydroxyl group of the diacylglycerol can enhance the separation between 1,2- and 1,3-isomers.

Step 3: Fine-tune Mass Spectrometry Detection

  • Leverage MS/MS: Develop a targeted MS/MS method to monitor for the specific fragment ions of SLG. This will help to distinguish it from isobaric contaminants that produce different fragmentation patterns.

  • Investigate In-Source Fragmentation: Highly abundant lipids can sometimes fragment within the ion source, generating ions that may be mistaken for your analyte. To mitigate this, consider reducing the source temperature or cone voltage.

Step 4: Refine Sample Preparation

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to effectively remove interfering lipids and other components from the sample matrix prior to LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol to achieve selective extraction of diacylglycerols while minimizing the co-extraction of interfering substances.

  • Use High-Purity Solvents and Reagents: This is crucial for minimizing background contamination.

  • Employ Glassware or Leach-Resistant Plasticware: To prevent contamination from plasticizers.

Experimental Protocols

Detailed Protocol for Reversed-Phase LC-MS/MS Analysis of this compound

This protocol serves as a robust starting point for the analysis of SLG and can be tailored to your specific instrumentation and sample matrix.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linearly increase to 100% B

    • 15-20 min: Maintain at 100% B

    • 20.1-25 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (m/z 100-1000) in conjunction with targeted MS/MS

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS/MS Precursor Ion: m/z 621.5

  • Collision Energy: 25-35 eV (instrument-specific optimization is recommended)

  • Expected Major Fragments:

    • Neutral loss of Stearic Acid (284.27 Da): resulting in m/z 337.2.[5][6]

    • Neutral loss of Linoleic Acid (280.24 Da): resulting in m/z 341.3.[5][6]

Mandatory Visualizations

Lipidomics_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Lipid_Extraction Lipid Extraction (e.g., Folch, MTBE) Sample_Storage->Lipid_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Lipid_Extraction->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase) Sample_Cleanup->LC_Separation MS_Detection MS Detection (ESI-MS/MS) LC_Separation->MS_Detection Peak_Picking Peak Picking & Alignment MS_Detection->Peak_Picking Lipid_Identification Lipid Identification Peak_Picking->Lipid_Identification Statistical_Analysis Statistical Analysis Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological_Interpretation Statistical_Analysis->Biological_Interpretation Biological Interpretation

Caption: A typical experimental workflow for lipidomics analysis.[7][8][9]

Contaminant_Troubleshooting Start Suspected Co-elution with SLG Identify Identify Potential Contaminant Isomer Isobar General Lab Contaminant Start->Identify Optimize_LC Optimize LC Method Modify Mobile Phase Change Column Derivatization Identify->Optimize_LC Isomer/Isobar Improve_Sample_Prep Improve Sample Prep SPE/LLE High Purity Solvents Proper Labware Identify->Improve_Sample_Prep General Contaminant Refine_MS Refine MS Detection Targeted MS/MS Optimize Source Conditions Optimize_LC->Refine_MS Confirm Confirm Peak Identity HRMS MS/MS Fragmentation Reference Standard Refine_MS->Confirm Improve_Sample_Prep->Confirm Resolved Peak Resolved Confirm->Resolved

Caption: A logical workflow for troubleshooting co-elution issues.

DAG_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream Phosphorylates targets Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activates

Caption: A simplified diacylglycerol (DAG) signaling pathway.[10][11][12][13]

References

Technical Support Center: Refinement of Derivatization Methods for GC-MS Analysis of Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of diacylglycerols (DAGs).

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of diacylglycerols.

ProblemPossible CausesRecommended Solutions
No or Low Product Yield (Incomplete Derivatization) Presence of moisture in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents and store derivatization reagents under inert gas and in a desiccator.
Insufficient reagent concentration.Use a sufficient excess of the derivatization reagent. A general guideline for silylation is at least a 2:1 molar ratio of the silylating reagent to active hydrogens.
Suboptimal reaction time or temperature.Optimize reaction time and temperature. For silylation with BSTFA, a common starting point is heating at 60-75°C for 30-60 minutes. Monitor the reaction progress to determine the optimal duration.
Steric hindrance of the diacylglycerol molecule.For sterically hindered DAGs, consider using a more potent derivatization reagent or adding a catalyst, such as trimethylchlorosilane (TMCS) with BSTFA, to enhance reactivity.
Peak Tailing in Chromatogram Active sites on the GC column or liner.Deactivate the GC liner and the first few centimeters of the column by injecting a silylating reagent. Regularly replace the liner and septum. Consider using an ultra-inert column.
Incomplete derivatization leaving polar hydroxyl groups.Re-optimize the derivatization protocol to ensure complete reaction. This may involve increasing the reagent concentration, reaction time, or temperature.
Sample overload.Reduce the amount of sample injected onto the column.
Poor Reproducibility Inconsistent reaction conditions.Precisely control reaction parameters such as temperature, time, and reagent volumes. The use of an autosampler for reagent addition can improve consistency.
Degradation of derivatization reagent.Store reagents properly, protected from moisture and air. Use fresh reagents and do not use them past their expiration date.
Variability in sample workup.Standardize the entire sample preparation workflow, including extraction and solvent evaporation steps.
Extraneous Peaks in Chromatogram Contaminants in the sample or from reagents.Use high-purity solvents and reagents. Run a blank analysis of the solvent and reagents to identify potential sources of contamination.
Byproducts of the derivatization reaction.Choose a derivatization reagent that produces volatile byproducts that do not interfere with the analytes of interest. For example, the byproducts of MSTFA are generally more volatile than those of BSTFA.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.
Loss of Derivative Hydrolysis of the derivative.Silyl derivatives, particularly trimethylsilyl (B98337) (TMS) ethers, are susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and avoid any contact with moisture.
Thermal degradation in the injector.Optimize the injector temperature to ensure volatilization without causing thermal breakdown of the derivatized DAGs.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for diacylglycerols for GC-MS analysis?

A1: The most common derivatization method for diacylglycerols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the DAGs, making them suitable for GC-MS analysis.[1]

Q2: Which silylating reagent is best for diacylglycerols: BSTFA or MSTFA?

A2: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for silylating diacylglycerols.[2] MSTFA is often preferred because its byproducts are more volatile and less likely to interfere with the chromatogram.[3] However, BSTFA, especially when used with a catalyst like 1% trimethylchlorosilane (TMCS), is also widely and successfully used. The choice may depend on the specific DAGs being analyzed and the chromatographic conditions.

Q3: How critical is the removal of water from the sample before derivatization?

A3: It is absolutely critical. Silylating reagents are highly sensitive to moisture and will react preferentially with water over the hydroxyl groups of the diacylglycerols. The presence of even trace amounts of water can lead to incomplete derivatization, low product yield, and poor reproducibility.

Q4: My silylated diacylglycerol derivatives seem to be unstable. What can I do?

A4: TMS derivatives of diacylglycerols can be prone to hydrolysis. To minimize degradation, it is crucial to work under anhydrous conditions throughout the entire process, from sample preparation to injection. Analyze the derivatized samples as quickly as possible. If storage is necessary, it should be in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Q5: I am observing peak splitting in my chromatogram. What could be the cause?

A5: Peak splitting for derivatized diacylglycerols can be due to several factors. Incomplete derivatization can result in the presence of both the derivatized and underivatized forms of the same DAG. Another possibility is the isomerization of 1,2-diacylglycerols to the more stable 1,3-diacylglycerols during sample handling or derivatization, especially under acidic or basic conditions. It is important to neutralize the sample before derivatization if necessary.

Data Presentation

Optimization of Derivatization Conditions

The efficiency of the derivatization reaction is highly dependent on the reaction time and temperature. The following table summarizes the effect of these parameters on the relative intensity of derivatized diacylglycerols.

Reaction Time (minutes)Reaction Temperature (°C)Relative MS Intensity of Derivatized DAGs
3045Moderate
6045High
9045High
12045Slightly Decreased
6055High
6065Higher
6080Highest

Data is synthesized from findings suggesting that for a charge-derivatization method for LC-MS/MS, a reaction time of 60 minutes and a temperature of 80°C yielded the highest MS intensities for derivatized DAGs.[4][5]

Comparison of Silylating Reagents

The choice of silylating reagent can impact the fragmentation pattern observed in the mass spectrum, which is crucial for structural elucidation and quantification.

Silylating ReagentDerivative TypeKey Mass Spectral FragmentsGeneral Observations
BSTFA Trimethylsilyl (TMS)[M]+, [M-15]+, [M-89]+The molecular ion ([M]+) is often dominant. It is a widely used and effective reagent.
MSTFA Trimethylsilyl (TMS)Similar to BSTFA, but with more volatile byproducts.Byproducts are less likely to interfere with early eluting peaks.
MTBSTFA tert-Butyldimethylsilyl (TBDMS)[M]+, [M-57]+, [M-131]+The [M-57]+ fragment is typically dominant. TBDMS derivatives are more stable and less susceptible to hydrolysis than TMS derivatives. However, MTBSTFA may be less effective for sterically hindered compounds.

This table is a summary of information from studies comparing different silylating reagents.[6][7]

Experimental Protocols

Detailed Methodology for Silylation of Diacylglycerols

This protocol provides a general procedure for the silylation of diacylglycerols using BSTFA with 1% TMCS as a catalyst.

Materials:

  • Dried diacylglycerol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the diacylglycerol sample is completely dry. Lyophilization or drying under a stream of inert gas (e.g., nitrogen) are common methods. The presence of water will significantly hinder the derivatization reaction.

  • Reagent Addition:

    • To the dried sample in a reaction vial, add a suitable volume of anhydrous solvent to dissolve the lipid residue. The volume will depend on the amount of sample, but typically 50-100 µL is sufficient.

    • Add the silylating reagent (BSTFA + 1% TMCS). A 2 to 10-fold molar excess of the reagent over the sample is recommended to ensure complete derivatization.

  • Reaction:

    • Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.

    • Heat the reaction mixture at 60-75°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific diacylglycerol species.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate anhydrous solvent.

Mandatory Visualization

Diacylglycerol Signaling Pathways

The following diagrams illustrate key signaling pathways involving diacylglycerols, generated using the DOT language.

DAG_Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Substrates

Caption: Phospholipase C (PLC) signaling pathway leading to the activation of Protein Kinase C (PKC).

DAG_Metabolism_Pathway dag Diacylglycerol (DAG) dgk Diacylglycerol Kinase (DGK) dag->dgk dgat Diacylglycerol Acyltransferase (DGAT) dag->dgat pa Phosphatidic Acid (PA) dgk->pa Phosphorylates tag Triacylglycerol (TAG) dgat->tag Acylates

Caption: Metabolic fate of diacylglycerol (DAG) through the action of DGK and DGAT.

Experimental Workflow for DAG Derivatization

Derivatization_Workflow sample 1. Dried DAG Sample solvent 2. Add Anhydrous Solvent sample->solvent reagent 3. Add Silylating Reagent (e.g., BSTFA + 1% TMCS) solvent->reagent mix 4. Vortex reagent->mix heat 5. Heat (60-75°C) mix->heat cool 6. Cool to Room Temp heat->cool analyze 7. GC-MS Analysis cool->analyze

Caption: Step-by-step workflow for the silylation of diacylglycerols for GC-MS analysis.

References

Validation & Comparative

Validating the Role of 1-Stearoyl-2-linoleoyl-sn-glycerol in the Protein Kinase C Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) and its role as a signaling molecule, primarily focusing on the activation of the Protein Kinase C (PKC) family of enzymes. Due to the limited direct experimental data on SLG, this guide leverages data from structurally analogous diacylglycerols (DAGs), particularly 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), to infer its activity and compare it with other well-characterized signaling activators.

Introduction to Diacylglycerols in Cellular Signaling

Diacylglycerols are crucial second messengers generated at the cell membrane in response to extracellular stimuli.[] Their primary role is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2] The specific acyl chains of a DAG molecule can influence its potency and selectivity for different PKC isoforms.[3] SLG, a diacylglycerol with a saturated stearoyl chain at the sn-1 position and a polyunsaturated linoleoyl chain at the sn-2 position, is a naturally occurring lipid intermediate expected to participate in these signaling cascades.[]

Comparative Analysis of PKC Activation

The following table summarizes the quantitative data on the activation of various PKC isoforms by different diacylglycerol species. The data for 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is presented as a proxy for this compound (SLG) due to their structural similarity. For comparison, the synthetic DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and the potent tumor promoter Phorbol 12-myristate 13-acetate (PMA) are also included.

ActivatorTarget PKC IsoformEffective Concentration/ActivityReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) (as a proxy for SLG)PKCα, PKCδ, PKCγ, PKCε, PKCβISignificant stimulatory effects observed at 0-5 μM.[4][4]
PKCα, PKCδExerted significantly higher stimulatory effects compared to SDG and SEG.[3][3]
PKCβIActivation was lower than that induced by SEG and SDG.[3][3]
PKCγActivation did not differ significantly from other DAG species.[3][3]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) General PKCHalf-maximal inhibition of Ca2+ currents (indicative of PKC activation) at ~25 μM.[5][5]
Phorbol 12-myristate 13-acetate (PMA) Most PKC IsoformsPotent activator, often used in the nanomolar range.[4]

Note: SDG = 1-stearoyl-2-docosahexaenoyl-sn-glycerol; SEG = 1-stearoyl-2-eicosapentaenoyl-sn-glycerol.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the canonical diacylglycerol signaling pathway and a typical experimental workflow for assessing PKC activation.

G Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., SLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release->PKC_inactive Cellular_Response Cellular Response Downstream->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: Canonical Diacylglycerol Signaling Pathway.

G Experimental Workflow for PKC Activity Assay start Start: Cell Culture (e.g., with target cells) treatment Treatment with Activators (SLG, SAG, OAG, PMA) start->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis pkc_assay Protein Kinase C Activity Assay (e.g., ELISA-based) cell_lysis->pkc_assay data_analysis Data Analysis: Measure Phosphorylation pkc_assay->data_analysis comparison Comparison of Activator Potency data_analysis->comparison

Caption: General Experimental Workflow.

Experimental Protocols

This section details a representative non-radioactive, ELISA-based protocol for measuring Protein Kinase C activity, adapted from commercially available kits.

Non-Radioactive Protein Kinase C (PKC) Activity Assay

Objective: To quantify the activity of PKC in cell lysates following treatment with SLG or other activators.

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell culture reagents

  • This compound (SLG), 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), 1-oleoyl-2-acetyl-sn-glycerol (OAG), Phorbol 12-myristate 13-acetate (PMA)

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with various concentrations of SLG, SAG, OAG, or PMA for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a non-denaturing lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • PKC Kinase Activity Assay (ELISA-based):

    • Coating: Use a microplate pre-coated with a specific PKC substrate peptide.

    • Kinase Reaction:

      • Add equal amounts of protein lysate (e.g., 10-20 µg) to each well.

      • Initiate the kinase reaction by adding an ATP-containing reaction buffer.

      • Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation by active PKC.

    • Detection:

      • Wash the wells to remove ATP and non-adherent proteins.

      • Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

      • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

      • Wash the wells and add a TMB substrate solution. A blue color will develop in proportion to the amount of phosphorylated substrate.

      • Stop the reaction by adding a stop solution, which will turn the color to yellow.

    • Measurement:

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no lysate) from all readings.

    • Normalize the PKC activity to the amount of protein in each sample.

    • Compare the PKC activity in treated samples to the vehicle control to determine the fold-activation.

Logical Relationship Diagram

The following diagram illustrates the logical flow for validating the role of SLG in a signaling pathway.

G Logical Framework for SLG Validation hypothesis Hypothesis: SLG activates a specific signaling pathway in_vitro_assay In Vitro Kinase Assay: - Purified PKC isoforms - SLG and analogues hypothesis->in_vitro_assay cell_based_assay Cell-Based Assay: - Treat cells with SLG - Measure downstream events hypothesis->cell_based_assay quant_data Quantitative Data: - Compare EC50/Vmax - Dose-response curves in_vitro_assay->quant_data downstream_analysis Downstream Analysis: - Western blot for p-substrates - Gene expression analysis cell_based_assay->downstream_analysis validation Validation of SLG's Role in the Signaling Pathway quant_data->validation downstream_analysis->validation

Caption: Logical Framework for Validation.

Conclusion

While direct quantitative data for this compound is still emerging, the available evidence from structurally similar diacylglycerols strongly suggests its role as a significant activator of the Protein Kinase C signaling pathway.[3][4] The provided experimental protocols offer a robust framework for researchers to directly assess the potency and isoform selectivity of SLG. Further investigation into the specific downstream targets of SLG-mediated PKC activation will be crucial for elucidating its precise physiological and pathophysiological roles.

References

A Researcher's Guide to Comparative Lipidomics of Diacylglycerol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular lipidomic landscape in response to treatment with different diacylglycerol (DAG) species. Diacylglycerols are critical second messengers in cellular signaling and key intermediates in lipid metabolism. The specific fatty acid composition of DAG molecules can significantly influence their biological activity, making a detailed comparative analysis essential for understanding their diverse roles in health and disease. This document offers supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical processes to aid researchers in this field.

Comparative Analysis of Cellular Lipid Profiles

The following table summarizes the hypothetical quantitative changes in major lipid classes in cultured hepatocytes treated with three different sn-1,2-diacylglycerol species for 24 hours: 1-stearoyl-2-arachidonoyl-glycerol (SAG), 1-stearoyl-2-oleoyl-glycerol (SOG), and 1,2-dipalmitoyl-glycerol (DPG). Data is presented as fold change relative to a vehicle-treated control.

Lipid ClassSAG (18:0/20:4) TreatmentSOG (18:0/18:1) TreatmentDPG (16:0/16:0) Treatment
Phosphatidylcholine (PC) 1.2 ± 0.11.1 ± 0.081.4 ± 0.15
Phosphatidylethanolamine (PE) 1.1 ± 0.091.0 ± 0.071.2 ± 0.11
Phosphatidylinositol (PI) 1.3 ± 0.121.1 ± 0.091.1 ± 0.10
Phosphatidylserine (PS) 1.0 ± 0.051.0 ± 0.061.1 ± 0.08
Phosphatidic Acid (PA) 1.8 ± 0.21.4 ± 0.151.5 ± 0.13
Triacylglycerol (TAG) 1.5 ± 0.182.5 ± 0.33.0 ± 0.35
Cholesteryl Esters (CE) 1.1 ± 0.11.2 ± 0.111.3 ± 0.14
Ceramides 1.2 ± 0.111.1 ± 0.091.1 ± 0.10

Data are represented as mean fold change ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology is crucial for reproducible comparative lipidomics studies. Below are the key experimental protocols.

Cell Culture and Diacylglycerol Treatment

Hepatocytes (e.g., HepG2 cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Upon reaching 80% confluency, cells are treated with 100 µM of the respective diacylglycerol species (SAG, SOG, or DPG) complexed with bovine serum albumin (BSA) for 24 hours. A vehicle control containing BSA alone is also included.

Lipid Extraction

Following treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS), and lipids are extracted using a modified Bligh-Dyer method[1].

  • Cells are scraped in 1 mL of a methanol (B129727):water (1:1, v/v) solution.

  • The cell suspension is transferred to a glass tube, and 2 mL of chloroform (B151607) and 1 mL of methanol are added.

  • The mixture is vortexed for 1 minute and then centrifuged at 2000 x g for 10 minutes to induce phase separation.

  • The lower organic phase containing the lipids is carefully collected into a new glass tube.

  • The extraction is repeated by adding another 2 mL of chloroform to the remaining aqueous phase, vortexing, and centrifuging as before.

  • The organic phases are pooled and dried under a stream of nitrogen.

  • The dried lipid extract is stored at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The dried lipid extracts are reconstituted in 200 µL of a chloroform:methanol (1:1, v/v) solution. Lipid species are separated and quantified using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer[2][3].

  • Chromatography: A C18 reversed-phase column is used for separation with a gradient elution of mobile phase A (acetonitrile:water, 60:40, with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) and mobile phase B (isopropanol:acetonitrile, 90:10, with 10 mM ammonium formate and 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for lipid identification and quantification. Lipid species are identified based on their accurate mass and fragmentation patterns and quantified by integrating the peak areas and normalizing to an internal standard.

Visualizing the Pathways and Processes

To better understand the experimental approach and the biological context of diacylglycerol activity, the following diagrams illustrate the workflow and key signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_output Output cell_culture Hepatocyte Culture dag_treatment Treatment with different Diacylglycerol Species cell_culture->dag_treatment lipid_extraction Lipid Extraction (Bligh-Dyer) dag_treatment->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis lipid_profile Comparative Lipid Profiles data_analysis->lipid_profile

Experimental workflow for comparative lipidomics.

The experimental workflow begins with cell culture and treatment, followed by lipid extraction, LC-MS/MS analysis, and finally, data analysis to generate comparative lipid profiles.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release downstream Downstream Signaling (e.g., cell growth, proliferation) pkc->downstream phosphorylates ca_release->pkc co-activates

Diacylglycerol signaling via Protein Kinase C.

This diagram illustrates the canonical signaling pathway where diacylglycerol, generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), acts as a second messenger to recruit and activate protein kinase C (PKC), leading to downstream cellular responses.

dag_metabolism g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa Acyl-CoA pa Phosphatidic Acid (PA) lpa->pa Acyl-CoA dag Diacylglycerol (DAG) pa->dag PAP pc_pe Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) pa->pc_pe CDP-DAG pathway tag Triacylglycerol (TAG) dag->tag DGAT dag->pc_pe Choline/Ethanolamine -phosphotransferase

Diacylglycerol as a key metabolic intermediate.

This diagram shows the central role of diacylglycerol in glycerolipid metabolism. It is synthesized from phosphatidic acid and serves as a precursor for the synthesis of triacylglycerols (for energy storage) and major membrane phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine.

References

Distinguishing 1-Stearoyl-2-linoleoyl-sn-glycerol from its 1,3-isomer by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipids, the precise structural characterization of diacylglycerol (DAG) isomers is a significant analytical challenge. The positional isomers 1-Stearoyl-2-linoleoyl-sn-glycerol (a 1,2-DAG) and 1,3-Stearoyl-linoleoyl-glycerol (a 1,3-DAG) have identical masses but different biological activities, making their differentiation crucial. This guide provides a comparative overview of mass spectrometry-based methods to distinguish these two isomers, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Approaches

Two primary strategies are employed to differentiate 1,2- and 1,3-diacylglycerol isomers using mass spectrometry: tandem mass spectrometry (MS/MS) of the underivatized molecules and analysis following chemical derivatization.

1. Tandem Mass Spectrometry (MS/MS) of Underivatized Isomers

Direct analysis of the protonated or ammoniated adducts of the isomers by MS/MS can reveal subtle but significant differences in their fragmentation patterns. The relative intensities of fragment ions resulting from the neutral loss of the fatty acyl chains are key to distinguishing the isomers. For 1,2-diacylglycerols, the loss of the fatty acid from the sn-2 position is sterically hindered, leading to a less abundant corresponding fragment ion compared to the loss of the fatty acid from the sn-1 position. In contrast, the two fatty acids in 1,3-diacylglycerols are in equivalent positions, resulting in more comparable fragment ion intensities upon neutral loss.

2. Derivatization Followed by LC-MS/MS

To overcome the challenge of potential acyl migration during analysis and to enhance the differences in fragmentation, chemical derivatization of the free hydroxyl group is a highly effective strategy. Derivatization not only prevents isomerization but also introduces a charged or easily ionizable group, improving detection sensitivity and directing fragmentation in a more predictable manner.

A common derivatizing agent is 2,4-difluorophenyl isocyanate (DFPI), which reacts with the hydroxyl group to form a urethane (B1682113) derivative. The resulting 2,4-difluorophenylurethane (DFPU) derivatives of 1,2- and 1,3-DAG isomers exhibit distinct fragmentation patterns upon collision-induced dissociation (CID). A key diagnostic feature is the neutral loss of the DFPU group along with ammonia (B1221849) (190 u), which is a common and abundant loss for all DAG-DFPU derivatives, making neutral loss scanning a powerful tool for their specific detection in complex mixtures.[1][2]

Quantitative Data Presentation

The following table summarizes the expected key diagnostic ions and their relative abundance for the differentiation of this compound and its 1,3-isomer based on tandem mass spectrometry of their ammoniated adducts.

Isomer Precursor Ion (m/z) Key Fragment Ion Description Expected Relative Abundance
This compound (1,2-SLG) [M+NH₄]⁺[M+NH₄ - C₁₈H₃₂O₂]⁺Loss of Linoleic acidMore Abundant
[M+NH₄ - C₁₈H₃₄O₂]⁺Loss of Stearic acidLess Abundant
1,3-Stearoyl-linoleoyl-glycerol (1,3-SLG) [M+NH₄]⁺[M+NH₄ - C₁₈H₃₂O₂]⁺Loss of Linoleic acidApproximately Equal
[M+NH₄ - C₁₈H₃₄O₂]⁺Loss of Stearic acidApproximately Equal

Experimental Protocols

Protocol 1: Tandem Mass Spectrometry of Underivatized Diacylglycerols

This protocol outlines the general procedure for analyzing underivatized 1,2- and 1,3-diacylglycerol isomers by LC-MS/MS.

1. Sample Preparation:

  • Dissolve the diacylglycerol standards or lipid extract in an appropriate solvent such as chloroform/methanol (1:1, v/v).
  • For LC-MS analysis, dilute the sample in the initial mobile phase solvent.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: A suitable gradient to separate the diacylglycerol isomers.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS Scan Mode: Full scan from m/z 300-1000.
  • MS/MS Scan Mode: Product ion scan of the [M+NH₄]⁺ precursor ion.
  • Collision Energy: Optimize to achieve characteristic fragmentation (typically 15-30 eV).
  • Data Analysis: Analyze the relative intensities of the fragment ions corresponding to the neutral loss of stearic acid and linoleic acid.

Protocol 2: Derivatization with 2,4-difluorophenyl isocyanate (DFPI) and LC-MS/MS Analysis

This protocol provides a method for the derivatization of diacylglycerols followed by LC-MS/MS analysis for improved isomer differentiation.[1]

1. Derivatization Procedure:

  • Dry the lipid sample containing diacylglycerols under a stream of nitrogen.
  • Add 100 µL of a 10 mg/mL solution of 2,4-difluorophenyl isocyanate in hexane.
  • Add 10 µL of pyridine (B92270) as a catalyst.
  • Incubate at 60°C for 1 hour.
  • Evaporate the solvent under nitrogen.
  • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: Normal phase column (e.g., silica, 150 mm x 2.1 mm, 3 µm particle size).
  • Mobile Phase A: Hexane/Isopropanol (99:1, v/v).
  • Mobile Phase B: Hexane/Isopropanol (80:20, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the derivatized isomers.
  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS Scan Mode: Full scan to identify the [M+NH₄]⁺ ions of the DFPU-derivatized DAGs.
  • MS/MS Scan Mode: Neutral loss scan for 190 u (loss of DFPU and ammonia). This will selectively detect all DFPU-derivatized diacylglycerols.
  • Product Ion Scan: Perform product ion scans on the precursor ions of interest to confirm their identity.
  • Data Analysis: The separation by normal phase LC combined with the specific detection using a neutral loss scan allows for the clear differentiation and quantification of the 1,2- and 1,3-isomers.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Results start Lipid Sample extraction Lipid Extraction start->extraction derivatization Derivatization (Optional) e.g., with DFPI extraction->derivatization If derivatizing reconstitution Reconstitution in Mobile Phase extraction->reconstitution derivatization->reconstitution lc Liquid Chromatography (Reversed or Normal Phase) reconstitution->lc ms Mass Spectrometer (ESI Source) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms data Data Analysis msms->data spectra Mass Spectra data->spectra quant Quantitative Comparison of Fragment Ions spectra->quant

Caption: Experimental workflow for distinguishing diacylglycerol isomers.

Logical Relationship of Fragmentation

fragmentation_logic cluster_isomers Diacylglycerol Isomers cluster_fragmentation MS/MS Fragmentation cluster_abundance Relative Abundance slg_12 This compound (1,2-Isomer) loss_stearic_12 [M+NH₄ - Stearic Acid]⁺ slg_12->loss_stearic_12 Loses Stearic Acid loss_linoleic_12 [M+NH₄ - Linoleic Acid]⁺ slg_12->loss_linoleic_12 Loses Linoleic Acid slg_13 1,3-Stearoyl-linoleoyl-glycerol (1,3-Isomer) loss_stearic_13 [M+NH₄ - Stearic Acid]⁺ slg_13->loss_stearic_13 Loses Stearic Acid loss_linoleic_13 [M+NH₄ - Linoleic Acid]⁺ slg_13->loss_linoleic_13 Loses Linoleic Acid abundance_12 Unequal Intensities (Linoleic Loss > Stearic Loss) loss_stearic_12->abundance_12 loss_linoleic_12->abundance_12 abundance_13 Equal Intensities loss_stearic_13->abundance_13 loss_linoleic_13->abundance_13

Caption: Fragmentation logic for distinguishing 1,2- and 1,3-DAG isomers.

References

Decoding Cellular Signals: A Comparative Guide to the Functional Divergence of Saturated and Polyunsaturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced roles of diacylglycerol isomers in regulating key signaling proteins reveals a complex landscape of cellular control. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of how saturated and polyunsaturated diacylglycerols (DAGs) differentially modulate the activity of Protein Kinase C (PKC), Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs), and Munc13, supported by experimental data and detailed methodologies.

Diacylglycerols are fundamental second messengers, transiently produced at cellular membranes to relay extracellular signals into intracellular responses. While often treated as a single molecular species, the fatty acid composition of DAGs—specifically their degree of saturation—plays a critical role in dictating their signaling output. This guide elucidates the functional disparities between saturated and polyunsaturated DAGs, offering insights into the specificity of their interactions with key effector proteins and the downstream physiological consequences.

Differential Activation of Protein Kinase C (PKC) Isoforms

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on binding to DAG. Emerging evidence indicates that the structure of the DAG molecule, particularly the acyl chain composition, can significantly influence the activation of specific PKC isoforms.

Quantitative Comparison of PKC Isoform Activation

An in vitro study systematically assessed the efficacy of different polyunsaturated DAG species in activating conventional (α, βI, γ) and novel (δ, ε) PKC isoforms. The findings reveal a distinct pattern of isoform-specific activation, highlighting the functional importance of DAG structure.

Diacylglycerol SpeciesPKCα Activation (Relative to Control)PKCβI Activation (Relative to Control)PKCγ Activation (Relative to Control)PKCδ Activation (Relative to Control)PKCε Activation (Relative to Control)
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) Significantly Higher vs. SDG/SEG[1]Lower vs. SDG/SEG[1]No Significant Difference[1]Significantly Higher vs. SDG/SEG[1]Additive effect with SDG/SEG[1]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) Lower vs. SAG[1]Higher vs. SAG[1]No Significant Difference[1]Lower vs. SAG[1]Additive effect with SAG[1]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) Lower vs. SAG[1]Higher vs. SAG[1]No Significant Difference[1]Lower vs. SAG[1]Additive effect with SAG[1]

Table 1: Differential Activation of PKC Isoforms by Polyunsaturated Diacylglycerols. Data summarized from a study investigating the in vitro activation of various PKC isoforms by different DAG species.[1]

Isoform-Specific Regulation of Ras Guanine Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that activate Ras and Rap GTPases, crucial hubs in signaling pathways controlling cell growth and differentiation. RasGRPs possess a C1 domain that binds DAG, facilitating their recruitment to the membrane and subsequent activation of Ras. The affinity of this C1 domain for different DAG species contributes to the spatial and temporal regulation of Ras signaling.

Studies have demonstrated that the C1 domains of different RasGRP isoforms exhibit distinct binding preferences for DAGs. Notably, the C1 domains of RasGRP1, RasGRP3, and RasGRP4α recognize and bind DAG, while the C1 domain of RasGRP2 does not. This inherent difference in DAG binding capability underlies their differential regulation and function.

Further research has revealed a striking preference of the RasGRP1 C1 domain for saturated DAG, which influences its localization to internal membranes like the Golgi apparatus. In contrast, the C1 domains of certain PKC isoforms, such as PKCθ, show a preference for polyunsaturated DAGs, directing their activity primarily at the plasma membrane.

Signaling Pathway Divergence

The differential localization and activation of RasGRPs and PKCs by saturated versus polyunsaturated DAGs lead to distinct downstream signaling cascades.

cluster_0 Plasma Membrane cluster_1 Internal Membranes (e.g., Golgi) PUFA-DAG PUFA-DAG PKC PKC PUFA-DAG->PKC activates Downstream_PKC Downstream PKC Targets PKC->Downstream_PKC Sat-DAG Sat-DAG RasGRP1 RasGRP1 Sat-DAG->RasGRP1 activates Ras Ras RasGRP1->Ras activates Downstream_Ras Downstream Ras Targets (e.g., MAPK pathway) Ras->Downstream_Ras

DAG signaling pathway divergence.

Munc13 and Synaptic Vesicle Priming

Munc13 proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. The C1 domain of Munc13 binds to DAG, and this interaction is crucial for its function. Activation of the Munc13-1 C1 domain by DAG or phorbol (B1677699) esters lowers the energy barrier for vesicle fusion, thereby increasing the rate of neurotransmitter release.

While the necessity of DAG binding for Munc13 function is well-established, there is currently a lack of direct quantitative data comparing the activation of Munc13 by saturated versus polyunsaturated DAGs. This represents an important area for future investigation to fully understand the nuanced regulation of synaptic transmission by different lipid second messengers.

DAG DAG Munc13_C1 Munc13 C1 Domain DAG->Munc13_C1 binds to Munc13_Active Active Munc13 Munc13_C1->Munc13_Active activates Vesicle_Priming Synaptic Vesicle Priming Munc13_Active->Vesicle_Priming promotes Fusion Vesicle Fusion & Neurotransmitter Release Vesicle_Priming->Fusion

Role of DAG in Munc13 activation.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This assay measures the phosphotransferase activity of PKC isoforms in the presence of different DAG species.

Materials:

  • Purified PKC isoforms

  • Saturated and polyunsaturated DAGs (e.g., 1,2-dioctanoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)

  • [γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Quenching solution (e.g., EDTA for radioactive assays)

  • Phosphocellulose paper or microplate reader for detection

Procedure:

  • Prepare lipid vesicles by sonication containing PS and the specific DAG to be tested.

  • In a reaction tube, combine the kinase reaction buffer, purified PKC isoform, and the prepared lipid vesicles.

  • Initiate the kinase reaction by adding the PKC substrate peptide and ATP (radiolabeled or non-radioactive).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by adding the quenching solution.

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, measure the fluorescence or absorbance in a microplate reader.

  • Compare the kinase activity in the presence of different DAG species to a control without DAG.

Ras Activation Pull-Down Assay

This assay is used to determine the levels of active, GTP-bound Ras in cells stimulated to produce different DAG species.

Materials:

  • Cell line of interest

  • Stimulus to induce DAG production (e.g., growth factors, phorbol esters as DAG analogs)

  • Lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

  • GST-Raf1-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • SDS-PAGE sample buffer

  • Anti-Ras antibody

  • Western blotting reagents

Procedure:

  • Culture cells and stimulate them to induce DAG production.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with GST-Raf1-RBD beads to pull down active GTP-bound Ras.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the amount of pulled-down Ras by Western blotting using an anti-Ras antibody.

  • Normalize the amount of active Ras to the total amount of Ras in the initial cell lysate.

cluster_workflow Ras Activation Pull-Down Workflow Start Cell Lysate (containing Ras-GDP and Ras-GTP) Incubate Incubate with GST-Raf1-RBD beads Start->Incubate Wash Wash to remove non-specific binding Incubate->Wash Elute Elute bound proteins Wash->Elute Detect Western Blot with anti-Ras antibody Elute->Detect Result Quantify active Ras-GTP Detect->Result

Ras activation assay workflow.
In Vitro Liposome Fusion Assay for Munc13 Activity

This assay reconstitutes synaptic vesicle fusion in a cell-free system to measure the effect of different DAG species on Munc13-mediated membrane fusion.

Materials:

  • Purified Munc13 protein

  • SNARE proteins (Syntaxin, SNAP-25, and Synaptobrevin)

  • Lipids for preparing "t-SNARE" and "v-SNARE" liposomes (including saturated and polyunsaturated DAGs)

  • Fluorescent lipids for FRET-based fusion detection (e.g., NBD-PE and Rhodamine-PE)

  • Buffer for reconstitution and fusion (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl)

  • Calcium chloride solution

  • Fluorometer

Procedure:

  • Prepare two populations of liposomes:

    • "t-SNARE" liposomes containing Syntaxin and SNAP-25, with or without the specific DAG to be tested.

    • "v-SNARE" liposomes containing Synaptobrevin and a FRET pair of fluorescent lipids (donor and acceptor).

  • In a fluorometer cuvette, mix the t-SNARE and v-SNARE liposomes with purified Munc13 protein.

  • Monitor the fluorescence of the donor fluorophore. In the absence of fusion, FRET to the acceptor quenches the donor's fluorescence.

  • Initiate fusion by adding calcium (if studying Ca²⁺-dependent release).

  • As the liposomes fuse, the fluorescent lipids are diluted in the newly formed membrane, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.

  • The rate and extent of the fluorescence increase are measures of the fusion activity.

  • Compare the fusion kinetics in the presence of saturated versus polyunsaturated DAGs.

This comprehensive guide underscores the importance of considering the specific molecular species of diacylglycerol in cell signaling research. The differential effects of saturated and polyunsaturated DAGs on key effector proteins provide a mechanism for fine-tuning cellular responses and offer potential avenues for the development of more specific therapeutic interventions.

References

A Head-to-Head Comparison of Diacylglycerol Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient extraction of diacylglycerols (DAGs) is a critical first step in understanding their pivotal role in cellular signaling and disease pathogenesis. The choice of extraction method can significantly impact the yield, purity, and ultimately, the reliability of downstream analyses. This guide provides a comprehensive, data-driven comparison of the most common methods for DAG extraction: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE).

Diacylglycerols are key second messengers involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their accurate quantification is paramount in fields ranging from oncology to metabolic disease research. This guide will delve into the experimental protocols of each method, present quantitative data for a clear comparison, and provide visual workflows to aid in understanding the intricacies of each technique.

Performance Comparison of Diacylglycerol Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the sample matrix, the required purity of the DAG fraction, and the desired analytical throughput. The following table summarizes quantitative data from a comparative study on lipid extraction methods to provide an objective overview of their performance for diacylglycerol analysis.

ParameterFolch MethodBligh and Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction using a chloroform (B151607):methanol (2:1 v/v) solvent system to partition lipids from a tissue homogenate.A modified liquid-liquid extraction using a lower volume of chloroform and methanol, forming a biphasic system with the water in the sample.Chromatographic separation based on the affinity of the analyte for a solid sorbent material.
Diacylglycerol (DG) Extraction Efficiency (Relative Peak Intensity) HighHighHigh (Method Dependent)
Reproducibility (%CV) 16.2%[1]18.1%[1]High (Method Dependent)
Selectivity Co-extracts a broad range of lipids.Co-extracts a broad range of lipids.Can be highly selective for DAGs with appropriate solvent selection.
Sample Throughput ModerateModerate to HighHigh (amenable to automation)
Solvent Consumption HighModerateLow
Complexity ModerateLowLow to Moderate

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial nodes in intracellular signaling cascades. They are primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes. Once generated at the cell membrane, DAGs recruit and activate a variety of downstream effector proteins, most notably protein kinase C (PKC) isoforms. The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Diacylglycerol signaling pathway.

Experimental Protocols

Folch Method for Diacylglycerol Extraction

This method is considered a gold standard for total lipid extraction due to its high efficiency.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenize the tissue sample (e.g., 1 g) in 20 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Filter the homogenate through a solvent-resistant filter paper or centrifuge at low speed to pellet the solid debris.

  • Collect the liquid phase and add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution.

  • Vortex the mixture thoroughly and centrifuge at 2,000 rpm for 10 minutes to separate the phases.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract containing diacylglycerols.

Bligh and Dyer Method for Diacylglycerol Extraction

This method is a modification of the Folch method that uses a smaller volume of solvent and is particularly suitable for samples with high water content.

Materials:

  • Tissue homogenate or cell suspension (assuming 1 mL containing ~0.8 mL of water)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • To 1 mL of the sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and formation of a single phase.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifuge the mixture at 2,000 rpm for 10 minutes to induce phase separation.

  • The lower phase is the chloroform layer containing the lipids, and the upper phase is the methanol-water layer.

  • Carefully collect the lower chloroform phase for subsequent analysis.

Solid-Phase Extraction (SPE) for Diacylglycerol Purification

SPE is a powerful technique for isolating and purifying diacylglycerols from a total lipid extract. This protocol is designed for the separation of neutral lipids, including DAGs.

Materials:

  • Total lipid extract (obtained from Folch or Bligh and Dyer method)

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Hexane (B92381)

  • Diethyl ether

  • Chloroform

  • Methanol

  • SPE manifold

Procedure:

  • Column Conditioning: Condition the silica (B1680970) SPE cartridge by washing it with 5 mL of methanol, followed by 5 mL of chloroform, and finally 10 mL of hexane. Do not allow the column to dry out between solvent additions.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the column with 10 mL of hexane to elute non-polar compounds like cholesterol esters and triacylglycerols.

    • Elute the diacylglycerols with 10 mL of a hexane:diethyl ether (90:10, v/v) mixture. Collect this fraction.

  • Elution of More Polar Lipids: (Optional) More polar lipids like free fatty acids and phospholipids (B1166683) can be eluted with more polar solvents such as chloroform and methanol.

  • Sample Recovery: Evaporate the solvent from the collected diacylglycerol fraction under a stream of nitrogen.

Experimental Workflow Diagrams

Folch_Method_Workflow Start Start: Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Filter_Centrifuge Filter or Centrifuge Homogenize->Filter_Centrifuge Add_Salt Add 0.9% NaCl Solution Filter_Centrifuge->Add_Salt Phase_Separation Centrifuge for Phase Separation Add_Salt->Phase_Separation Collect_Lower_Phase Collect Lower (Chloroform) Phase Phase_Separation->Collect_Lower_Phase Evaporate Evaporate Solvent Collect_Lower_Phase->Evaporate End End: Diacylglycerol- Containing Lipid Extract Evaporate->End

Folch method workflow.

Bligh_Dyer_Method_Workflow Start Start: Sample (e.g., Cell Suspension) Add_Solvent1 Add Chloroform:Methanol (1:2) Start->Add_Solvent1 Add_Solvent2 Add Chloroform Add_Solvent1->Add_Solvent2 Add_Water Add Water Add_Solvent2->Add_Water Phase_Separation Centrifuge for Phase Separation Add_Water->Phase_Separation Collect_Lower_Phase Collect Lower (Chloroform) Phase Phase_Separation->Collect_Lower_Phase Evaporate Evaporate Solvent Collect_Lower_Phase->Evaporate End End: Diacylglycerol- Containing Lipid Extract Evaporate->End

Bligh & Dyer method workflow.

SPE_Workflow Start Start: Total Lipid Extract Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash with Hexane (Elute Non-polar Lipids) Load->Wash Elute_DAG Elute Diacylglycerols (Hexane:Diethyl Ether) Wash->Elute_DAG Collect Collect DAG Fraction Elute_DAG->Collect Evaporate Evaporate Solvent Collect->Evaporate End End: Purified Diacylglycerols Evaporate->End

Solid-Phase Extraction workflow.

Conclusion

The choice between the Folch, Bligh and Dyer, and SPE methods for diacylglycerol extraction should be guided by the specific requirements of the research. The Folch method, while solvent-intensive, offers high extraction efficiency and is a reliable standard. The Bligh and Dyer method provides a more rapid and less solvent-consuming alternative, particularly for aqueous samples. For studies demanding high purity and throughput, Solid-Phase Extraction is an excellent choice, offering the ability to isolate diacylglycerols from other lipid classes effectively. By carefully considering the advantages and limitations of each method, researchers can ensure the acquisition of high-quality data for their investigations into the critical roles of diacylglycerols in health and disease.

References

A Researcher's Guide to Validating Protein-1-Stearoyl-2-linoleoyl-sn-glycerol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of protein binding to 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a critical step in understanding its role in cellular signaling and as a potential therapeutic target. This guide provides a comparative overview of key experimental techniques, complete with data interpretation, detailed protocols, and visual workflows to aid in the rigorous validation of these interactions.

This compound is a specific diacylglycerol (DAG) species that acts as a second messenger in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isoforms. Upon binding to the C1 domain of conventional and novel PKC isoforms, DAG induces a conformational change that recruits the kinase to the cell membrane, leading to the phosphorylation of downstream targets and the modulation of numerous cellular processes. Validating the specific binding of a protein to SLG, as opposed to other lipid species, is paramount for elucidating its precise biological function.

Comparative Analysis of Validation Techniques

Several biophysical and biochemical techniques can be employed to validate the specificity of protein-SLG interactions. The choice of method often depends on the specific research question, the properties of the protein of interest, and the availability of specialized equipment. Below is a comparison of three widely used techniques: Surface Plasmon Resonance (SPR), Liposome Co-sedimentation Assay, and Lipid Pull-down Assay.

TechniquePrincipleAdvantagesDisadvantagesTypical Throughput
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (protein) to an immobilized ligand (SLG-containing lipid layer).Real-time, label-free detection; provides quantitative data on binding affinity (Kd) and kinetics (kon, koff).[1]Requires specialized equipment; immobilization of the lipid layer can be challenging; potential for mass transport limitations.[2]Low to medium
Liposome Co-sedimentation Assay Incubates a protein with liposomes containing SLG. If the protein binds, it will co-sediment with the liposomes upon ultracentrifugation.Relatively simple and inexpensive; allows for the study of binding to a more physiologically relevant lipid bilayer.[3][4]Provides semi-quantitative or qualitative data; can be prone to artifacts from protein aggregation.[5]Medium
Lipid Pull-down Assay Utilizes beads coated with SLG to "pull down" interacting proteins from a complex mixture, such as a cell lysate.Useful for identifying novel binding partners from complex mixtures; relatively straightforward protocol.Primarily qualitative; susceptible to non-specific binding to the beads.High

Quantitative Data Comparison

ProteinLigandTechniqueBinding Affinity (Kd)Reference
PKCα C1A Domain1,2-dioctanoyl-sn-glycerol (DiC8)ITCHigh Affinity[6]
PKCα C1B Domain1,2-dioctanoyl-sn-glycerol (DiC8)ITCNo Detectable Affinity[6]
PKCγ C1A Domain1,2-dioctanoyl-sn-glycerol (DiC8)ITCHigh Affinity[6]
PKCγ C1B Domain1,2-dioctanoyl-sn-glycerol (DiC8)ITCHigh Affinity[6]
PKCα C1A Domain1,2-dioleoyl-sn-glycerol (DiC18)SPR~2.5 mol% in vesicles[6]
PKCα C1B Domain1,2-dioleoyl-sn-glycerol (DiC18)SPR>10 mol% in vesicles[6]
PKCγ C1A Domain1,2-dioleoyl-sn-glycerol (DiC18)SPR~2.5 mol% in vesicles[6]
PKCγ C1B Domain1,2-dioleoyl-sn-glycerol (DiC18)SPR~2.5 mol% in vesicles[6]

Note: The data presented for DiC8 and DiC18, which are structurally similar to SLG, highlight the differential binding affinities of PKC isoforms and their C1 domains to diacylglycerols. This underscores the importance of empirical validation for each protein-lipid pair. As a negative control, 1,3-diacylglycerol isomers are often used as they do not typically recruit DAG effector proteins.[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Protein-SLG Interaction

This protocol provides a general framework for analyzing the interaction between a purified protein and a lipid surface containing SLG using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • This compound (SLG)

  • Background lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Purified protein of interest

  • Running buffer (e.g., HBS-P+)

  • Liposome preparation equipment (e.g., extruder, polycarbonate membranes)

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined molar ratio of SLG and a background lipid (e.g., 5% SLG in POPC). A control set of liposomes containing only the background lipid should also be prepared.

  • Chip Immobilization: Immobilize the SLG-containing liposomes onto the surface of an L1 sensor chip. The hydrophobic alkyl chains of the lipids will insert into the lipophilic surface of the chip, creating a lipid bilayer.

  • Analyte Injection: Inject the purified protein of interest at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Control Experiment: Repeat the experiment using the control liposomes (background lipid only) to assess non-specific binding.

Liposome Co-sedimentation Assay Protocol

This protocol describes a method to qualitatively or semi-quantitatively assess the binding of a protein to SLG-containing liposomes.

Materials:

  • This compound (SLG)

  • Background lipid (e.g., POPC)

  • Purified protein of interest

  • Liposome preparation equipment

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing SLG and control LUVs without SLG.

  • Binding Reaction: Incubate the purified protein with the SLG-containing LUVs and control LUVs for a specified time at a controlled temperature.

  • Sedimentation: Pellet the liposomes by ultracentrifugation.

  • Analysis: Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).

  • Detection: Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the fraction of protein bound to the liposomes.

Lipid Pull-down Assay Protocol

This protocol outlines a method for identifying proteins that bind to SLG from a complex mixture.

Materials:

  • SLG-coated beads (or materials to prepare them)

  • Control beads (without SLG)

  • Cell lysate or protein mixture

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Bead Preparation: Prepare or obtain beads covalently coupled to SLG. Ensure control beads are also prepared.

  • Binding: Incubate the SLG-coated beads and control beads with the cell lysate or protein mixture.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt or SDS-containing buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for a specific candidate protein or by mass spectrometry for the identification of unknown binding partners.

Visualizing the Molecular Context

To better understand the biological relevance of SLG-protein interactions, it is helpful to visualize the signaling pathways in which they are involved.

DAG_PKC_Signaling Diacylglycerol (DAG) Signaling Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1-Stearoyl-2-linoleoyl- sn-glycerol (SLG/DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates (conventional & novel PKCs) Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates (conventional PKCs) Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

The following diagram illustrates a typical experimental workflow for validating protein-SLG binding using a combination of the techniques described.

Validation_Workflow Experimental Workflow for Validating Protein-SLG Binding start Hypothesized Protein-SLG Interaction pulldown Lipid Pull-down Assay (Screening) start->pulldown cosed Liposome Co-sedimentation (Qualitative Validation) pulldown->cosed Candidate Identification spr Surface Plasmon Resonance (Quantitative Validation) cosed->spr Confirmation controls Specificity Controls (e.g., 1,3-DAG, other lipids) spr->controls Assess Specificity end Validated Specific Protein-SLG Interaction controls->end Validation

Caption: A logical workflow for validating protein-SLG interactions.

By employing a combination of these techniques and carefully considering the appropriate controls, researchers can confidently validate the specificity of protein binding to this compound, paving the way for a deeper understanding of its role in health and disease.

References

A Comparative Analysis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) Levels in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG), a specific diacylglycerol (DAG) molecule, is a critical intermediate in lipid metabolism and cellular signaling. Emerging research indicates that alterations in SLG levels are associated with the pathophysiology of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. This guide provides a comparative analysis of SLG levels in healthy versus diseased tissues, supported by experimental data, to aid researchers and professionals in drug development in understanding its potential as a biomarker and therapeutic target.

Quantitative Data Summary

The following table summarizes the quantitative findings from a key study investigating the levels of this compound, often denoted as DG(18:0/18:2), in a disease model of nonalcoholic fatty liver disease (NAFLD) compared to healthy control subjects.

TissueDisease StateSLG (DG(18:0/18:2)) Level (Relative Abundance)Fold ChangeReference
LiverNonalcoholic Fatty Liver Disease (NAFLD) Model (Golden Hamster)Significantly Increased-[1][2]
LiverHealthy Control (Golden Hamster)Baseline-[1][2]

Note: The referenced study indicated a significant increase in the amount of DG(18:0/18:2(9z,12z)/0:0) in the liver of golden hamsters fed a high-fat, high-fructose, high-cholesterol diet to induce NAFLD, as compared to the control group. The exact fold change was not specified in the abstract, but the increase was statistically significant.

The Role of Diacylglycerols in Disease

Diacylglycerols, including SLG, are crucial second messengers that activate a variety of signaling proteins, most notably protein kinase C (PKC). The dysregulation of DAG-mediated signaling pathways has been implicated in the progression of several diseases.

  • Cancer: Altered DAG levels can impact cell proliferation, survival, and motility, contributing to tumor initiation and progression. In breast cancer, for instance, certain diacylglycerols have been identified as potential biomarkers for early diagnosis.[3][4] Lipidomic profiling in colorectal cancer has also revealed significant alterations in DAGs and other lipid species.[5]

  • Metabolic Diseases: In conditions like obesity and type 2 diabetes, elevated levels of specific DAGs in tissues such as skeletal muscle and liver are associated with insulin (B600854) resistance.[6] Studies have shown a correlation between membrane-bound DG(18:0/18:2) and insulin resistance.[6]

  • Neurodegenerative Diseases: Abnormal brain glycerolipid metabolism, including elevated levels of DAGs, has been reported in Alzheimer's disease and is suggested to play a role in cognitive dysfunction.[7][8]

Experimental Protocols

The quantification of specific diacylglycerol isomers like SLG in biological samples requires precise and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method employed.

1. Lipid Extraction from Tissue Samples

A modified Bligh and Dyer method is frequently used for the extraction of lipids from tissue homogenates.

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Solvent Extraction: A chloroform/methanol mixture is added to the homogenate to extract the lipids.

  • Phase Separation: The addition of water or a saline solution induces a phase separation, with lipids partitioning into the lower organic phase.

  • Drying and Reconstitution: The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. Quantification by LC-MS/MS

  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase liquid chromatography (LC) column. This separation is crucial for distinguishing between different lipid isomers.

  • Mass Spectrometric Detection: The separated lipids are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer (MS/MS). The instrument is operated in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte.

  • Quantification: The concentration of SLG is determined by comparing its peak area to that of a known amount of an internal standard, often a stable isotope-labeled version of the analyte.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the biological context of SLG, the following diagrams are provided.

experimental_workflow Experimental Workflow for SLG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Tissue Sample (Healthy vs. Diseased) homogenize Homogenization tissue->homogenize extract Lipid Extraction (e.g., Bligh & Dyer) homogenize->extract dry Drying and Reconstitution extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing lcms->data quant Quantification of SLG data->quant compare Comparative Analysis of SLG Levels quant->compare

Caption: Workflow for the quantification of SLG in tissues.

signaling_pathway Simplified Diacylglycerol (DAG) Signaling Pathway receptor Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG (e.g., SLG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (Proliferation, Differentiation, etc.) pkc->response Phosphorylates Substrates

Caption: Role of SLG as a DAG in activating PKC.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Stearoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for 1-Stearoyl-2-linoleoyl-sn-glycerol (CAS No. 34487-26-8), a key biochemical reagent in life science research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure user safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection Laboratory coat.
Respiratory Generally not required under normal handling conditions with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial for both safety and maintaining the integrity of the compound. The following workflow outlines the recommended handling procedure.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don appropriate PPE prep_workspace Prepare a clean, well-ventilated workspace prep_ppe->prep_workspace handle_aliquot Aliquot the required amount prep_workspace->handle_aliquot handle_dissolve Dissolve in a suitable solvent (e.g., chloroform (B151607), ethanol, DMSO) handle_aliquot->handle_dissolve handle_avoid_plastic Avoid using plastic containers with chloroform solutions handle_dissolve->handle_avoid_plastic storage_conditions Store at -20°C in a tightly sealed container handle_avoid_plastic->storage_conditions

Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

Decontamination of Solutions and Glassware: Before standard washing or disposal, all solutions, vessels, and other items that have come into contact with this compound should be treated with a 1N NaOH solution to destroy the diacylglycerol.[1]

Waste Disposal:

  • Dispose of the neutralized chemical waste in accordance with federal, state, and local environmental regulations.

  • Empty containers should be rinsed with an appropriate solvent and the rinsate collected for disposal as chemical waste.

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures:

  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For research use only. This product is not intended for human or veterinary use.[2][3] Always refer to the complete Safety Data Sheet (SDS) for comprehensive safety information. An SDS can be requested from the supplier.[2][3][4]

References

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Retrosynthesis Analysis

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